molecular formula C14H18O4 B033505 Ethyl 4-(2-methoxy-5-methylphenyl)-4-oxobutanoate CAS No. 108124-66-9

Ethyl 4-(2-methoxy-5-methylphenyl)-4-oxobutanoate

Cat. No.: B033505
CAS No.: 108124-66-9
M. Wt: 250.29 g/mol
InChI Key: FUANEXPTGYOJDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(2-methoxy-5-methylphenyl)-4-oxobutanoate (CAS 108124-66-9) is a high-purity chemical compound supplied for advanced research applications. With a molecular formula of C14H18O4 and a molecular weight of 250.29 g/mol, this compound serves as a valuable synthetic building block in organic and medicinal chemistry. Research Applications and Value This compound is strategically designed as an intermediate in complex multi-step syntheses. Its molecular structure, featuring both a ketone and an ester functional group separated by a two-carbon chain, makes it a versatile precursor for the construction of more complex molecules. Researchers utilize this scaffold in the synthesis of heterocyclic compounds, including N-alkoxyindoles and N-hydroxyindoles, which are core structures in a range of biologically active natural products and investigational compounds . The presence of the methoxy and methyl substituents on the phenyl ring allows for further functionalization and fine-tuning of the physicochemical properties of the final target molecules. Handling and Safety This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet for specific handling instructions. Standard safety precautions include the use of appropriate personal protective equipment and working in a well-ventilated area .

Properties

IUPAC Name

ethyl 4-(2-methoxy-5-methylphenyl)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-4-18-14(16)8-6-12(15)11-9-10(2)5-7-13(11)17-3/h5,7,9H,4,6,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUANEXPTGYOJDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=C(C=CC(=C1)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60603894
Record name Ethyl 4-(2-methoxy-5-methylphenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60603894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108124-66-9
Record name Ethyl 4-(2-methoxy-5-methylphenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60603894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 4-(2-methoxy-5-methylphenyl)-4-oxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 108124-66-9

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 4-(2-methoxy-5-methylphenyl)-4-oxobutanoate, a key chemical intermediate with significant potential in pharmaceutical synthesis and medicinal chemistry. This document elucidates the compound's chemical identity, physicochemical properties, and a detailed synthesis protocol. Furthermore, it explores its prospective applications in drug discovery, drawing analogies from structurally related molecules to highlight its utility as a versatile building block for the development of novel therapeutic agents. This guide is intended to be a valuable resource for researchers and scientists engaged in organic synthesis and drug development, providing both foundational knowledge and practical insights into the utilization of this compound.

Introduction: A Versatile Keto-Ester in Modern Synthesis

This compound, registered under CAS number 108124-66-9, is an aromatic keto-ester that has garnered interest as a pivotal intermediate in the synthesis of complex organic molecules. Its structure, featuring a substituted phenyl ring, a ketone, and an ethyl ester moiety, provides multiple reactive sites for chemical modification. This versatility makes it a valuable precursor for creating diverse molecular scaffolds, particularly in the realm of pharmaceutical research. The presence of the methoxy and methyl groups on the phenyl ring can influence the electronic and steric properties of the molecule, potentially modulating the biological activity of its derivatives. While extensive research on this specific molecule is not widely published, its structural motifs are present in numerous biologically active compounds, suggesting its significant potential in medicinal chemistry.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. Below is a summary of the available and predicted data for this compound.

PropertyValueSource
CAS Number 108124-66-9BOC Sciences[]
Molecular Formula C₁₄H₁₈O₄BOC Sciences[]
Molecular Weight 250.29 g/mol Calculated
Boiling Point 380.6°C at 760 mmHgBOC Sciences[]
Density 1.084 g/cm³BOC Sciences[]
Appearance Expected to be a liquid or low-melting solidInferred
Solubility Expected to be soluble in common organic solventsInferred
Spectral Data (Predicted)
  • ¹H NMR: Protons on the ethyl group would appear as a triplet and a quartet. The methylene protons of the butanoate chain would likely appear as two distinct triplets. Aromatic protons would exhibit characteristic splitting patterns based on their substitution. The methoxy and methyl protons would each present as singlets.

  • ¹³C NMR: The spectrum would show distinct signals for the carbonyl carbons of the ketone and ester, the aromatic carbons, the carbons of the ethyl and butanoate chains, and the methoxy and methyl carbons.

  • IR Spectroscopy: Characteristic absorption bands would be expected for the C=O stretching of the ketone and the ester, C-O stretching of the ester and ether, and aromatic C-H and C=C stretching.

  • Mass Spectrometry: The molecular ion peak (M+) would be expected at m/z 250. Key fragmentation patterns would likely involve the loss of the ethoxy group (-45) and cleavage adjacent to the carbonyl groups.

Synthesis and Mechanism

The synthesis of this compound can be achieved via a Friedel-Crafts acylation reaction. A well-documented procedure for a synonym, Ethyl-4-keto-γ-(2-methoxy-5-methylphenyl)-butyrate, provides a reliable synthetic route.

Synthetic Protocol: Friedel-Crafts Acylation

This protocol describes the reaction of 4-methylanisole with β-carbethoxypropionyl chloride in the presence of a Lewis acid catalyst, aluminum chloride (AlCl₃).

Materials:

  • 4-Methylanisole (p-methylanisole)

  • β-Carbethoxypropionyl chloride

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Ice

  • Water

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • 1N Potassium Hydroxide (KOH)

  • Saturated aqueous Sodium Chloride (NaCl)

  • Magnesium Sulfate (MgSO₄)

Step-by-Step Procedure:

  • A solution of 4-methylanisole and β-carbethoxypropionyl chloride in dichloromethane is prepared in a reaction vessel equipped with a stirrer and under a nitrogen atmosphere.

  • The solution is cooled to 0°C using an ice bath.

  • Aluminum chloride is added portion-wise to the stirred solution over a period of 2 hours, maintaining the temperature at 0°C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 20 hours.

  • The reaction mixture is then carefully poured onto crushed ice to quench the reaction.

  • The organic and aqueous layers are separated. The aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed successively with water, saturated aqueous sodium bicarbonate, 1N potassium hydroxide, water, and finally saturated aqueous sodium chloride.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product as a yellow oil.

Causality of Experimental Choices:

  • Lewis Acid Catalyst (AlCl₃): Aluminum chloride is a strong Lewis acid that activates the acyl chloride, making it a more potent electrophile for the aromatic ring.

  • Inert Solvent (CH₂Cl₂): Dichloromethane is an inert solvent that dissolves the reactants and does not participate in the reaction.

  • Low-Temperature Addition: The initial low temperature is crucial to control the exothermic nature of the Friedel-Crafts reaction and to minimize side reactions.

  • Aqueous Workup: The series of washes with basic (NaHCO₃, KOH) and neutral solutions is essential to remove unreacted starting materials, the aluminum salts, and any acidic byproducts.

Reaction Mechanism

The synthesis proceeds through a classic electrophilic aromatic substitution mechanism.

Friedel_Crafts_Acylation reagents 4-Methylanisole + β-Carbethoxypropionyl chloride intermediate1 Acylium Ion Formation reagents->intermediate1 Lewis Acid Activation catalyst AlCl₃ catalyst->intermediate1 intermediate2 Electrophilic Attack & Sigma Complex intermediate1->intermediate2 Attack on Aromatic Ring intermediate3 Deprotonation & Aromaticity Restoration intermediate2->intermediate3 Loss of Proton product This compound intermediate3->product Final Product Drug_Discovery_Pathway cluster_derivatization Chemical Derivatization cluster_screening Biological Screening cluster_optimization Lead Optimization start_node This compound derivatization_node Synthesis of Compound Library start_node->derivatization_node heterocycle_node Heterocycle Formation derivatization_node->heterocycle_node sar_node SAR Studies derivatization_node->sar_node screening_node High-Throughput Screening heterocycle_node->screening_node sar_node->screening_node hit_id_node Hit Identification screening_node->hit_id_node lead_opt_node Lead Optimization hit_id_node->lead_opt_node candidate_node Drug Candidate lead_opt_node->candidate_node

Caption: Logical workflow for utilizing the title compound in a drug discovery program.

Conclusion

This compound is a valuable chemical entity with significant, yet largely untapped, potential in the field of drug discovery and development. Its straightforward synthesis and versatile chemical nature make it an attractive starting point for the creation of novel molecular entities. This technical guide has provided a foundational understanding of its properties, synthesis, and potential applications. Further research into the derivatization and biological evaluation of this compound is warranted and could lead to the discovery of new therapeutic agents.

References

  • PrepChem. Synthesis of Ethyl-4-keto-γ-(2-methoxy-5-methylphenyl)-butyrate. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 4-(2-methoxy-5-methylphenyl)-4-oxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-(2-methoxy-5-methylphenyl)-4-oxobutanoate, a keto ester of significant interest in synthetic organic chemistry, presents a unique molecular architecture that makes it a valuable intermediate in the development of novel chemical entities. This guide provides a comprehensive overview of its physicochemical properties, offering insights into its chemical identity, and analytical characterization. Given the limited availability of experimentally-derived data for this specific molecule, this document integrates known information with expert analysis of structurally related compounds to provide a robust framework for its handling, analysis, and application in a research and development setting.

Chemical Identity and Molecular Structure

This compound is unequivocally identified by its Chemical Abstracts Service (CAS) number: 108124-66-9 . Its molecular structure consists of a substituted benzene ring linked to a four-carbon chain containing a ketone and an ethyl ester functional group. This combination of aromatic and aliphatic features, along with the presence of multiple oxygen atoms, dictates its chemical behavior and physical properties.

The synthesis of this compound can be achieved via a Friedel–Crafts acylation reaction. A common synthetic route involves the reaction of p-methylanisole with β-carbethoxypropionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) in a suitable solvent like dichloromethane (CH₂Cl₂). This electrophilic aromatic substitution introduces the butanoyl chain onto the electron-rich aromatic ring.

Physicochemical Properties

The physicochemical properties of a compound are fundamental to its application, influencing its solubility, stability, and suitability for various analytical techniques. The following table summarizes the available and predicted properties of this compound.

PropertyValueSource/Comment
CAS Number 108124-66-9
Molecular Formula C₁₄H₁₈O₄
Molecular Weight 250.29 g/mol
Boiling Point 380.6°C at 760 mmHgPredicted value[]
Density 1.084 g/cm³Predicted value[]
Melting Point Data not available
Solubility Insoluble in water. Expected to be soluble in organic solvents such as ethanol, DMSO, and DMF.Based on the properties of structurally similar compounds.
Appearance Expected to be a light yellow liquid or solid.Based on general characteristics of similar aromatic keto esters.

Spectroscopic Characterization

While specific, experimentally-derived spectra for this compound are not widely published, its structure allows for the prediction of key spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methoxy and methyl groups on the benzene ring, the ethyl group of the ester, and the methylene protons of the butanoate chain. The aromatic protons will likely appear as a set of multiplets in the aromatic region (δ 6.8-7.8 ppm). The methoxy protons should present as a singlet around δ 3.8-4.0 ppm, and the aromatic methyl protons as a singlet around δ 2.3-2.5 ppm. The ethyl group will show a quartet for the -CH₂- protons (around δ 4.1-4.3 ppm) and a triplet for the -CH₃ protons (around δ 1.2-1.4 ppm). The two methylene groups in the butanoate chain will appear as triplets in the δ 2.5-3.5 ppm region.

  • ¹³C NMR: The carbon NMR spectrum will display signals for all 14 carbon atoms. The carbonyl carbons of the ketone and ester will be in the downfield region (δ 170-200 ppm). The aromatic carbons will appear in the δ 110-160 ppm range. The methoxy, methyl, and ethyl carbons, as well as the methylene carbons of the butanoate chain, will be found in the upfield region (δ 10-70 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl groups. The C=O stretching vibration of the ketone is expected around 1680-1700 cm⁻¹, while the ester carbonyl stretch will likely appear at a higher frequency, around 1730-1750 cm⁻¹. Other significant peaks will include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, and C-O stretching for the ether and ester functionalities.

Mass Spectrometry (MS)

Mass spectrometry will provide information on the molecular weight and fragmentation pattern. The molecular ion peak [M]⁺ would be expected at m/z 250. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃) from the ester and cleavage at the keto group.

Analytical Methodologies

The analysis of this compound can be effectively performed using chromatographic techniques. The choice of method will depend on the analytical objective, such as purity assessment, quantification, or impurity profiling.[2]

Gas Chromatography (GC)

GC is a suitable technique for the analysis of this relatively volatile compound. A flame ionization detector (FID) would provide excellent sensitivity.

Workflow for GC Analysis

GC_Workflow Sample Sample Preparation (Dilution in appropriate solvent) GC Gas Chromatography (Polar capillary column) Sample->GC Injection FID Flame Ionization Detector GC->FID Elution Data Data Analysis (Peak integration and quantification) FID->Data Signal

Caption: Gas Chromatography workflow for the analysis of this compound.

Experimental Protocol: GC-FID

  • Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID).

  • Column: A polar capillary column, such as a DB-WAX or FFAP (30 m x 0.25 mm ID x 0.25 µm film thickness), is recommended for the analysis of this keto ester.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/min.

    • Final hold: Hold at 250 °C for 5 minutes.

  • Injection Volume: 1 µL (split or splitless injection depending on the concentration).

  • Sample Preparation: Dilute the sample in a suitable solvent such as ethyl acetate or dichloromethane to a concentration within the linear range of the instrument. An internal standard can be used for improved quantitative accuracy.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is another powerful technique for the analysis of this compound, particularly for non-volatile impurities or for samples that may degrade at high temperatures.

Workflow for HPLC Analysis

HPLC_Workflow Sample Sample Preparation (Dissolution in mobile phase) HPLC High-Performance Liquid Chromatography (Reversed-phase C18 column) Sample->HPLC Injection UV UV Detector (Wavelength selection) HPLC->UV Separation Data Data Analysis (Chromatogram interpretation) UV->Data Absorbance Signal

Caption: High-Performance Liquid Chromatography workflow for the analysis of this compound.

Experimental Protocol: HPLC-UV

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point.

    • Initial conditions: 40% acetonitrile.

    • Gradient: Linearly increase to 90% acetonitrile over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the aromatic chromophore shows significant absorbance (e.g., 254 nm or 280 nm).

  • Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration.

Safety and Handling

General Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[3]

  • Ventilation: Use only outdoors or in a well-ventilated area.[3]

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[3]

Potential Hazards:

Based on analogous compounds, potential health hazards may include:

  • Skin Irritation: May cause skin irritation.[3]

  • Eye Irritation: May cause serious eye irritation.[3]

  • Ingestion: May be harmful if swallowed.[3]

First Aid Measures:

  • If on skin: Wash with plenty of soap and water.[3]

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

  • If inhaled: Remove person to fresh air and keep comfortable for breathing.[3]

  • If swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[3]

Conclusion

This compound is a keto ester with significant potential in chemical synthesis. While a complete, experimentally verified physicochemical profile is not yet in the public domain, this guide provides a comprehensive overview based on available data and expert analysis of its chemical structure. The outlined analytical methodologies offer robust starting points for quality control and characterization. As with any chemical compound, it is imperative to handle it with appropriate safety precautions in a well-equipped laboratory setting. Further research to experimentally determine its properties will undoubtedly enhance its utility in the scientific community.

References

  • BOC Sciences. (n.d.). CAS 108124-66-9 this compound.
  • Thermo Fisher Scientific. (2025, September 17). Safety Data Sheet. Retrieved from the Thermo Fisher Scientific website.
  • BenchChem. (n.d.). A Comparative Guide to Analytical Methods for the Characterization of Ethyl 4-oxobutanoate.

Sources

An In-depth Technical Guide to Determining the Solubility of Ethyl 4-(2-methoxy-5-methylphenyl)-4-oxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 4-(2-methoxy-5-methylphenyl)-4-oxobutanoate is an organic compound with a molecular structure featuring a keto-ester functional group and a substituted aromatic ring. As a chemical intermediate, its utility in synthetic chemistry, particularly in the development of more complex molecules for pharmaceuticals or materials science, is of significant interest. A fundamental physicochemical property that governs the applicability and behavior of any compound in a solution-based system is its solubility.

Solubility, the maximum concentration of a solute that can dissolve in a solvent to form a stable solution at a given temperature, is a critical parameter in drug discovery and development.[1] It influences a wide range of factors, including bioavailability, formulation options, and the reliability of in vitro biological assays.[2][3] Poor aqueous solubility is a major hurdle in the development of many promising therapeutic agents.[1]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility of this compound. In the absence of publicly available experimental solubility data for this specific compound, this document will serve as a detailed methodological guide. It will cover the theoretical underpinnings of solubility, practical experimental protocols, and the analytical techniques required for quantification. The causality behind experimental choices will be explained to ensure a robust and scientifically sound approach.

Chemical Structure of this compound

Caption: 2D structure of this compound.

Predicted Physicochemical Properties

PropertyPredicted ValueSignificance in Solubility Studies
Molecular Formula C14H18O4Defines the elemental composition.
Molecular Weight 250.29 g/mol Influences diffusion and dissolution rates.
XLogP3-AA ~2.5 - 3.5An indicator of lipophilicity. A positive value suggests a preference for non-polar environments and potentially low aqueous solubility.
Hydrogen Bond Donors 0The absence of donor groups may limit interactions with protic solvents like water.
Hydrogen Bond Acceptors 4The presence of oxygen atoms in the ester and ketone groups can accept hydrogen bonds, influencing solubility in protic solvents.
Polar Surface Area ~52.6 ŲA measure of the polar surface of the molecule, which influences membrane permeability and solubility in polar solvents.

Note: Predicted values are estimates based on the chemical structure and may differ from experimental values.

Synthesis of this compound

To perform solubility studies, a pure sample of the compound is required. The synthesis of this compound can be achieved via a Friedel-Crafts acylation reaction.

Synthetic Workflow

G p_methylanisole p-Methylanisole reaction_mixture Reaction Mixture in CH2Cl2 at 0°C to RT p_methylanisole->reaction_mixture succinic_anhydride Succinic Anhydride succinic_anhydride->reaction_mixture AlCl3 AlCl3 (Lewis Acid) AlCl3->reaction_mixture Catalyst workup Aqueous Workup (Ice, NaHCO3, KOH) reaction_mixture->workup Quenching & Extraction product Ethyl 4-(2-methoxy-5-methylphenyl) -4-oxobutanoate workup->product Purification

Caption: Synthesis workflow for this compound.

Fundamentals of Solubility: Thermodynamic vs. Kinetic

When discussing solubility, it is crucial to distinguish between two key concepts: thermodynamic solubility and kinetic solubility.[4][5] The choice of which to measure depends on the stage of research and the intended application of the data.[6]

  • Thermodynamic Solubility (Equilibrium Solubility): This is the true equilibrium value, defined as the maximum concentration of a compound that can be dissolved in a solvent under conditions of thermodynamic equilibrium.[5] It is a property of the most stable crystalline form of the compound in a saturated solution.[4] The shake-flask method is the gold standard for determining thermodynamic solubility, although it is often low-throughput due to the long incubation times required to reach equilibrium (typically 24-72 hours).[3][7]

  • Kinetic Solubility: This measures the concentration of a compound at the point of precipitation from a supersaturated solution.[4] It is often determined in high-throughput screening (HTS) formats by adding a concentrated stock solution of the compound (usually in DMSO) to an aqueous buffer.[2][3] The resulting value can be higher than the thermodynamic solubility because the compound may not have had sufficient time to form a stable crystal lattice and may precipitate as a less stable amorphous solid.[8] Kinetic solubility is valuable in early drug discovery for ranking compounds and identifying potential solubility liabilities.[6]

G cluster_0 Thermodynamic Solubility cluster_1 Kinetic Solubility solid Excess Solid Compound equilibrium Equilibrium (Long Incubation) solid->equilibrium solvent Solvent solvent->equilibrium saturated_solution Saturated Solution in Equilibrium with Solid equilibrium->saturated_solution dmso_stock Concentrated DMSO Stock precipitation Precipitation (Short Incubation) dmso_stock->precipitation buffer Aqueous Buffer buffer->precipitation supersaturated_solution Supersaturated Solution (Precipitation Onset) precipitation->supersaturated_solution

Caption: Conceptual difference between thermodynamic and kinetic solubility.

Experimental Protocols for Solubility Determination

Protocol 1: Thermodynamic Solubility via the Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining equilibrium solubility.[7] It involves agitating an excess amount of the solid compound in the solvent of choice until equilibrium is reached.

Materials and Equipment:

  • This compound (solid, high purity)

  • Solvent of choice (e.g., phosphate-buffered saline (PBS) pH 7.4, deionized water)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Analytical balance

  • HPLC-UV system or other quantitative analytical instrument

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid this compound to several glass vials. The excess is crucial to ensure that a saturated solution is formed and that solid remains in equilibrium with the solution.[7]

  • Solvent Addition: Add a precise volume of the chosen solvent (e.g., 2 mL of PBS pH 7.4) to each vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker in an incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the vials for a sufficient period to reach equilibrium. This typically requires at least 24 hours, and it is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.[9]

  • Phase Separation: After incubation, allow the vials to stand undisturbed at the experimental temperature to let the excess solid settle. Then, centrifuge the vials to pellet any remaining suspended solid.

  • Sampling: Carefully withdraw a sample from the clear supernatant. To ensure no solid particles are transferred, filter the sample through a syringe filter (0.22 µm). It is important to discard the first few drops of the filtrate to avoid any potential adsorption of the compound onto the filter material.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.

G start Start add_solid Add Excess Solid Compound to Vial start->add_solid add_solvent Add Solvent add_solid->add_solvent incubate Incubate with Agitation (24-72h at const. temp) add_solvent->incubate centrifuge Centrifuge to Pellet Excess Solid incubate->centrifuge filter Filter Supernatant (0.22 µm filter) centrifuge->filter analyze Quantify Concentration (e.g., HPLC-UV) filter->analyze end End analyze->end

Caption: Workflow for the shake-flask thermodynamic solubility assay.

Protocol 2: Kinetic Solubility Assay

This high-throughput method is suitable for early-stage discovery to quickly assess the solubility of a compound from a DMSO stock solution.[2][3]

Materials and Equipment:

  • 10-20 mM stock solution of this compound in DMSO

  • Aqueous buffer (e.g., PBS pH 7.4)

  • 96-well microtiter plates (polypropylene for sample preparation, UV-transparent for analysis if applicable)

  • Multichannel pipette or automated liquid handler

  • Plate shaker

  • Plate centrifuge or filtration manifold with filter plates

  • Plate reader (UV-Vis or nephelometer) or LC-MS/MS system

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 20 mM).[2]

  • Plate Preparation: Add the aqueous buffer to the wells of a 96-well plate.

  • Compound Addition: Using a liquid handler, add a small volume of the DMSO stock solution to the buffer in the wells to achieve the desired final concentrations. The final DMSO concentration should be kept low (typically ≤1-2%) to minimize its co-solvent effects.

  • Incubation: Seal the plate and shake it at room temperature for a set period, typically 1-2 hours.[3]

  • Phase Separation: Separate the dissolved compound from any precipitate. This can be done by:

    • Centrifugation: Centrifuge the plate at high speed to pellet the precipitate.

    • Filtration: Use a 96-well filter plate to filter the solutions.[3]

  • Quantification: Analyze the concentration of the compound in the clear supernatant or filtrate. This can be done directly in a UV-transparent plate using a UV-Vis plate reader if the compound has a suitable chromophore and no interfering substances are present.[10] Alternatively, an aliquot can be further diluted and analyzed by a more sensitive and specific method like LC-MS/MS.[11]

Analytical Quantification

Accurate quantification of the dissolved compound is critical for reliable solubility data. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a common and robust technique for this purpose.[12][13]

Hypothetical HPLC-UV Method
  • Instrumentation: HPLC system with a UV detector.[14]

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) may be suitable.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: The wavelength should be set to the absorbance maximum (λmax) of this compound to ensure maximum sensitivity.[15] This would be determined by running a UV scan of a standard solution.

  • Calibration: A calibration curve must be generated by preparing a series of standard solutions of the compound of known concentrations in the mobile phase. The peak area from the HPLC chromatogram is plotted against concentration, and a linear regression is used to determine the concentration of the unknown samples.[12]

Analytical TechniquePrincipleSuitability for Solubility Assays
HPLC-UV Separation by chromatography followed by quantification based on UV absorbance.[13]Widely used, robust, and provides good selectivity and sensitivity for compounds with a UV chromophore.
LC-MS/MS Separation by chromatography followed by mass spectrometric detection.Highly sensitive and specific, ideal for low solubility compounds or complex matrices. Can be used for compounds without a UV chromophore.
UV-Vis Spectroscopy Direct measurement of UV absorbance of the saturated solution.Simple and fast, but lacks specificity. Only suitable for pure compounds in a non-UV absorbing solvent system.
Nephelometry Measures light scattering caused by undissolved particles.[6]A high-throughput method for kinetic solubility that determines the point of precipitation rather than the concentration of the dissolved compound.

Data Analysis and Reporting

The final solubility value is calculated from the concentration of the compound in the clear, saturated solution, as determined by the analytical method.

Calculation: The concentration obtained from the analytical instrument (e.g., in µg/mL or µM) is reported as the solubility.

Reporting: When reporting solubility data, it is essential to include the following details to ensure the results are reproducible and correctly interpreted:

  • Compound Name and Purity: this compound, with a purity assessment.

  • Type of Solubility: Thermodynamic or Kinetic.

  • Solvent System: The exact composition of the solvent or buffer, including pH.

  • Temperature: The temperature at which the experiment was conducted.

  • Equilibration Time: The duration of incubation (especially for thermodynamic solubility).

  • Analytical Method: The method used for quantification (e.g., HPLC-UV with column and mobile phase details).

  • Results: The final solubility value, usually reported as an average of multiple replicates with standard deviation.

Conclusion

Determining the solubility of this compound is a critical step in characterizing this compound for its potential applications in research and development. Although specific solubility data is not currently available in the literature, this guide provides a comprehensive and scientifically rigorous framework for its experimental determination. By following the detailed protocols for both thermodynamic and kinetic solubility, employing appropriate analytical techniques for quantification, and adhering to best practices in data analysis and reporting, researchers can generate high-quality, reliable solubility data. This information is indispensable for making informed decisions in synthetic chemistry, formulation development, and early-stage drug discovery.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • B-On, D. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Retrieved from [Link]

  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Retrieved from [Link]

  • Brittain, H. G. (2015). Thermodynamic vs. kinetic solubility: Knowing which is which. ResearchGate. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed. Retrieved from [Link]

  • Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved from [Link]

  • Marques, M. R. C., et al. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • Hoelke, B., et al. (2010). Kinetic versus thermodynamic solubility temptations and risks. Ovid. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). HPLC-UV Method Development. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 4-methoxyphenyl-4-oxobutanoate. PubChem. Retrieved from [Link]

  • Certara. (2014). What is HPLC/UV?. Retrieved from [Link]

  • Greenwood, M. (n.d.). What is High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV)?. News-Medical.net. Retrieved from [Link]

  • Watson, T. (n.d.). How It Works: UV Detection for HPLC. LCGC International. Retrieved from [Link]

Sources

Spectroscopic Characterization of Ethyl 4-(2-methoxy-5-methylphenyl)-4-oxobutanoate: A Predictive and Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for Ethyl 4-(2-methoxy-5-methylphenyl)-4-oxobutanoate (CAS 108124-66-9). In the absence of a complete, publicly available experimental dataset, this document leverages established principles of spectroscopic interpretation and data from structurally analogous compounds to construct a reliable predictive model for its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) profiles. This guide is intended for researchers, scientists, and professionals in drug development, offering not only predicted spectral data but also detailed, field-proven protocols for the experimental acquisition and validation of this data. The causality behind spectral assignments is explained to provide a deeper understanding of the structure-spectrum relationship.

Introduction and Molecular Structure Analysis

This compound is a keto-ester whose synthesis can be achieved via a Friedel-Crafts acylation of p-methylanisole with β-carbethoxypropionyl chloride.[1] The molecule's structure is characterized by several key functional groups that dictate its spectroscopic behavior: an ethyl ester, a ketone, and a 1,2,4-trisubstituted aromatic ring. Understanding the electronic environment of each atom within this framework is paramount to accurately predicting and interpreting its spectral data.

The following guide will deconstruct the molecule to predict the spectroscopic signature of each component, providing a robust framework for any researcher working with this or similar compounds.

Figure 1: Molecular Structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum is predicted to show distinct signals for the aromatic, ethyl ester, and methylene protons. The chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring and the carbonyl groups.

Predicted ¹H NMR Data
Proton Assignment Predicted δ (ppm) Multiplicity Integration Justification
Aromatic H (ortho to C=O)7.6 - 7.8d1HDeshielded by the anisotropic effect of the adjacent ketone carbonyl group.
Aromatic H (ortho to -OCH₃)6.8 - 7.0d1HShielded by the electron-donating methoxy group.
Aromatic H (meta to C=O)7.1 - 7.3dd1HPositioned between the activating methoxy and deactivating acyl groups.
-O-CH₂ -CH₃ (Ethyl)4.1 - 4.2q2HMethylene protons adjacent to the ester oxygen are deshielded. The quartet arises from coupling to the adjacent methyl group.[2]
-O-CH₃ (Methoxy)3.8 - 3.9s3HTypical range for an aryl methoxy group.
-C(=O)-CH₂ -3.2 - 3.4t2HMethylene protons alpha to the ketone carbonyl are deshielded.
-CH₂-CH₂ -C(=O)O-2.7 - 2.9t2HMethylene protons alpha to the ester carbonyl.
Ar-CH₃ (Methyl)2.3 - 2.4s3HTypical range for a methyl group on an aromatic ring.
-O-CH₂-CH₃ (Ethyl)1.2 - 1.3t3HTerminal methyl group of the ethyl ester, appearing as a triplet due to coupling with the adjacent methylene group.[2]
Experimental Protocol for ¹H NMR Spectroscopy

A self-validating protocol ensures reproducibility and accuracy.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing properties for moderately polar organic compounds and its single residual peak at δ ~7.26 ppm, which serves as a convenient internal reference.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrument Setup:

    • Use a 400 MHz (or higher) NMR spectrometer for optimal resolution.

    • Tune and shim the instrument to the CDCl₃ lock signal to ensure a homogeneous magnetic field.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence (e.g., zg30) is appropriate.

    • Spectral Width: Set a spectral width of approximately 16 ppm (e.g., from -2 to 14 ppm) to ensure all signals are captured.

    • Acquisition Time: Set to at least 3-4 seconds to ensure good digital resolution.

    • Relaxation Delay (d1): Use a delay of 5 seconds to allow for full relaxation of all protons, ensuring accurate integration.

    • Number of Scans: Acquire 16 to 64 scans to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase correct the spectrum manually.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm or the residual CDCl₃ peak to 7.26 ppm.

    • Integrate all peaks and normalize the values relative to a well-resolved signal, such as the aromatic protons or the methoxy singlet.

Carbon-13 (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum will be characterized by signals for the two carbonyl carbons, the aromatic carbons, and the aliphatic carbons of the ethyl and butanoate chains.

Predicted ¹³C NMR Data
Carbon Assignment Predicted δ (ppm) Justification
Ketone C =O195 - 200Aromatic ketone carbonyls are highly deshielded and appear in this downfield region.[3][4]
Ester C =O172 - 175Ester carbonyls are typically found in this range, slightly upfield from ketones.[5][6]
Aromatic C (ipso, attached to C=O)130 - 135Quaternary carbon, deshielded by the attached carbonyl.
Aromatic C (ipso, attached to -OCH₃)155 - 160Deshielded due to direct attachment to the electronegative oxygen.
Aromatic C (ipso, attached to -CH₃)138 - 142Substituted aromatic carbon.
Aromatic C-H110 - 135Aromatic carbons typically resonate in this broad region. Specific shifts depend on the electronic effects of the substituents.
-O -CH₂-CH₃ (Ethyl)60 - 62Carbon attached to the ester oxygen.[2]
-O-C H₃ (Methoxy)55 - 56Typical range for an aryl methoxy carbon.
-C(=O)-C H₂-35 - 40Methylene carbon alpha to the ketone.
-CH₂-C H₂-C(=O)O-28 - 33Methylene carbon alpha to the ester carbonyl.
Ar-C H₃ (Methyl)20 - 22Aromatic methyl carbon.
-O-CH₂-C H₃ (Ethyl)14 - 15Terminal methyl carbon of the ethyl group.[2]
Experimental Protocol for ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be required for a better signal-to-noise ratio due to the low natural abundance of ¹³C.

  • Instrument Setup: Use the same spectrometer as for ¹H NMR, switching the probe to the ¹³C frequency.

  • Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30) is used to produce a spectrum with singlets for all carbons.

    • Spectral Width: A wide spectral width of ~240 ppm (e.g., from -10 to 230 ppm) is necessary to capture all carbon signals, especially the carbonyls.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): A 2-second delay is standard. For quantitative analysis (not typically required for structure confirmation), a much longer delay would be needed.

    • Number of Scans: A larger number of scans (e.g., 1024 to 4096) is required due to the low sensitivity of the ¹³C nucleus.

  • Data Processing:

    • Apply a Fourier transform with exponential line broadening (e.g., 1-2 Hz) to improve the signal-to-noise ratio.

    • Phase correct the spectrum.

    • Calibrate the spectrum using the CDCl₃ triplet centered at δ 77.16 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong absorptions from the two distinct carbonyl groups.

Predicted IR Data
Functional Group Predicted Frequency (cm⁻¹) Intensity Justification
C=O Stretch (Aryl Ketone)1680 - 1695StrongConjugation with the aromatic ring lowers the stretching frequency compared to a saturated ketone.[7]
C=O Stretch (Aliphatic Ester)1735 - 1750StrongThis is the typical range for a saturated ester carbonyl group.[8][9]
C-O Stretch (Ester)1250 - 1300 and 1050-1150StrongTwo distinct C-O stretches are characteristic of esters.
Aromatic C=C Stretch1600, 1580, 1500Medium-WeakMultiple bands are expected for the aromatic ring skeletal vibrations.
Aromatic C-H Stretch3000 - 3100Medium-WeakStretching vibrations for sp² C-H bonds.
Aliphatic C-H Stretch2850 - 3000MediumStretching vibrations for sp³ C-H bonds in the ethyl and butanoate moieties.
Experimental Protocol for IR Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the purified solid or a drop of the neat oil directly onto the ATR crystal (e.g., diamond or germanium).

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal. This method is fast, requires minimal sample, and avoids the use of solvents.

  • Instrument Setup:

    • Use a Fourier Transform Infrared (FTIR) spectrometer.

    • Collect a background spectrum of the clean, empty ATR crystal before running the sample. This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Acquisition Parameters:

    • Spectral Range: Scan from 4000 to 400 cm⁻¹.

    • Resolution: A resolution of 4 cm⁻¹ is sufficient for most structural identification purposes.

    • Number of Scans: Co-add 16 to 32 scans to obtain a high-quality spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry is expected to yield a clear molecular ion peak and a predictable fragmentation pattern dominated by cleavages adjacent to the carbonyl groups and the aromatic ring.

Predicted Mass Spectrum Data
  • Molecular Formula: C₁₄H₁₈O₄

  • Molecular Weight: 250.29 g/mol

  • Predicted Molecular Ion (M⁺•): m/z = 250

Predicted Fragmentation Pathway

The primary fragmentation pathways in molecules containing keto and ester functionalities often involve α-cleavage and McLafferty rearrangements.[10][11][12]

  • α-Cleavage at the Ketone: The most favorable cleavage is the loss of the butanoate side chain to form a stable acylium ion. This is expected to be the base peak .

    • Fragment: [CH₃O(CH₃)C₆H₃CO]⁺

    • Predicted m/z: 149

  • Loss of the Ethyl Group: Cleavage of the ethyl group from the ester.

    • Fragment: [M - C₂H₅]⁺

    • Predicted m/z: 221

  • Loss of the Ethoxy Group: Cleavage of the ethoxy group from the ester.

    • Fragment: [M - OC₂H₅]⁺

    • Predicted m/z: 205

  • McLafferty Rearrangement: A γ-hydrogen transfer from the butanoate chain to the ketone carbonyl, followed by cleavage, can lead to the loss of a neutral ethyl acrylate molecule.

    • Fragment: [CH₃O(CH₃)C₆H₃C(OH)=CH₂]⁺•

    • Predicted m/z: 150

G cluster_main Predicted ESI-MS Fragmentation parent [M]⁺• m/z = 250 This compound frag1 [M - C₄H₇O₂]⁺ m/z = 149 (Base Peak) parent->frag1 α-cleavage (ketone) frag2 [M - OC₂H₅]⁺ m/z = 205 parent->frag2 α-cleavage (ester) frag3 [M - C₂H₄O₂]⁺• m/z = 176 parent->frag3 McLafferty rearrangement

Figure 2: Predicted key fragmentation pathways for this compound in EI-MS.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction:

    • For a volatile and thermally stable compound, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal. A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC.

    • Alternatively, direct insertion probe (DIP) can be used if the sample is a pure solid or oil.

  • Ionization:

    • Electron Ionization (EI): Use a standard EI source with 70 eV electron energy. This high energy ensures reproducible fragmentation patterns, creating a "fingerprint" spectrum that can be compared to libraries.

  • Mass Analyzer: Any common mass analyzer (e.g., Quadrupole, Time-of-Flight) can be used.

  • Acquisition Parameters:

    • Mass Range: Scan a range of m/z from 40 to 400 to ensure capture of the molecular ion and all significant fragments.

    • Source Temperature: Typically set around 230 °C.

    • GC Conditions (if applicable): Use a non-polar capillary column (e.g., DB-5ms). Program the oven temperature with a ramp (e.g., starting at 100 °C, ramping at 10 °C/min to 280 °C) to ensure good separation and peak shape.

  • Data Analysis: Identify the molecular ion peak. Analyze the major fragment ions and propose fragmentation pathways consistent with the known structure. Compare the obtained spectrum with spectral libraries if available.

Conclusion

This guide provides a robust, predictive framework for the complete spectroscopic characterization of this compound. By grounding predictions in the fundamental principles of spectroscopy and referencing data from analogous structures, researchers can confidently identify this molecule and interpret its spectral features. The detailed experimental protocols provided herein serve as a standardized methodology to acquire high-quality, reproducible data, ensuring scientific integrity and facilitating further research and development.

References

  • Weiler, L. (1972). Mass Spectra of β-Keto Esters. Canadian Journal of Chemistry, 50(16), 2707-2711. [Link]

  • Bowie, J. H., Lawesson, S.-O., Schroll, G., & Williams, D. H. (1966). Studies in Mass Spectroscopy. III. Mass Spectra of β-Keto Esters. Journal of the American Chemical Society, 88(12), 2693-2697. [Link]

  • PrepChem. (n.d.). Synthesis of Ethyl-4-keto-γ-(2-methoxy-5-methylphenyl)-butyrate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

  • Chemistry LibreTexts. (2020). Infrared Spectra of Some Common Functional Groups. [Link]

  • Carbonyl Compounds IR Spectroscopy. (n.d.). [Link]

  • ChemHelper. (2022). chemical shift of functional groups in 13C NMR spectroscopy. YouTube. [Link]

  • JoVE. (2024). IR Frequency Region: Alkene and Carbonyl Stretching. [Link]

  • Rzepa, H. (2013). Why is the carbonyl IR stretch in an ester higher than in a ketone? Henry Rzepa's Blog. [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

  • Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

  • Scribd. (n.d.). Chemists' 13C NMR Shift Guide. [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

  • Royal Society of Chemistry. (n.d.). New J. Chem Electronic Supplementary Information. [Link]

Sources

An In-depth Technical Guide to the Structural Analysis of Ethyl 4-(2-methoxy-5-methylphenyl)-4-oxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of Ethyl 4-(2-methoxy-5-methylphenyl)-4-oxobutanoate, a β-keto ester of interest in organic synthesis and potential pharmaceutical development.[1] As a molecule with multiple functional groups and a substituted aromatic system, its structural confirmation relies on the synergistic application of modern analytical techniques. This document moves beyond a simple recitation of methods to offer a deeper, mechanistic understanding of the expected spectroscopic signatures. We will explore the causality behind predicted spectral features in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section includes not only the predicted data, grounded in established principles, but also detailed, self-validating experimental protocols designed for robust and reproducible results. This guide is intended to serve as a practical and authoritative resource for researchers engaged in the synthesis and characterization of complex organic molecules.

Introduction: The Structural Landscape

This compound is a molecule that presents several key structural features for analytical interrogation. Its architecture comprises an ethyl ester, a ketone, and a 1,2,4-trisubstituted aromatic ring. The strategic placement of these functionalities dictates the molecule's chemical reactivity and its ultimate spectroscopic fingerprint.

The synthesis of this compound, typically achieved via a Friedel-Crafts acylation of p-methylanisole with β-carbethoxypropionyl chloride, provides the foundational evidence for its proposed structure.[2] However, unambiguous confirmation requires a multi-faceted analytical approach to piece together the molecular puzzle. This guide will systematically deconstruct the molecule and predict the output from core analytical methodologies.

Molecular Structure:

Caption: 2D Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR will provide critical, complementary data points for full structural verification.

¹H NMR Spectroscopy: Proton Environments and Connectivity

The proton NMR spectrum will reveal the number of distinct proton environments, their electronic surroundings (chemical shift), their multiplicity (spin-spin splitting), and the relative number of protons in each environment (integration).

Predicted ¹H NMR Data (500 MHz, CDCl₃):

Predicted Shift (ppm)MultiplicityIntegrationAssignmentRationale
~7.55d, J ≈ 2.0 Hz1HAr-H (H-6)Deshielded by the adjacent carbonyl group and ortho to the methyl group.
~7.25dd, J ≈ 8.5, 2.0 Hz1HAr-H (H-4)Ortho to the methyl group and meta to the methoxy group.
~6.85d, J ≈ 8.5 Hz1HAr-H (H-3)Shielded by the ortho methoxy group.
~4.15q, J ≈ 7.1 Hz2H-O-CH₂ -CH₃Ethyl ester methylene protons, split by the adjacent methyl group.
~3.88s3H-OCH₃ Methoxy protons, singlet due to no adjacent protons.
~3.20t, J ≈ 6.5 Hz2H-CO-CH₂ -Methylene protons alpha to the ketone, deshielded by the carbonyl.
~2.70t, J ≈ 6.5 Hz2H-CH₂ -CO₂EtMethylene protons alpha to the ester carbonyl.
~2.35s3HAr-CH₃ Aromatic methyl protons, singlet.
~1.25t, J ≈ 7.1 Hz3H-O-CH₂-CH₃ Ethyl ester methyl protons, split by the adjacent methylene group.

Causality and Field Insights:

  • Aromatic Region (6.5-8.0 ppm): The substitution pattern on the aromatic ring is key. Aromatic protons are strongly deshielded.[3][4] The 1,2,4-trisubstitution pattern gives rise to three distinct aromatic protons. The proton ortho to the electron-withdrawing acyl group (H-6) will be the most downfield, while the proton ortho to the electron-donating methoxy group (H-3) will be the most upfield.[5][6] The coupling constants (J) will be characteristic of ortho (~8.5 Hz) and meta (~2.0 Hz) relationships.

  • Aliphatic Chain: The two methylene groups (-CH₂-CH₂-) between the two carbonyls form an A₂B₂ system, which will appear as two triplets with identical coupling constants. The methylene group adjacent to the ketone is typically more deshielded than the one adjacent to the ester.

  • Ethyl Ester Group: This gives a classic quartet and triplet pattern, a hallmark signature for this functional group.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum, typically proton-decoupled, will show a single peak for each unique carbon atom, providing a direct count and insight into their chemical environment.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

Predicted Shift (ppm)AssignmentRationale
~198.0Ar-C =OKetone carbonyl carbon, highly deshielded.
~173.0Ester C =OEster carbonyl carbon, less deshielded than the ketone.[7]
~158.0C -OCH₃Aromatic carbon attached to the electron-donating methoxy group.
~138.0C -CH₃Aromatic carbon bearing the methyl group.
~132.0Ar-C H (C-4)Aromatic methine carbon.
~130.0Ar-C H (C-6)Aromatic methine carbon.
~128.0C -C=OQuaternary aromatic carbon attached to the acyl group.
~110.0Ar-C H (C-3)Aromatic methine carbon shielded by the methoxy group.
~60.5-O-CH₂ -CH₃Ethyl ester methylene carbon.
~55.5-OCH₃ Methoxy carbon.
~35.0-CO-CH₂ -Methylene carbon alpha to the ketone.
~29.0-CH₂ -CO₂EtMethylene carbon alpha to the ester.
~21.0Ar-CH₃ Aromatic methyl carbon.
~14.0-O-CH₂-CH₃ Ethyl ester methyl carbon.

Causality and Field Insights:

  • Carbonyl Carbons: The two carbonyl carbons are the most downfield signals. The ketone carbonyl is characteristically found at a higher ppm value than the ester carbonyl.[7]

  • Aromatic Carbons: Aromatic carbons typically resonate between 110-150 ppm.[8] The carbon attached to the electronegative oxygen of the methoxy group will be significantly downfield, while the carbons ortho and para to this group will be shielded (shifted upfield) relative to benzene.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Accurately weigh ~10-20 mg of the purified compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Use a 500 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal resolution.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. A spectral width of 16 ppm, an acquisition time of at least 2 seconds, and a relaxation delay of 2-5 seconds are recommended.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A spectral width of 240 ppm and a longer relaxation delay (e.g., 5-10 seconds) may be necessary to observe quaternary carbons effectively.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference both spectra to the TMS peak at 0.00 ppm.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups by detecting their characteristic vibrational frequencies.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
~3050Medium-WeakC-H StretchAromatic
~2980MediumC-H StretchAliphatic (sp³)
~1735Strong, SharpC=O StretchEthyl Ester
~1680Strong, SharpC=O StretchAryl Ketone
~1600, ~1480MediumC=C StretchAromatic Ring
~1250StrongC-O StretchAryl Ether (Asymmetric)
~1150StrongC-O StretchEster

Causality and Field Insights:

  • The Carbonyl "Sword" Region (1650-1800 cm⁻¹): This region is paramount. We expect two distinct, strong, and sharp peaks. The ester carbonyl will appear at a higher frequency (~1735 cm⁻¹) than the aryl ketone carbonyl (~1680 cm⁻¹).[9][10][11] The conjugation of the ketone with the aromatic ring lowers its stretching frequency compared to a saturated ketone.[9]

  • The "Rule of Three" for Esters: Esters characteristically show three strong bands: the C=O stretch (~1735 cm⁻¹) and two C-O stretching vibrations between 1300 and 1000 cm⁻¹.[12]

  • Aromatic Signatures: The presence of C-H stretching just above 3000 cm⁻¹ and C=C stretching peaks around 1600-1450 cm⁻¹ are definitive indicators of the aromatic ring.[5]

Experimental Protocol: IR Analysis
  • Sample Preparation: If the sample is an oil, a thin film can be prepared by placing a drop between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. If it is a solid, a KBr pellet can be prepared by grinding a small amount of sample with dry KBr powder and pressing it into a transparent disk.

  • Background Scan: Perform a background scan with no sample in the beam path to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Place the prepared sample in the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify and label the major absorption peaks, correlating them to specific functional group vibrations.

Caption: Workflow for the structural elucidation of the target molecule.

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, corroborates the proposed structure. For this compound (Molecular Formula: C₁₄H₁₈O₄), the expected molecular weight is 250.12 g/mol .

Predicted Mass Spectrum Data (Electron Ionization - EI):

m/zPredicted Fragment IonRationale
250[M]⁺Molecular ion peak. Expected to be of moderate intensity.
205[M - OCH₂CH₃]⁺Loss of the ethoxy radical from the ester, a common fragmentation pathway.
163[CH₃O(CH₃)C₆H₃CO]⁺Acylium ion formed by cleavage alpha to the ketone. This is a highly stable and often prominent fragment.
135[CH₃O(CH₃)C₆H₃]⁺Loss of CO from the acylium ion.
77[C₆H₅]⁺Phenyl cation, a common fragment in aromatic compounds, though less likely here than the substituted version.

Causality and Field Insights:

  • Molecular Ion (M⁺): The presence of an aromatic ring generally stabilizes the molecular ion, making it more likely to be observed.[13]

  • Alpha Cleavage: The most significant fragmentation is expected to be cleavage at the bonds adjacent to the carbonyl groups. Cleavage between the aryl group and the ketone carbonyl will yield a stable, resonance-stabilized acylium ion (m/z = 163), which is likely to be the base peak.

  • Ester Fragmentation: Esters also fragment via loss of the alkoxy group (-OR).[7] In this case, the loss of the ethoxy group (-OCH₂CH₃) would result in a fragment at m/z 205.

Experimental Protocol: Mass Spectrometry Analysis
  • Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer, typically via direct infusion or coupled with a Gas Chromatography (GC-MS) system for separation and analysis.

  • Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV. This provides reproducible fragmentation patterns for library matching and structural interpretation.

  • Mass Analysis: Scan a mass range appropriate for the compound, for example, from m/z 40 to 400.

  • Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the major fragment ions and propose logical fragmentation pathways that are consistent with the proposed structure. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecular ion and key fragments.

Conclusion: A Self-Validating Structural Dossier

The structural analysis of this compound is a textbook example of synergistic analytical chemistry. No single technique provides the complete picture, but together, they create a self-validating system.

  • NMR establishes the definitive carbon-hydrogen framework and connectivity.

  • IR rapidly confirms the presence and nature of the key carbonyl and aromatic functional groups.

  • MS provides the final pieces of the puzzle: the molecular weight and fragmentation patterns that perfectly align with the structure deduced from NMR and IR.

By following the protocols and understanding the causal relationships outlined in this guide, researchers can confidently and unequivocally confirm the structure of this and other similarly complex molecules, ensuring the integrity and validity of their scientific endeavors.

References

  • Organic Chemistry at CU Boulder. (n.d.). Aromatics. Retrieved from [Link]

  • Schneider, W. G., & Bernstein, H. J. (1956). Proton N.M.R.-spectroscopic studies of substituted aromatic compounds I. Ring-current and charge effects on para-hydrogen chemical shifts in monosubstituted benzenes. Canadian Journal of Chemistry, 34(11), 1593-1605.
  • OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]

  • McMurry, J. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Smith, B. C. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved from [Link]

  • Unknown. (n.d.). Carbonyl - compounds - IR - spectroscopy.
  • Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]

  • University of Arizona Department of Chemistry and Biochemistry. (n.d.). Mass Spectrometry - Examples. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • The Catalyst - Chemistry. (2020, March 17). PART 14: ALIPHATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE [Video]. YouTube. Retrieved from [Link]

  • The Catalyst - Chemistry. (2021, January 9). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc [Video]. YouTube. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of Ethyl-4-keto-γ-(2-methoxy-5-methylphenyl)-butyrate. Retrieved from [Link]

  • Benetti, S., Romagnoli, R., De Risi, C., Spalluto, G., & Zanirato, V. (2000). Mastering β-Keto Esters. Chemical Reviews, 100(9), 3067-3142.
  • PubChem. (n.d.). Ethyl 4-(5-ethyl-2-methoxyphenyl)-4-oxobutanoate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-methoxyphenyl-4-oxobutanoate. Retrieved from [Link]

  • Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved from [Link]

Sources

The Multifaceted Biological Activities of Substituted Phenylbutanoates: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of a Versatile Scaffold

Substituted phenylbutanoates, a class of small molecules structurally related to the metabolic byproduct 4-phenylbutyrate (4-PBA), have emerged as a compelling scaffold in medicinal chemistry. Initially recognized for its role in the management of urea cycle disorders, 4-PBA has since been discovered to possess a surprising breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. This has spurred considerable interest in the synthesis and evaluation of a diverse array of substituted phenylbutanoate derivatives, with the aim of optimizing their potency, selectivity, and pharmacokinetic profiles for various therapeutic applications.

This in-depth technical guide provides a comprehensive overview of the biological activities of substituted phenylbutanoates, designed for researchers, scientists, and drug development professionals. It delves into the synthetic strategies for accessing these compounds, their diverse mechanisms of action, structure-activity relationships, and detailed experimental protocols for their biological evaluation. The information presented herein is intended to serve as a valuable resource to guide the rational design and development of novel therapeutics based on the phenylbutanoate scaffold.

I. Synthesis of Substituted Phenylbutanoates: Crafting the Molecular Tools

The synthesis of substituted phenylbutanoates can be approached through several established organic chemistry methodologies. The choice of synthetic route often depends on the desired substitution pattern on both the phenyl ring and the butanoate chain.

One of the most common and versatile methods for the synthesis of the core 4-aryl-4-oxobutanoate structure is the Friedel-Crafts acylation . This reaction typically involves the acylation of a substituted benzene ring with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to yield a 4-aryl-4-oxobutanoic acid. Subsequent esterification, for instance, by refluxing with an alcohol (e.g., ethanol) in the presence of a catalytic amount of acid, affords the desired ethyl 4-aryl-4-oxobutanoate.

Another powerful method for constructing the β-keto ester moiety is the Claisen condensation .[1][2][3][4] This base-catalyzed reaction involves the condensation of two ester molecules to form a β-keto ester.[3] In a crossed Claisen condensation, an ester enolate reacts with a different, non-enolizable ester to produce the target compound.[1][2]

More complex substituted phenylbutanoates can be synthesized using multicomponent reactions, such as the Passerini reaction , which allows for the rapid assembly of molecules from an aldehyde, a carboxylic acid, and an isocyanide.[5] This approach has been successfully employed to generate a library of phenylbutyrate derivatives with diverse functionalities.[5]

Illustrative Synthetic Workflow: Friedel-Crafts Acylation followed by Esterification

Synthesis_Workflow Substituted_Benzene Substituted Benzene Friedel_Crafts Friedel-Crafts Acylation (AlCl₃) Substituted_Benzene->Friedel_Crafts Succinic_Anhydride Succinic Anhydride Succinic_Anhydride->Friedel_Crafts Oxobutanoic_Acid 4-Aryl-4-oxobutanoic Acid Friedel_Crafts->Oxobutanoic_Acid Esterification Esterification (H⁺ catalyst) Oxobutanoic_Acid->Esterification Alcohol Alcohol (e.g., EtOH) Alcohol->Esterification Final_Product Substituted Phenylbutanoate Esterification->Final_Product HDAC_Inhibition Phenylbutanoate Substituted Phenylbutanoate HDAC Histone Deacetylase (HDAC) Phenylbutanoate->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Acetylated_Histones Acetylated Histones Chromatin Condensed Chromatin (Transcriptional Repression) Histones->Chromatin Open_Chromatin Open Chromatin (Transcriptional Activation) Acetylated_Histones->Open_Chromatin Tumor_Suppressor Tumor Suppressor Gene Expression (e.g., p21) Open_Chromatin->Tumor_Suppressor Cell_Cycle_Arrest Cell Cycle Arrest & Apoptosis Tumor_Suppressor->Cell_Cycle_Arrest

Caption: Mechanism of HDAC inhibition by substituted phenylbutanoates leading to anticancer effects.

2. Endoplasmic Reticulum (ER) Stress Modulation: Phenylbutyrate also functions as a chemical chaperone, alleviating ER stress. [6][7]ER stress is a condition characterized by the accumulation of unfolded or misfolded proteins in the ER lumen, which can trigger apoptosis. [6]In some cancer cells, chronic ER stress can promote survival and chemoresistance. By facilitating proper protein folding, phenylbutanoates can reduce the ER stress response and sensitize cancer cells to apoptosis. [6]

ER_Stress_Modulation Misfolded_Proteins Accumulation of Misfolded Proteins ER_Stress Endoplasmic Reticulum (ER) Stress Misfolded_Proteins->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR Apoptosis Apoptosis UPR->Apoptosis Phenylbutanoate Substituted Phenylbutanoate Phenylbutanoate->Misfolded_Proteins Facilitates Folding Phenylbutanoate->ER_Stress Alleviates Protein_Folding Proper Protein Folding

Caption: Modulation of ER stress by substituted phenylbutanoates as a mechanism for inducing apoptosis in cancer cells.

Structure-Activity Relationship (SAR)

The anticancer activity of substituted phenylbutanoates is significantly influenced by the nature and position of substituents on the phenyl ring. Studies have shown that the introduction of certain functional groups can enhance cytotoxic potency. For instance, a series of phenylbutyrate derivatives synthesized via the Passerini multicomponent reaction revealed that specific substitutions can lead to significantly lower IC₅₀ values compared to the parent compound, 4-PBA. [5]The presence of bulky and hydrophobic groups on the phenyl ring can improve binding to the hydrophobic pockets of target enzymes like HDACs. [8]

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the in vitro cytotoxic activity of selected substituted phenylbutanoate derivatives against various human cancer cell lines.

Compound IDSubstitution PatternCancer Cell LineIC₅₀ (µM)Reference
B9 (Structure not fully specified)A549 (Lung)6.65[5]
MDA-MB-231 (Breast)8.44[5]
SW1116 (Colon)24.71[5]
(S)-11 (S)-(+)-N-hydroxy-4-(3-methyl-2-phenylbutyrylamino)-benzamide(Not specified)0.016 (HDAC inhibition)[8]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Substituted phenylbutanoate compounds dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the substituted phenylbutanoate compounds in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the compound dilutions in fresh medium. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control. The IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

III. Anti-inflammatory Activity: Quelling the Flames of Inflammation

Chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular disease, and cancer. Phenylpropanoids, a class of compounds structurally related to phenylbutanoates, have been recognized for their anti-inflammatory properties. [9][10]Substituted phenylbutanoates are also being investigated for their potential to modulate inflammatory responses.

Mechanism of Action

The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit key inflammatory mediators and signaling pathways. One of the primary mechanisms is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of pro-inflammatory prostaglandins. [11]Additionally, some derivatives have been shown to suppress the production of nitric oxide (NO), a key inflammatory molecule, in lipopolysaccharide (LPS)-stimulated macrophages. [10]This is often achieved by downregulating the expression of inducible nitric oxide synthase (iNOS).

Structure-Activity Relationship (SAR)

The anti-inflammatory activity of phenylbutanoate analogs is influenced by the substitution pattern on the aromatic ring. For example, in a series of N-arylanthranilic acids, a related class of anti-inflammatory agents, the nature and position of substituents on the N-aryl ring were found to be critical for activity. [12]Similarly, for phenylpropanoids, the presence of specific functional groups and their arrangement on the molecule can significantly impact their ability to inhibit inflammatory pathways. [9]

Experimental Protocol: Griess Assay for Nitric Oxide Production

The Griess assay is a simple and widely used colorimetric method for the indirect measurement of nitric oxide production by quantifying its stable metabolite, nitrite, in cell culture supernatants.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete cell culture medium (e.g., DMEM)

  • Lipopolysaccharide (LPS)

  • Substituted phenylbutanoate compounds

  • Griess Reagent: A mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

  • Sodium nitrite (NaNO₂) standard solution

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at an appropriate density (e.g., 5 x 10⁴ cells/well) and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the substituted phenylbutanoate compounds for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce nitric oxide production. Include a negative control (cells only), a positive control (cells + LPS), and a blank control (medium only).

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Sample Collection: After incubation, collect 50 µL of the culture supernatant from each well.

  • Griess Reaction: Add 50 µL of the Griess reagent to each 50 µL of supernatant in a new 96-well plate.

  • Incubation and Measurement: Incubate the plate at room temperature for 10-15 minutes in the dark. Measure the absorbance at 540 nm.

  • Data Analysis: Generate a standard curve using the sodium nitrite standard solution. Calculate the concentration of nitrite in each sample from the standard curve. The percentage of nitric oxide inhibition can be calculated relative to the LPS-stimulated control.

IV. Antimicrobial Activity: A New Frontier in Combating Infections

The rise of antibiotic resistance has created an urgent need for novel antimicrobial agents. Emerging evidence suggests that some substituted phenylbutanoates possess antimicrobial activity against a range of pathogenic bacteria and fungi.

Mechanism of Action

The precise mechanisms by which substituted phenylbutanoates exert their antimicrobial effects are still under investigation. However, it is hypothesized that these compounds may disrupt microbial cell membranes, inhibit essential enzymes, or interfere with microbial metabolic pathways. The lipophilic nature of the phenylbutanoate scaffold may facilitate its interaction with and penetration of microbial cell walls and membranes.

Structure-Activity Relationship (SAR)

The antimicrobial potency of substituted phenylbutanoates is expected to be highly dependent on the nature of the substituents. Electron-withdrawing or lipophilic groups on the phenyl ring may enhance activity by increasing the compound's ability to interact with microbial targets. Further SAR studies are needed to fully elucidate the structural requirements for potent antimicrobial activity in this class of compounds.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution assay is a standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism. [13][14][15][16][17] Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Substituted phenylbutanoate compounds

  • Bacterial or fungal inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)

  • Incubator

Procedure:

  • Compound Dilution: Prepare a serial two-fold dilution of the substituted phenylbutanoate compounds in the broth medium directly in the wells of a 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well containing the compound dilutions. The final inoculum concentration should be approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (inoculum in broth without any compound) and a negative control (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

V. Neuroprotective Effects: Shielding the Nervous System

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by progressive neuronal loss. Phenylbutyrate has shown promise as a neuroprotective agent, and its derivatives are being explored for their potential to combat neurodegeneration. [18][19][20][21]

Mechanism of Action

The neuroprotective effects of phenylbutanoates are linked to their ability to function as HDAC inhibitors and chemical chaperones. [20]By inhibiting HDACs, these compounds can upregulate the expression of genes involved in neuronal survival and antioxidant defense. [20]As chemical chaperones, they can help to reduce the accumulation of misfolded proteins that are a hallmark of many neurodegenerative diseases, thereby mitigating ER stress-induced neuronal apoptosis. [21]

Conclusion and Future Directions

Substituted phenylbutanoates represent a highly versatile and promising class of molecules with a broad spectrum of biological activities. Their multifaceted mechanisms of action, including HDAC inhibition and ER stress modulation, make them attractive candidates for the development of novel therapeutics for a range of diseases, from cancer to neurodegeneration. The synthetic accessibility of this scaffold allows for extensive structural modifications to optimize potency, selectivity, and pharmacokinetic properties.

Future research in this area should focus on:

  • Systematic SAR studies to build a more comprehensive understanding of the structural features that govern the diverse biological activities of substituted phenylbutanoates.

  • Elucidation of novel mechanisms of action to identify new therapeutic opportunities.

  • In vivo studies to validate the therapeutic potential of promising lead compounds in relevant animal models.

  • Development of targeted delivery systems to enhance the efficacy and reduce the potential side effects of these compounds.

By continuing to explore the rich chemical space of substituted phenylbutanoates, the scientific community is well-positioned to unlock their full therapeutic potential and translate these promising molecules into next-generation medicines.

References

  • Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. (n.d.). UKHSA Research Portal. Retrieved from [Link]

  • Broth Microdilution. (n.d.). MI - Microbiology. Retrieved from [Link]

  • Synthesis, cytotoxicity, apoptosis and molecular docking studies of novel phenylbutyrate derivatives as potential anticancer agents. (2019). PubMed. Retrieved from [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. Retrieved from [Link]

  • Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021). YouTube. Retrieved from [Link]

  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011). NCBI Bookshelf. Retrieved from [Link]

  • Illustrated Glossary of Organic Chemistry - Claisen condensation. (n.d.). UCLA Chemistry and Biochemistry. Retrieved from [Link]

  • α-Phenyl-N-tert-Butylnitrone and Analogous α-Aryl-N-alkylnitrones as Neuroprotective Antioxidant Agents for Stroke. (n.d.). PMC. Retrieved from [Link]

  • Can any one suggest the exact protocol for NO assay using Griess reagent? Do I have to use colorless media for plating the cells?. (2013). ResearchGate. Retrieved from [Link]

  • Nitric Oxide Assay Kit. (n.d.). Beyotime. Retrieved from [Link]

  • Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. (n.d.). MDPI. Retrieved from [Link]

  • Metabolic processes for some histone deacetylase inhibitors. Abbreviations. (n.d.). ResearchGate. Retrieved from [Link]

  • Claisen condensation. (n.d.). Wikipedia. Retrieved from [Link]

  • A Simple and Efficient Approach to the Synthesis of 4-Aryl-2-dialkylphosphonomethyl-4-oxobutanenitrile. (n.d.). MDPI. Retrieved from [Link]

  • Potential of Phenylbutyrate as Adjuvant Chemotherapy: An Overview of Cellular and Molecular Anticancer Mechanisms. (n.d.). ACS Publications. Retrieved from [Link]

  • Claisen Condensation and Dieckmann Condensation. (2020). Master Organic Chemistry. Retrieved from [Link]

  • Comparison of neuroprotective effects induced by alpha-phenyl-N-tert-butyl nitrone (PBN) and N-tert-butyl-alpha-(2 sulfophenyl) nitrone (S-PBN) in lithium-pilocarpine status epilepticus. (n.d.). PubMed. Retrieved from [Link]

  • anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells.. (n.d.). ResearchGate. Retrieved from [Link]

  • IC50 values (µM) of the compounds and SI values against MCF-7, A549 and NIH/3T3 cell lines.. (n.d.). ResearchGate. Retrieved from [Link]

  • IC50 values of the compounds for A549 and NIH/3T3 cells after 24 h.. (n.d.). ResearchGate. Retrieved from [Link]

  • The IC 50 values of anti-inflammatory activity, DPPH radical scavenging.... (n.d.). ResearchGate. Retrieved from [Link]

  • IC50 values of samples showing anticancer activity against different cancer cell lines studied.. (n.d.). ResearchGate. Retrieved from [Link]

  • Neuroprotective Effects of Phenylbutyrate Against MPTP Neurotoxicity. (n.d.). PubMed. Retrieved from [Link]

  • Neuroprotective Effects of 4-phenylbutyric Acid and Its Derivatives: Possible Therapeutics for Neurodegenerative Diseases. (2017). Semantic Scholar. Retrieved from [Link]

  • Structure-based optimization of phenylbutyrate-derived histone deacetylase inhibitors. (n.d.). PubMed. Retrieved from [Link]

  • Anti-inflammatory activity of the plant extracts (IC 50 values; µg/mL).. (n.d.). ResearchGate. Retrieved from [Link]

  • Antimicrobial Activities and Mode of Flavonoid Actions. (2023). PMC. Retrieved from [Link]

  • Phenylbutyrate, a histone deacetylase inhibitor, protects against Adriamycin-induced cardiac injury. (n.d.). PMC. Retrieved from [Link]

  • Anti‐inflammatory activity. [A] IC50 values of all the compounds [B.C].... (n.d.). ResearchGate. Retrieved from [Link]

  • Phenylbutyrate—a pan-HDAC inhibitor—suppresses proliferation of glioblastoma LN-229 cell line. (2015). PMC. Retrieved from [Link]

  • 4-Phenylbutyrate Prevents Endoplasmic Reticulum Stress-Mediated Apoptosis Induced by Heatstroke in the Intestines of Mice. (n.d.). PMC. Retrieved from [Link]

  • Fenbufen, a new anti-inflammatory analgesic: synthesis and structure-activity relationships of analogs. (n.d.). PubMed. Retrieved from [Link]

  • A review on anti-inflammatory activity of phenylpropanoids found in essential oils. (2014). PubMed. Retrieved from [Link]

  • A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils. (n.d.). NIH. Retrieved from [Link]

  • Minimum inhibitory concentration (MIC) values (MIC50 & MIC90) of Most Potent compounds measured against three fungi strains.. (n.d.). ResearchGate. Retrieved from [Link]

  • Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. (n.d.). PMC. Retrieved from [Link]

  • Evaluation of Antimicrobial Activity of the Methanol Extracts from 8 Traditional Medicinal Plants. (n.d.). PMC. Retrieved from [Link]

  • 4-Phenylbutyric Acid Reduces Endoplasmic Reticulum Stress in Chondrocytes That Is Caused by Loss of the Protein Disulfide Isomerase ERp57. (2019). PMC. Retrieved from [Link]

  • Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes. (n.d.). PMC. Retrieved from [Link]

  • The effects of 4-Phenylbutyric acid on ER stress during mouse tooth development. (n.d.). Frontiers. Retrieved from [Link]

  • Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids. (n.d.). PubMed. Retrieved from [Link]

  • Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. (n.d.). PubMed. Retrieved from [Link]

  • structure activity relationship (sar) analysis of anti-inflammatory activity of some substituted chromones. (2019). ResearchGate. Retrieved from [Link]

  • In vitro antibacterial and antifungal activities of extracts and fractions of leaves of Ricinus communis Linn against selected pathogens. (n.d.). PubMed Central. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Therapeutic Applications of Oxobutanoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Intermediary Metabolism

Oxobutanoate derivatives, a class of alpha-keto acids, are fundamental intermediates in the cellular metabolism of amino acids and carbohydrates.[1][2] Traditionally viewed as simple metabolic currency, emerging research has illuminated their profound and pleiotropic roles in cellular signaling, redox homeostasis, and epigenetic regulation. This guide moves beyond textbook metabolism to explore the therapeutic potential of key derivatives like alpha-ketoglutarate (α-KG) and alpha-ketobutyrate (α-KB), providing researchers and drug development professionals with a comprehensive overview of their mechanisms of action, preclinical validation, and future therapeutic promise.

At the core of their function, these molecules act as critical nodes integrating metabolic state with cellular function. For instance, 2-oxobutanoate (α-ketobutyrate) is endogenously produced from the catabolism of threonine and methionine.[3] It is then transported into the mitochondrial matrix and converted into propionyl-CoA, which ultimately enters the tricarboxylic acid (TCA) cycle as succinyl-CoA.[2] This metabolic fate positions it not only as an energy substrate but also as a modulator of mitochondrial function.[4][5] Similarly, α-ketoglutarate is a cornerstone of the TCA cycle, but its significance extends far beyond ATP production, acting as a master regulator of nitrogen balance and a critical cofactor for a wide array of dioxygenase enzymes.[6][7] This unique duality as both metabolite and signaling molecule is the foundation of their therapeutic potential.

Part 1: Core Mechanisms of Therapeutic Action

The therapeutic effects of oxobutanoate derivatives are not attributable to a single mode of action but rather a convergence of metabolic, antioxidant, and signaling activities. Understanding these core mechanisms is essential for designing rational therapeutic strategies.

Metabolic Reprogramming and Bioenergetic Support

In states of metabolic stress, such as ischemia or neurodegeneration, the provision of alternative energy sources can be profoundly protective. Oxobutanoate derivatives can bypass dysfunctional metabolic steps to fuel cellular bioenergetics.

  • α-Ketobutyrate as an Alternative Energy Substrate: In conditions like cerebral ischemia where glucose metabolism is impaired, α-KB can serve as a neuroprotective agent.[8][9] It is readily metabolized in neuronal tissue, providing a substrate for the TCA cycle and supporting ATP production, thereby preserving neuronal integrity against insults like hydrogen peroxide-induced cytotoxicity.[8][9]

  • α-Ketoglutarate and Anaplerosis: In rapidly proliferating cells, such as cancer cells, the TCA cycle is often depleted of intermediates that are shuttled out for biosynthetic purposes (e.g., citrate for lipid synthesis).[7] Supplementing with α-KG can replenish the TCA cycle (anaplerosis), but this effect is context-dependent. In some cancers, restoring oxidative metabolism can suppress tumor growth by shifting cells away from the glycolytic phenotype.[7]

The metabolic pathway for the degradation of 2-oxobutanoate highlights its entry into central carbon metabolism.

metabolic_pathway cluster_cytosol Cytosol / Extracellular cluster_mitochondria Mitochondrial Matrix Thr Threonine / Methionine aKB α-Ketobutyrate (2-Oxobutanoate) Thr->aKB Amino Acid Catabolism PropCoA Propionyl-CoA aKB->PropCoA Branched-chain α-keto acid dehydrogenase complex SMetCoA (S)-Methylmalonyl-CoA PropCoA->SMetCoA Propionyl-CoA carboxylase (ATP-dependent) RMetCoA (R)-Methylmalonyl-CoA SMetCoA->RMetCoA Methylmalonyl-CoA epimerase SuccCoA Succinyl-CoA RMetCoA->SuccCoA Methylmalonyl-CoA mutase TCA TCA Cycle SuccCoA->TCA

Caption: Metabolic degradation of α-ketobutyrate to the TCA cycle intermediate succinyl-CoA.[2][3]

Regulation of Redox Homeostasis

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and antioxidant defenses, is a key pathological driver in many diseases.[10][11][12] Oxobutanoate derivatives can mitigate oxidative stress through multiple mechanisms.

  • Precursor to Glutathione Synthesis: α-ketobutyrate is an intermediate in the transsulfuration pathway, which is critical for the synthesis of cysteine, the rate-limiting amino acid for the production of the master antioxidant glutathione (GSH).[1] By supporting GSH levels, α-KB enhances the cell's capacity to neutralize ROS.

  • Direct ROS Scavenging: Certain alpha-keto acids, including α-KG, can directly detoxify ROS through non-enzymatic decarboxylation, reacting with species like hydrogen peroxide to produce succinate, CO2, and water. This provides an immediate chemical defense against oxidative bursts.

  • Modulation of Antioxidant Gene Expression: Recent studies show α-KB can activate the SKN-1/NRF2 transcription factor, a master regulator of antioxidant response genes.[13] This occurs via a signaling cascade involving NAD+, SIRT1, and peroxisomal H2O2 production, leading to a sustained upregulation of cellular antioxidant defenses.[13]

Signaling and Epigenetic Regulation

Perhaps the most exciting therapeutic frontier for oxobutanoate derivatives lies in their role as signaling molecules, particularly in the epigenetic regulation of gene expression. This function is primarily attributed to α-KG.

  • Cofactor for Dioxygenases: α-KG is an essential cofactor for a large family of 2-oxoglutarate-dependent dioxygenases (2-OGDDs).[7] These enzymes play critical roles in:

    • DNA and Histone Demethylation: The TET family of DNA demethylases and the Jumonji C (JmjC) domain-containing histone demethylases (KDMs) require α-KG to remove methyl marks from DNA and histones.[14] By modulating the activity of these enzymes, α-KG can directly influence the epigenetic landscape and alter gene expression programs involved in cell differentiation and proliferation. This has profound implications in cancer, where epigenetic dysregulation is a hallmark.[15]

    • Hypoxia Sensing: Prolyl hydroxylases (PHDs), which are also 2-OGDDs, use α-KG to mark the hypoxia-inducible factor 1-alpha (HIF-1α) for degradation under normal oxygen conditions.[7] In hypoxic tumor microenvironments, reduced α-KG levels can lead to HIF-1α stabilization and the activation of a pro-cancerous transcriptional program.[14] Exogenous α-KG can counteract this by promoting HIF-1α degradation.[7]

epigenetic_signaling cluster_epigenetics Epigenetic Regulation cluster_hypoxia Hypoxia Sensing aKG α-Ketoglutarate (α-KG) TET TET Enzymes (DNA Demethylases) aKG->TET Cofactor JmjC JmjC Histone Demethylases (KDMs) aKG->JmjC Cofactor PHD Prolyl Hydroxylases (PHDs) aKG->PHD Cofactor DNA Methylated DNA TET->DNA Demethylates Histones Methylated Histones JmjC->Histones Demethylates Gene_Expression Altered Gene Expression DNA->Gene_Expression Histones->Gene_Expression HIF1a HIF-1α PHD->HIF1a Hydroxylates (Marks for Degradation) Degradation Proteasomal Degradation HIF1a->Degradation

Caption: α-Ketoglutarate as a key signaling hub for epigenetic and hypoxia regulation.[7][14]

Part 2: Therapeutic Applications and Preclinical Evidence

The multifaceted mechanisms of oxobutanoate derivatives translate into a broad range of potential therapeutic applications, with the most compelling evidence currently in neuroprotection, oncology, and longevity.

Neuroprotection

The brain's high metabolic rate and vulnerability to oxidative stress make it a prime target for therapies that can bolster both bioenergetics and antioxidant defenses.

  • Ischemic Stroke and Brain Injury: As previously mentioned, α-KB has demonstrated a protective effect on hippocampal neurons subjected to hydrogen peroxide, a model mimicking the oxidative stress seen in brain ischemia.[8][9] The dual function as an energy substrate and antioxidant precursor makes it a compelling candidate for mitigating ischemia-reperfusion injury.

  • Neurodegenerative Diseases: The ketogenic diet, which elevates ketone bodies that are structurally related to oxobutanoates, has shown neuroprotective effects in models of Parkinson's and other neurodegenerative diseases.[16][17] These effects are attributed to enhanced mitochondrial function and reduced oxidative stress and neuroinflammation, mechanisms shared by oxobutanoate derivatives.[16]

Oncology

The role of α-KG in cancer is complex and highly context-dependent, presenting both opportunities and challenges for therapeutic intervention.[14]

  • Targeting Epigenetic Dysregulation: In cancers characterized by low α-KG levels and subsequent hypermethylation (e.g., certain leukemias), supplementation with cell-permeable α-KG derivatives may restore normal demethylase activity, induce differentiation, and inhibit cancer cell growth.[15]

  • Inhibiting Hypoxic Response: By promoting the degradation of HIF-1α, α-KG treatment can inhibit tumor angiogenesis and metabolic adaptation to hypoxia, potentially preventing tumor growth and metastasis.[7]

  • Metabolic Vulnerabilities: Uncontrolled metabolism is a hallmark of cancer.[14][15] The α-ketoglutarate dehydrogenase complex (α-KGDC) is a key enzyme that regulates TCA cycle flux and is deeply integrated with mitochondrial function.[6] Modulating its activity or the availability of its substrate, α-KG, can be exploited to disrupt cancer cell metabolism.

Longevity and Healthy Aging

Recent studies in model organisms have positioned oxobutanoate derivatives as promising candidates for promoting healthspan and lifespan.

  • Lifespan Extension in C. elegans and Mice: Supplementation with both α-KG and α-KB has been shown to extend the lifespan of adult C. elegans and mice.[13][18][19]

  • Mechanism of Action: The pro-longevity effects appear to be mediated by conserved signaling pathways. α-KB activates AMP-activated protein kinase (AMPK), a central regulator of energy homeostasis, and the longevity-associated protein SIRT1.[13][19] These pathways converge to enhance mitochondrial and peroxisomal function, improve stress resistance, and delay age-related decline.[13][18] A human study showed that a supplement containing α-KG was associated with a reduction in a marker of biological age.[20]

Data Summary: Preclinical Evidence for Oxobutanoate Derivatives
DerivativeDisease Model/AreaKey FindingMechanism of ActionReference(s)
α-Ketobutyrate Ischemic Brain InjuryProtected hippocampal neurons from H₂O₂-induced death.Alternative energy substrate; antioxidant precursor.[8],[9]
Longevity (C. elegans, Mice)Increased lifespan and healthspan.Activation of AMPK and SIRT1; enhanced peroxisomal function.[19],[13]
α-Ketoglutarate Cancer (General)Modulates epigenetic state and hypoxia response.Cofactor for TET/JmjC demethylases and PHDs.[14],[7],[15]
Longevity (C. elegans, Mice)Extended lifespan and delayed age-related phenotypes.Inhibition of ATP synthase and mTOR signaling.[18]
Chronic Kidney DiseaseImproved lab test results in hemodialysis patients.Likely related to nitrogen scavenging and protein metabolism.[21],[22]

Part 3: Methodologies for Preclinical Evaluation

Validating the therapeutic potential of oxobutanoate derivatives requires robust and well-controlled experimental systems. The choice of assay must be directly linked to the proposed mechanism of action.

Experimental Workflow: In Vitro Neuroprotection Assay

This workflow is designed to assess the ability of an oxobutanoate derivative to protect primary neurons from oxidative stress-induced cell death, a common pathological event in neurodegeneration and ischemia.

experimental_workflow cluster_assays 5. Assess Endpoints start 1. Isolate & Culture Primary Cortical Neurons pretreat 2. Pre-treatment - Vehicle Control - Oxobutanoate Derivative (e.g., α-KB) - Positive Control (e.g., NAC) start->pretreat insult 3. Induce Oxidative Stress (e.g., H₂O₂ or Glutamate) pretreat->insult incubation 4. Incubate for 24 hours insult->incubation viability Cell Viability (MTT or LDH Assay) incubation->viability ros ROS Levels (DCFDA Assay) incubation->ros gsh GSH Levels (GSH-Glo Assay) incubation->gsh analysis 6. Data Analysis & Interpretation viability->analysis ros->analysis gsh->analysis

Caption: Workflow for assessing the neuroprotective effects of oxobutanoate derivatives.

Detailed Protocol: Cell Viability Assessment using MTT Assay

Objective: To quantify the protective effect of α-ketobutyrate (α-KB) on neuronal viability following an oxidative insult.

Rationale: The MTT assay measures the metabolic activity of living cells. The mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells. This provides a quantitative measure of cytotoxicity and cytoprotection.

Materials:

  • Primary cortical neurons cultured in 96-well plates

  • α-Ketobutyrate sodium salt (Sigma-Aldrich)

  • Hydrogen peroxide (H₂O₂) (30% solution, Thermo Fisher)

  • N-Acetylcysteine (NAC) (Sigma-Aldrich)

  • Neurobasal medium and B-27 supplement (Gibco)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Culture: Plate primary cortical neurons at a density of 2 x 10⁴ cells/well in a 96-well plate and culture for 7-10 days to allow for maturation.

  • Pre-treatment (Self-Validation Step):

    • Prepare stock solutions of α-KB and NAC in Neurobasal medium.

    • Gently remove half of the culture medium from each well and replace it with fresh medium containing the treatment compounds.

    • Groups:

      • Vehicle Control: Medium only.

      • α-KB Treatment: Final concentrations of 0.5 mM, 1 mM, and 5 mM.[8]

      • Positive Control: NAC at a final concentration of 1 mM.

    • Incubate the plate at 37°C, 5% CO₂ for 2 hours. This pre-incubation allows the compound to be taken up by the cells and initiate its protective mechanisms.

  • Oxidative Insult:

    • Prepare a fresh dilution of H₂O₂ in Neurobasal medium to achieve a final concentration of 100 µM (this concentration should be optimized beforehand to induce ~50% cell death).

    • Add the H₂O₂ solution to all wells except for the "No-Insult Control" group.

    • Incubate the plate at 37°C, 5% CO₂ for 24 hours.

  • MTT Assay:

    • Add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C. Viable cells will produce purple formazan crystals.

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with no cells).

    • Normalize the data by expressing the absorbance of all wells as a percentage of the "No-Insult Control" group (representing 100% viability).

    • Perform statistical analysis (e.g., one-way ANOVA with post-hoc tests) to determine the significance of the protective effect of α-KB compared to the H₂O₂-only group.

Part 4: Challenges and Future Directions

While the preclinical data are promising, the translation of oxobutanoate derivatives into clinical therapeutics faces several hurdles.

  • Bioavailability and Pharmacokinetics: As natural metabolites, these compounds are often rapidly cleared from circulation. The development of more stable, cell-permeable ester derivatives (e.g., ethyl 3-oxobutanoate) or novel delivery systems is crucial to achieve sustained therapeutic concentrations.[23]

  • Context-Dependent Effects: The dual role of molecules like α-KG in cancer highlights the need for a deep understanding of the specific metabolic and genetic context of the disease being treated. A therapy that is beneficial in one cancer subtype could be detrimental in another.

  • Targeted Delivery: For applications in oncology and neuroprotection, targeting the delivery of these agents to the tumor microenvironment or the central nervous system will be critical to maximize efficacy and minimize potential off-target effects.

Future research should focus on developing second-generation derivatives with improved pharmacological properties and on identifying predictive biomarkers to select patient populations most likely to respond to these metabolic therapies.

References

  • Threonine and 2-Oxobutanoate Degradation | Pathway - PubChem. PubChem. [Link]

  • Cooper AJL, Dorai T, Pinto JT and Denton TT (2022) α-Ketoglutaramate—A key metabolite contributing to glutamine addiction in cancer cells. Front. Med. [Link]

  • a-Ketobutyric Acid | Rupa Health. Rupa Health. [Link]

  • The α-ketoglutarate dehydrogenase complex in cancer metabolic plasticity - PMC - NIH. National Institutes of Health. [Link]

  • Alpha-Ketoglutarate (Akg) - Uses, Side Effects, and More. WebMD. [Link]

  • Alpha-Ketoglutarate: Benefits and Side Effects. Lifespan Research Institute. [Link]

  • Protective Effect of α-ketobutyrate on Survival of Hippocampal Neurons Challenged with Hydrogen Peroxide Chemistry Mimicking Brain Ischemia. Bentham Science Publisher. [Link]

  • Alpha-Ketoglutarate benefits, dosage, and side effects. Examine.com. [Link]

  • Cancer cells and alpha-ketoglutarate. ResearchGate. [Link]

  • The multifaceted contribution of α-ketoglutarate to tumor progression: An opportunity to exploit? Unibo. [Link]

  • Alpha-ketoglutarate: Health Benefits, Side Effects, Uses, Dose & Precautions. RxList. [Link]

  • Threonine and 2-Oxobutanoate Degradation (Caenorhabditis elegans). PathBank. [Link]

  • Cancer cells and alpha-ketoglutarate | 2021, Volume 6 - Issue 1-2. D J Tx Sci. [Link]

  • Effect of alpha-ketobutyrate on palmitic acid and pyruvate metabolism in isolated rat hepatocytes. PubMed. [Link]

  • α-Ketobutyric acid - Wikipedia. Wikipedia. [Link]

  • The metabolite α-ketobutyrate increases health and life spans by activating AMPK. bioRxiv. [Link]

  • (PDF) Protective Effect of α-ketobutyrate on Survival of Hippocampal Neurons Challenged with Hydrogen Peroxide Chemistry Mimicking Brain Ischemia. ResearchGate. [Link]

  • Molecular Mechanisms of Neuroprotection by Ketone Bodies and Ketogenic Diet in Cerebral Ischemia and Neurodegenerative Diseases - PMC. PubMed Central. [Link]

  • Neuroprotection by the Ketogenic Diet: Evidence and Controversies - PMC - NIH. National Institutes of Health. [Link]

  • The metabolite alpha-ketobutyrate extends lifespan by promoting peroxisomal function in C. elegans. PubMed. [Link]

  • An octimibate derivative, Oxa17, enhances cholesterol efflux and exerts anti-inflammatory and atheroprotective effects in experimental atherosclerosis. PubMed. [Link]

  • The Effect of 2-Ketobutyrate on Mitochondrial Substrate-Level Phosphorylation. PubMed. [Link]

  • Natural Drugs as a Treatment Strategy for Cardiovascular Disease through the Regulation of Oxidative Stress. PubMed Central. [Link]

  • Oxidative Stress in Human Atherothrombosis: Sources, Markers and Therapeutic Targets. MDPI. [Link]

  • Oxidative Stress, Reductive Stress and Antioxidants in Vascular Pathogenesis and Aging. MDPI. [Link]

  • Modulation of the Oxidative Stress and Lipid Peroxidation by Endocannabinoids and Their Lipid Analogues. MDPI. [Link]

  • Effects of metabolic approach in diabetic patients with coronary artery disease. PubMed. [Link]

Sources

Stability of "Ethyl 4-(2-methoxy-5-methylphenyl)-4-oxobutanoate" under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the chemical stability of Ethyl 4-(2-methoxy-5-methylphenyl)-4-oxobutanoate, a key intermediate in pharmaceutical synthesis. Understanding the degradation profile of this β-keto ester is paramount for ensuring the quality, safety, and efficacy of final drug products. This document outlines a systematic approach to evaluating the compound's stability under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress, in alignment with international regulatory standards. We will delve into the mechanistic rationale behind potential degradation pathways, provide detailed experimental protocols for forced degradation studies, and discuss the development of a stability-indicating analytical method. The insights presented herein are intended to guide researchers, scientists, and drug development professionals in establishing robust handling, storage, and formulation strategies.

Introduction: The Critical Role of Stability in Drug Development

In the landscape of pharmaceutical development, the chemical stability of an active pharmaceutical ingredient (API) or a critical intermediate is a cornerstone of its overall quality profile. Forced degradation studies, also known as stress testing, are indispensable tools that provide crucial insights into the intrinsic stability of a molecule.[1][2] These studies are not merely a regulatory requirement but a scientific necessity that informs formulation development, packaging selection, and the determination of storage conditions and shelf-life.[2][3]

This compound, a β-keto ester, possesses functional groups that are potentially susceptible to degradation under various environmental conditions. The ester and ketone functionalities, in particular, can be prone to hydrolysis and other chemical transformations. This guide will explore the stability of this compound through a series of scientifically grounded investigations.

Potential Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be anticipated. Understanding these potential routes of degradation is essential for designing appropriate stress studies and for the identification of any resulting impurities.

Hydrolysis

The ester linkage in the molecule is a primary target for hydrolysis, which can be catalyzed by both acidic and basic conditions.[1]

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[1] This would lead to the cleavage of the ester bond, yielding ethanol and the corresponding β-keto acid, 4-(2-methoxy-5-methylphenyl)-4-oxobutanoic acid.[4]

  • Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, the hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester. This is typically a more aggressive degradation pathway for esters.[1] The initial products would be ethanol and the carboxylate salt of the β-keto acid.

Decarboxylation

β-keto acids are known to be thermally unstable and can undergo decarboxylation (loss of CO2) upon gentle heating.[5][6] Therefore, if the primary hydrolytic degradation product, 4-(2-methoxy-5-methylphenyl)-4-oxobutanoic acid, is formed, it could subsequently decarboxylate to yield 1-(2-methoxy-5-methylphenyl)propan-1-one.

Oxidation

The molecule could be susceptible to oxidative degradation, although specific sites of oxidation are less obvious than for other functional groups. The benzylic position and the aromatic ring itself could be potential sites of oxidation under aggressive conditions.

Photodegradation

Aromatic compounds can absorb UV light, which can lead to photolytic degradation. The specific degradation pathway would depend on the wavelength of light and the presence of other reactive species. The ICH Q1B guideline provides a framework for photostability testing.[7][8][9][10][11]

Thermal Degradation

At elevated temperatures, esters can undergo thermal decomposition.[12][13] The degradation products can be complex and may include smaller carboxylic acids and ketones.[12][14]

The following diagram illustrates the primary anticipated degradation pathways:

G cluster_hydrolysis Hydrolysis cluster_decarboxylation Decarboxylation Parent This compound KetoAcid 4-(2-methoxy-5-methylphenyl)-4-oxobutanoic acid Parent->KetoAcid Acid/Base Ethanol Ethanol Parent->Ethanol Acid/Base Ketone 1-(2-methoxy-5-methylphenyl)propan-1-one KetoAcid->Ketone Heat CO2 Carbon Dioxide KetoAcid->CO2 Heat

Caption: Anticipated primary degradation pathways of this compound.

Experimental Design for Forced Degradation Studies

A systematic forced degradation study is essential to probe the stability of this compound. The following protocols are designed to induce degradation to a level (typically 5-20%) that allows for the identification of degradation products and the development of a stability-indicating analytical method.[3]

Analytical Methodology

A validated stability-indicating HPLC method is the cornerstone of any degradation study. The method must be able to separate the parent compound from all significant degradation products and from any artifacts from the matrix.

Proposed HPLC Method:

  • Column: C18, 150 x 4.6 mm, 5 µm

  • Mobile Phase: A gradient of Acetonitrile and 0.1% Phosphoric Acid in Water

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 225 nm

  • Injection Volume: 10 µL

Stress Conditions

The following table outlines the recommended stress conditions for the forced degradation study. A solution of the compound at a concentration of 1 mg/mL should be prepared in an appropriate solvent (e.g., acetonitrile/water).

Stress ConditionReagent/ConditionDuration
Acid Hydrolysis 0.1 M HCl24, 48, 72 hours at 60°C
Base Hydrolysis 0.1 M NaOH1, 4, 8 hours at room temp.
Oxidation 3% H₂O₂24 hours at room temp.
Thermal Solid state at 80°C7 days
Photostability ICH Q1B compliant light sourceOverall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter

The experimental workflow for these studies is depicted below:

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare 1 mg/mL solution of the compound Acid Acid Hydrolysis (0.1 M HCl, 60°C) Prep->Acid Base Base Hydrolysis (0.1 M NaOH, RT) Prep->Base Oxidation Oxidation (3% H₂O₂, RT) Prep->Oxidation Thermal Thermal (Solid, 80°C) Prep->Thermal Photo Photostability (ICH Q1B) Prep->Photo HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Characterization Characterize Degradants (LC-MS, NMR) HPLC->Characterization

Caption: Workflow for forced degradation studies.

Anticipated Results and Interpretation

The following table summarizes the anticipated outcomes of the forced degradation studies.

Stress ConditionExpected DegradationMajor Degradant(s)
Acid Hydrolysis Moderate to high4-(2-methoxy-5-methylphenyl)-4-oxobutanoic acid
Base Hydrolysis High4-(2-methoxy-5-methylphenyl)-4-oxobutanoic acid (as salt)
Oxidation Low to moderatePotential for various oxidized species
Thermal Low (solid state)Potential for decarboxylation product if hydrolysis occurs
Photostability Low to moderateDependent on chromophore activity

Significant degradation is expected under both acidic and basic conditions, leading to the formation of the corresponding carboxylic acid. Base hydrolysis is anticipated to be more rapid. The β-keto acid degradant may undergo subsequent decarboxylation, especially if the hydrolytic studies are conducted at elevated temperatures for extended periods.

Oxidative and photolytic degradation are expected to be less pronounced but should still be thoroughly investigated to identify any minor degradants. Thermal degradation of the solid material is expected to be minimal under the tested conditions.

Conclusion and Recommendations

This technical guide outlines a comprehensive strategy for assessing the stability of this compound. The primary degradation pathway is anticipated to be hydrolysis of the ester functionality, leading to the formation of 4-(2-methoxy-5-methylphenyl)-4-oxobutanoic acid, which may further degrade via decarboxylation.

Based on this stability profile, the following recommendations are made:

  • Handling and Storage: The compound should be protected from prolonged exposure to strongly acidic or basic conditions. Storage in a well-sealed container at controlled room temperature is recommended.

  • Formulation Development: For liquid formulations, careful control of pH is critical to prevent hydrolysis. The use of buffered systems should be considered.

  • Further Studies: Any significant degradation products should be isolated and fully characterized using techniques such as LC-MS and NMR to confirm their structures.

By following the methodologies outlined in this guide, researchers and drug development professionals can gain a thorough understanding of the stability of this compound, ensuring the development of a safe, effective, and stable final pharmaceutical product.

References

  • U.S. Food and Drug Administration. (2018). Q1B Photostability Testing of New Drug Substances and Products. [Link]

  • Atlas Material Testing Technology. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. [Link]

  • European Medicines Agency. (1998). ICH Topic Q1B: Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]

  • ECA Academy. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. [Link]

  • AK Lectures. (2014). Hydrolysis and Decarboxylation of ß-Keto Ester Example. [Link]

  • Chemistry Stack Exchange. (2019). Thermal decomposition of ester. [Link]

  • The Journal of Physical Chemistry A. Thermal Decomposition of Potential Ester Biofuels. Part I: Methyl Acetate and Methyl Butanoate. [Link]

  • AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]

  • MDPI. (2021). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. [Link]

  • ASLE Transactions. (1970). Thermal Characteristics of Some Organic Esters. [Link]

  • ResearchGate. Thermal degradation of esters/ethers derived from tartaric acid. [Link]

  • Journal of Synthetic Organic Chemistry, Japan. (2004). Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. [Link]

  • ResearchGate. Oxidation of β‐keto esters using AIBX. [Link]

  • Royal Society of Chemistry. (2021). Recent advances in the transesterification of β-keto esters. [Link]

  • JoVE. Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. [Link]

  • Drug Discovery and Development. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]

  • PubChem. Ethyl 4-methoxyphenyl-4-oxobutanoate. [Link]

  • Pharmaceutical Technology. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. [Link]

  • BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • Organic Chemistry Portal. Synthesis of unsaturated esters, amides and carboxylic acids. [Link]

  • ResearchGate. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. [Link]

  • MedCrave. (2016). Forced Degradation Studies. [Link]

  • PubChem. Ethyl 4-(5-ethyl-2-methoxyphenyl)-4-oxobutanoate. [Link]

  • PubChem. Methyl 4-(2,5-dimethoxyphenyl)-4-oxobutanoate. [Link]

  • PubChem. 4-(4-Methoxy-2-methylphenyl)-4-oxobutanoic acid. [Link]

  • Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid. [Link]

  • PubChem. Ethyl 2-[(4-methoxyphenyl)methylidene]-3-oxobutanoate. [Link]

  • PubChem. Ethyl 4-(2-methylprop-1-enylperoxy)-4-oxobutanoate. [Link]

Sources

Methodological & Application

Application Notes and Protocols: Synthesis of Ethyl 4-(2-methoxy-5-methylphenyl)-4-oxobutanoate via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Aryl Keto-Esters and the Friedel-Crafts Acylation

Aryl ketones and their derivatives are pivotal structural motifs in a vast array of organic molecules, serving as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[1] Among these, γ-keto-esters such as Ethyl 4-(2-methoxy-5-methylphenyl)-4-oxobutanoate are particularly valuable building blocks. The presence of both a ketone and an ester functionality allows for diverse subsequent chemical transformations, enabling the construction of complex molecular architectures.

The Friedel-Crafts acylation stands as a cornerstone of C-C bond formation in aromatic chemistry, providing a direct and efficient method for the introduction of an acyl group onto an aromatic ring.[2] This electrophilic aromatic substitution reaction, typically catalyzed by a Lewis acid like aluminum chloride (AlCl₃), is renowned for its reliability and broad applicability.[3] A key advantage over the related Friedel-Crafts alkylation is the deactivation of the product towards further acylation, which prevents polysubstitution and leads to cleaner reaction profiles.[4]

This application note provides a comprehensive guide for the synthesis of this compound. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, field-proven protocol, and present the expected analytical data for the successful characterization of the target compound. This guide is intended for researchers and professionals in organic synthesis and drug development who require a robust and well-understood method for accessing this valuable keto-ester intermediate.

Reaction Mechanism and Strategic Considerations

The synthesis of this compound is achieved through a two-step sequence: a Friedel-Crafts acylation followed by an esterification. However, a more direct approach, and the one detailed here, involves the Friedel-Crafts acylation of 4-methylanisole with β-carbethoxypropionyl chloride.

Step 1: Generation of the Acylium Ion

The reaction is initiated by the activation of the acylating agent, β-carbethoxypropionyl chloride, by the Lewis acid catalyst, aluminum chloride (AlCl₃). The aluminum chloride coordinates to the chlorine atom of the acyl chloride, polarizing the C-Cl bond and facilitating its cleavage to form a highly electrophilic and resonance-stabilized acylium ion.[5]

Step 2: Electrophilic Aromatic Substitution

The electron-rich aromatic ring of 4-methylanisole then acts as a nucleophile, attacking the acylium ion. The methoxy (-OCH₃) and methyl (-CH₃) groups are ortho-, para-directing activators, enhancing the nucleophilicity of the benzene ring. The acylation occurs predominantly at the position ortho to the strongly activating methoxy group and meta to the less activating methyl group, leading to the desired 2-substituted product. This attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

Step 3: Re-aromatization

Aromaticity is restored by the deprotonation of the arenium ion, typically by the AlCl₄⁻ complex, to yield the final aryl ketone product and regenerate the Lewis acid catalyst. However, the ketone product can form a stable complex with AlCl₃, necessitating the use of a stoichiometric amount or more of the catalyst.[4] This complex is subsequently hydrolyzed during the aqueous workup.

Diagram of the Reaction Mechanism:

Friedel-Crafts Acylation Mechanism cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Re-aromatization AcylChloride EtOOC-CH₂CH₂-COCl AcyliumIon EtOOC-CH₂CH₂-C≡O⁺  +  AlCl₄⁻ AcylChloride->AcyliumIon + AlCl₃ AlCl3 AlCl₃ AromaticRing 4-Methylanisole SigmaComplex Arenium Ion (Sigma Complex) AromaticRing->SigmaComplex + Acylium Ion Product This compound SigmaComplex->Product - H⁺ Synthesis Workflow Start 4-Methylanisole + β-Carbethoxypropionyl chloride Reaction Friedel-Crafts Acylation (AlCl₃, CH₂Cl₂, 0°C to RT) Start->Reaction Workup Aqueous Workup (HCl/Ice, Washes) Reaction->Workup Purification Purification (Vacuum Distillation or Chromatography) Workup->Purification Product This compound Purification->Product

Sources

Application Note: A Comprehensive Protocol for the Friedel-Crafts Acylation of 4-Methylanisole

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Abstract

The Friedel-Crafts acylation is a foundational C-C bond-forming reaction in organic synthesis, enabling the introduction of an acyl group onto an aromatic ring.[1][2] This application note provides a detailed, field-proven protocol for the acylation of 4-methylanisole (also known as 2-methylanisole) using acetic anhydride as the acylating agent and anhydrous aluminum chloride as the Lewis acid catalyst. The primary product of this electrophilic aromatic substitution is 4-methoxy-3-methylacetophenone, a valuable intermediate in the synthesis of various fine chemicals and pharmaceutical compounds. This guide delves into the underlying reaction mechanism, offers a step-by-step experimental procedure, and includes sections on troubleshooting, safety, and product characterization to ensure reliable and reproducible outcomes.

Introduction and Significance

Friedel-Crafts reactions, first reported by Charles Friedel and James Mason Crafts in 1877, are a cornerstone of synthetic organic chemistry for attaching substituents to aromatic rings.[3] The acylation variant is particularly powerful because, unlike its alkylation counterpart, it is not prone to polysubstitution or carbocation rearrangements. The ketone product formed is deactivated towards further acylation, leading to mono-substituted products.[4]

The acylation of 4-methylanisole is a classic example of electrophilic aromatic substitution on a highly activated, polysubstituted benzene ring. The methoxy (-OCH₃) and methyl (-CH₃) groups are both electron-donating, activating the ring and directing the incoming electrophile. Understanding the regiochemical outcome provides valuable insight into the directing effects of competing activating groups. The resulting product, 4-methoxy-3-methylacetophenone, serves as a key building block for more complex molecules.[5]

Reaction Mechanism: Electrophilic Aromatic Substitution

The Friedel-Crafts acylation of 4-methylanisole proceeds via a well-established electrophilic aromatic substitution (EAS) mechanism.[6][7] The key steps are:

  • Generation of the Electrophile: The Lewis acid, aluminum chloride (AlCl₃), reacts with the acylating agent, acetic anhydride, to form a highly electrophilic acylium ion. This ion is resonance-stabilized, making it an effective electrophile.[2]

  • Nucleophilic Attack: The π-electrons of the electron-rich 4-methylanisole ring attack the acylium ion. This is the rate-determining step as it temporarily disrupts the ring's aromaticity, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[2][7][8]

  • Regioselectivity: The methoxy group is a powerful ortho, para-director, while the methyl group is a weaker ortho, para-director. The position of acylation is determined by these directing effects. Acylation occurs ortho to the highly activating methoxy group and meta to the less activating methyl group, leading to the formation of 4-methoxy-3-methylacetophenone as the major product.

  • Deprotonation and Catalyst Regeneration: A weak base, such as AlCl₄⁻, removes a proton from the sp³-hybridized carbon of the arenium ion, restoring aromaticity to the ring and regenerating the AlCl₃ catalyst.[3] However, the ketone product is a moderate Lewis base and forms a stable complex with AlCl₃, necessitating a stoichiometric amount of the catalyst. This complex is broken during the aqueous workup.[3]

Friedel_Crafts_Acylation_Mechanism reagents Acetic Anhydride + AlCl₃ acylium Acylium Ion [CH₃CO]⁺ + AlCl₃(OAc)⁻ reagents->acylium Step 1: Electrophile Generation arenium Arenium Ion Intermediate (Sigma Complex) acylium:e->arenium:w Step 2: Nucleophilic Attack anisole 4-Methylanisole product_complex Product-AlCl₃ Complex arenium:e->product_complex:w Step 3: Deprotonation workup Aqueous Workup (H₂O / HCl) product_complex->workup Step 4: Quenching final_product 4-Methoxy-3-methylacetophenone workup->final_product

Caption: The mechanism of Friedel-Crafts acylation.

Materials, Reagents, and Equipment

Reagents & Materials Specification Supplier Example Purpose
4-Methylanisole99%Sigma-AldrichAromatic Substrate
Acetic Anhydride≥99%Sigma-AldrichAcylating Agent
Anhydrous Aluminum Chloride≥99.99%Sigma-AldrichLewis Acid Catalyst
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-AldrichReaction Solvent
Hydrochloric Acid (HCl)Concentrated (37%)Fisher ScientificWorkup (Decomposition of AlCl₃ complex)
Sodium Bicarbonate (NaHCO₃)Saturated SolutionFisher ScientificWorkup (Neutralization)
Sodium Chloride (NaCl)Saturated Solution (Brine)Fisher ScientificWorkup (Washing)
Anhydrous Magnesium Sulfate (MgSO₄)GranularFisher ScientificDrying Agent
Crushed Ice--Workup (Quenching)

Equipment:

  • Round-bottom flasks (100 mL, 250 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser with drying tube (containing CaCl₂ or Drierite)

  • Addition (dropping) funnel

  • Ice/water bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for filtration (Buchner funnel, filter flask)

  • Beakers and Erlenmeyer flasks

  • Thin Layer Chromatography (TLC) plates and chamber

Detailed Experimental Protocol

Note: All glassware must be thoroughly dried in an oven and cooled under a stream of dry nitrogen or in a desiccator before use. The reaction must be performed in a well-ventilated fume hood.[4][9]

Reaction Setup & Execution
  • Catalyst Suspension: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous aluminum chloride (7.3 g, 55 mmol, 1.1 equiv). Immediately add 30 mL of anhydrous dichloromethane (DCM). Place the flask under a nitrogen atmosphere and cool the suspension to 0°C in an ice/water bath.[4][6]

  • Acylating Agent Addition: In a separate, dry 100 mL flask, prepare a solution of acetic anhydride (5.6 g, 55 mmol, 1.1 equiv) in 15 mL of anhydrous DCM. Transfer this solution to an addition funnel.

  • Formation of Acylium Ion Complex: Add the acetic anhydride solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, ensuring the internal temperature does not exceed 5°C. A vigorous reaction may occur.[10]

  • Substrate Addition: Prepare a solution of 4-methylanisole (6.1 g, 50 mmol, 1.0 equiv) in 15 mL of anhydrous DCM and add it to the same addition funnel. Add this solution dropwise to the reaction mixture over 20-30 minutes, maintaining the temperature at 0°C.[6]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction's progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent) to confirm the consumption of the starting material.[6]

Work-up and Product Isolation
  • Quenching: Carefully and slowly pour the reaction mixture into a 500 mL beaker containing approximately 50 g of crushed ice and 25 mL of concentrated HCl.[6][11] This process is highly exothermic and will generate HCl gas. Perform this step in the back of the fume hood with vigorous stirring until the aluminum salts dissolve.

  • Extraction: Transfer the mixture to a 250 mL separatory funnel. Separate the organic (DCM) layer. Extract the aqueous layer twice more with 25 mL portions of DCM.[6][7]

  • Washing: Combine all organic layers. Wash sequentially with:

    • 50 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid).

    • 50 mL of water.

    • 50 mL of saturated sodium chloride (brine) solution.[11]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent by gravity filtration. Remove the dichloromethane solvent using a rotary evaporator to yield the crude product, which may be a yellow to brown oil or solid.[5][11]

Purification

Purify the crude product by recrystallization from a suitable solvent (e.g., hexane or isopropanol) or by flash column chromatography on silica gel to obtain pure 4-methoxy-3-methylacetophenone.

Caption: Workflow for the synthesis of 4-methoxy-3-methylacetophenone.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield Moisture Contamination: Reagents, solvent, or glassware were not perfectly dry, deactivating the AlCl₃ catalyst.[11]Ensure all glassware is oven-dried. Use anhydrous grade solvents and freshly opened anhydrous AlCl₃. Perform the reaction under an inert atmosphere (N₂ or Ar).
Sub-optimal Temperature: Reaction temperature was too low, or the reaction was not allowed to proceed for long enough.Monitor temperature carefully. Allow the reaction to warm to room temperature and confirm starting material consumption via TLC before workup.
Formation of Multiple Products Incorrect Stoichiometry: An excess of the acylating agent or catalyst was used.Use precise stoichiometry as described in the protocol. A slight excess (1.1 equiv) of the acylating agent and catalyst is standard.
High Reaction Temperature: Elevated temperatures can sometimes lead to side reactions or isomerization.Maintain strict temperature control, especially during the exothermic addition steps.
Difficult Work-up (Emulsion) Incomplete Decomposition of Aluminum Salts: Insufficient acid or stirring during the quenching step.Stir the quenched mixture vigorously for at least 15-20 minutes. If an emulsion persists, adding more brine or filtering the mixture through Celite can help break it.[8]

Safety Precautions

  • Anhydrous Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing heat and HCl gas. Handle in a fume hood and avoid contact with skin and eyes.[4][6]

  • Acetic Anhydride: Corrosive and a lachrymator (causes severe eye irritation and tearing). Its fumes are highly irritating. Dispense only in a fume hood.[1]

  • Dichloromethane (DCM): A volatile and suspected carcinogen. Always handle in a fume hood and wear appropriate personal protective equipment (PPE).[4]

  • Hydrochloric Acid (HCl): Concentrated HCl is highly corrosive and toxic. Handle with extreme care.

  • General Precautions: Always wear safety goggles, a lab coat, and appropriate gloves (e.g., nitrile) when performing this experiment. The reaction is exothermic and should be conducted with an ice bath readily available for temperature control.[12]

References

  • 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (n.d.). UCLA Chemistry and Biochemistry.
  • Organic Chemistry Friedel-Crafts Acylation of Anisole. (2022, November 22). YouTube. Retrieved from [Link]

  • Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. (2020, October 21). YouTube. Retrieved from [Link]

  • Friedel–Crafts reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Experiment 14: Friedel-Crafts Acylation. (2011, August 2). YouTube. Retrieved from [Link]

  • FRIEDEL-CRAFTS ACYLATION. (n.d.). Semantic Scholar.
  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018, May 17). Master Organic Chemistry. Retrieved from [Link]

  • 13 Friedel-Crafts Acylation. (n.d.). UW-Madison Chemistry.
  • CN101921183B - Preparation method of 4-hydroxy-3-methoxyacetophenone. (n.d.). Google Patents.
  • Synthesis of 4-methylacetophenone. (n.d.). PrepChem.com. Retrieved from [Link]

  • Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. (2025, February 26). Scientific & Academic Publishing. Retrieved from [Link]

  • Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Development of process for production of 4-methoxy acetophenone in a continuous single-step process. (2022, June 16). India Science, Technology & Innovation - ISTI Portal. Retrieved from [Link]

Sources

Application Notes & Protocols: The Strategic Utility of Ethyl 4-(2-methoxy-5-methylphenyl)-4-oxobutanoate in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 4-(2-methoxy-5-methylphenyl)-4-oxobutanoate is a highly functionalized γ-ketoester that serves as a potent and versatile building block in synthetic organic chemistry. Its unique scaffold, featuring a nucleophilic aromatic ring, an electrophilic ketone, and a flexible ester-containing side chain, provides multiple reaction handles for constructing complex molecular architectures. This guide offers an in-depth exploration of its application in the synthesis of high-value heterocyclic compounds, particularly pyridazinones and indoles. We provide detailed, field-tested protocols, explain the mechanistic rationale behind the transformations, and present data to guide researchers in leveraging this key intermediate for drug discovery and materials science.

Introduction: The Chemical Versatility of a Multifunctional Precursor

In the landscape of synthetic intermediates, γ-ketoesters are foundational pillars for building cyclic systems.[1] this compound distinguishes itself through its specific substitution pattern. The electron-donating methoxy and methyl groups on the phenyl ring influence its reactivity and provide steric and electronic handles that can be exploited for regioselective synthesis.

The molecule's value lies in the orthogonal reactivity of its two carbonyl groups:

  • The aromatic ketone is a prime site for reactions with nitrogen nucleophiles like hydrazines, forming hydrazones that are precursors to indoles and other N-heterocycles.

  • The ester functionality , in concert with the ketone, enables cyclocondensation reactions to form six-membered rings such as pyridazinones.

This document details two primary applications that showcase the strategic utility of this compound.

Synthesis of the Core Intermediate

The precursor, this compound, is typically prepared via a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution involves the acylation of p-methylanisole (or 2-methoxy-5-methylbenzene) with an appropriate acylating agent derived from succinic acid.

Protocol 2.1: Preparation of this compound

This protocol is adapted from established Friedel-Crafts procedures.[2]

Materials:

  • p-Methylanisole (1.0 equiv)

  • β-Carbethoxypropionyl chloride (ethyl 3-(chloroformyl)propanoate) (1.5 equiv)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.2 equiv)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Ice, 1N HCl, Saturated NaHCO₃ solution, Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add anhydrous AlCl₃ (1.2 equiv) and anhydrous CH₂Cl₂.

  • Cool the suspension to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of p-methylanisole (1.0 equiv) and β-carbethoxypropionyl chloride (1.5 equiv) in anhydrous CH₂Cl₂.

  • Add the solution from step 3 to the AlCl₃ suspension dropwise via the dropping funnel over 2 hours, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 18-20 hours. Monitor reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice containing concentrated HCl to decompose the aluminum complex.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with CH₂Cl₂.

  • Combine the organic layers and wash sequentially with water, 1N KOH, saturated aqueous NaHCO₃, and finally, brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product as an oil.

  • Purify the crude oil by vacuum distillation or column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to obtain pure this compound.

Application I: Synthesis of Dihydropyridazinones

The 1,4-relationship between the ketone and ester carbonyls makes this compound an ideal substrate for synthesizing 6-aryl-4,5-dihydropyridazin-3(2H)-ones. These scaffolds are prevalent in medicinal chemistry, exhibiting a range of biological activities. The synthesis is a straightforward cyclocondensation with hydrazine.[3][4][5]

Mechanism Insight

The reaction is initiated by the nucleophilic attack of hydrazine on the more electrophilic ketone carbonyl to form a hydrazone intermediate. Subsequent intramolecular nucleophilic attack by the terminal nitrogen of the hydrazone onto the ester carbonyl, followed by the elimination of ethanol, yields the stable six-membered heterocyclic ring.

Caption: Workflow for pyridazinone synthesis.

Protocol 3.1: Synthesis of 6-(2-methoxy-5-methylphenyl)-4,5-dihydropyridazin-3(2H)-one

This protocol is based on the work of Metwally et al.[3][5]

Materials:

  • This compound (1.0 equiv)

  • Hydrazine hydrate (80% solution) (1.2 equiv)

  • Ethanol

Procedure:

  • Dissolve this compound (1.0 equiv) in absolute ethanol in a round-bottom flask.

  • Add hydrazine hydrate (1.2 equiv) to the solution.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 3-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature, then place it in an ice bath to facilitate precipitation.

  • A solid product will form. Collect the solid by vacuum filtration and wash it with a small amount of cold ethanol.

  • Recrystallize the crude solid from ethanol to obtain pure 6-(2-methoxy-5-methylphenyl)-4,5-dihydropyridazin-3(2H)-one as white crystals.[3]

ParameterValueReference
Product Name 6-(2-methoxy-5-methylphenyl)-4,5-dihydropyridazin-3(2H)-one[3]
Typical Yield 70-75%[3]
Melting Point 152-153 °C[3]
Appearance White Crystals[3]
IR (KBr, cm⁻¹) 3200 (N-H), 2923 (C-H aliph.), 1659 (C=O, amide)[3]

Table 1: Physicochemical data for the synthesized pyridazinone derivative.

Application II: Synthesis of Indoles via Fischer Indolization

The Fischer indole synthesis is a classic, powerful reaction for constructing the indole nucleus from an arylhydrazine and a ketone or aldehyde under acidic conditions.[6][7] this compound serves as the ketone component, enabling the synthesis of highly substituted indoles.

Mechanism Insight

The process is a cascade of reactions initiated by the formation of a phenylhydrazone.[8] This is followed by a critical, acid-catalyzed[1][1]-sigmatropic rearrangement of the corresponding enehydrazine tautomer. The subsequent cyclization and elimination of ammonia lead to the formation of the aromatic indole ring.[6] The presence of the methoxy group on the phenylhydrazone can sometimes lead to abnormal cyclization products, a factor that must be considered in reaction design.[9]

Sources

The Strategic Role of Ethyl 4-(2-methoxy-5-methylphenyl)-4-oxobutanoate in Modern Drug Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the identification and utilization of versatile chemical intermediates are paramount to the efficient synthesis of novel therapeutics. Ethyl 4-(2-methoxy-5-methylphenyl)-4-oxobutanoate, a substituted keto-ester, has emerged as a valuable building block in medicinal chemistry. Its unique structural features, comprising an aromatic ring with activating methoxy and methyl groups, a ketone, and an ester moiety, render it a highly reactive and adaptable synthon for the construction of complex molecular architectures.

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the applications of this compound. We will delve into its synthesis, purification, and characterization, and explore its potential as a key intermediate in the synthesis of important pharmaceutical agents, drawing parallels with the synthesis of established drugs such as Tamsulosin and Agomelatine.

Synthesis of this compound via Friedel-Crafts Acylation

The most common and efficient method for the synthesis of this compound is the Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction involves the reaction of an aromatic compound with an acyl halide or anhydride in the presence of a Lewis acid catalyst.[1][2] In this case, 4-methylanisole is acylated with β-carbethoxypropionyl chloride.

The electron-donating nature of the methoxy and methyl groups on the aromatic ring of 4-methylanisole activates it towards electrophilic attack, facilitating the reaction. The Lewis acid, typically aluminum chloride (AlCl₃), polarizes the acyl chloride, generating a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring.[3][4]

Visualizing the Synthesis Workflow

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_solvent Solvent cluster_product Product A 4-Methylanisole F Friedel-Crafts Acylation A->F B β-Carbethoxypropionyl Chloride B->F C Aluminum Chloride (AlCl3) C->F Catalyzes D Dichloromethane (CH2Cl2) D->F Solvent E This compound F->E

Caption: Workflow for the synthesis of this compound.

Detailed Synthesis Protocol

This protocol is adapted from established literature procedures for Friedel-Crafts acylation.[5]

Materials:

  • 4-Methylanisole

  • β-Carbethoxypropionyl chloride

  • Aluminum chloride (anhydrous)

  • Dichloromethane (CH₂Cl₂) (anhydrous)

  • Ice

  • Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 1N Potassium hydroxide (KOH)

  • Saturated aqueous sodium chloride (NaCl)

  • Magnesium sulfate (MgSO₄) (anhydrous)

Equipment:

  • Three-necked round-bottom flask

  • Stirring apparatus (magnetic or mechanical)

  • Dropping funnel

  • Nitrogen inlet

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry three-necked round-bottom flask equipped with a stirrer, dropping funnel, and nitrogen inlet, dissolve 4-methylanisole (1.0 eq) and β-carbethoxypropionyl chloride (1.5 eq) in anhydrous dichloromethane.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Addition of Lewis Acid: While maintaining the temperature at 0°C, slowly add anhydrous aluminum chloride (1.15 eq) portion-wise over a period of 2 hours with vigorous stirring. The addition is exothermic and should be controlled to prevent side reactions.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for 20 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Carefully pour the reaction mixture onto crushed ice to quench the reaction and decompose the aluminum chloride complex.

    • Separate the organic layer in a separatory funnel.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash sequentially with water, saturated aqueous NaHCO₃, 1N KOH, water, and finally with saturated aqueous NaCl.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a yellow oil.

Parameter Condition Rationale
Temperature 0°C during AlCl₃ addition, then room temp.Controls the exothermic reaction and prevents side-product formation.
Atmosphere Inert (Nitrogen)Prevents moisture from deactivating the Lewis acid catalyst.
Stirring VigorousEnsures efficient mixing and heat transfer.
Work-up Washes NaHCO₃, KOHNeutralizes excess acid and removes acidic byproducts.

Purification and Characterization

The crude product obtained from the synthesis typically requires purification to remove unreacted starting materials and byproducts. Column chromatography on silica gel is a standard and effective method for this purpose.

Analytical Characterization

Ensuring the purity and structural integrity of the synthesized intermediate is crucial for its use in subsequent drug synthesis steps. A combination of chromatographic and spectroscopic techniques is recommended.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the compound and identify any volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the molecule by analyzing the chemical shifts and coupling constants of the protons and carbons.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the ester and ketone carbonyl groups.

Application in Drug Synthesis: A Gateway to Bioactive Molecules

The strategic placement of functional groups in this compound makes it a precursor for various heterocyclic and carbocyclic systems found in many active pharmaceutical ingredients (APIs).

Potential Intermediate for Tamsulosin Analogs

Tamsulosin is a selective α₁-adrenergic receptor antagonist used in the treatment of benign prostatic hyperplasia.[7] The core structure of Tamsulosin features a substituted phenethylamine moiety. While not a direct precursor, the chemical architecture of this compound can be readily modified to generate intermediates for Tamsulosin and its analogs. The ketone functionality can be converted to an amine through reductive amination, and the ester can be hydrolyzed and further functionalized.

Conceptual Pathway to Naphthalene-based Therapeutics: Agomelatine Analogs

Agomelatine is an antidepressant with a unique mechanism of action, acting as a melatonergic agonist and a 5-HT₂C antagonist.[8][9][10] Its core structure is a substituted naphthalene ring. The aromatic ring and the butanoate chain of this compound provide a foundation for constructing a naphthalenic system through intramolecular cyclization reactions.

G A This compound B Chemical Modifications (e.g., Reduction, Cyclization) A->B C Naphthalene Core Structure B->C D Further Functionalization C->D E Agomelatine Analogs D->E

Caption: Conceptual pathway from the intermediate to Agomelatine analogs.

This strategic transformation underscores the utility of this compound as a versatile starting material for accessing complex and medicinally relevant scaffolds. The methoxy group, in particular, is a common feature in many approved drugs, influencing their binding affinity, physicochemical properties, and metabolic stability.

Conclusion and Future Perspectives

This compound is a valuable and versatile intermediate in organic and medicinal chemistry. The robust and scalable Friedel-Crafts acylation provides a reliable route to its synthesis. Its chemical handles offer multiple avenues for further elaboration into complex molecular targets. For researchers and drug development professionals, this intermediate represents a strategic starting point for the discovery and synthesis of new chemical entities with potential therapeutic applications, particularly in the development of analogs of established drugs like Tamsulosin and Agomelatine. Further exploration of its reactivity and application in multicomponent reactions and flow chemistry could unlock even greater potential in the future.

References

  • Master Organic Chemistry. Friedel-Crafts acylation of aromatic groups to give ketones. Available from: [Link]

  • Majumdar, D., & Panda, G. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC advances, 8(70), 40061-40163. Available from: [Link]

  • National Center for Biotechnology Information. Applications of Friedel–Crafts reactions in total synthesis of natural products. Available from: [Link]

  • PubChem. Tamsulosin. National Center for Biotechnology Information. Available from: [Link]

  • PrepChem. Synthesis of Ethyl-4-keto-γ-(2-methoxy-5-methylphenyl)-butyrate. Available from: [Link]

  • De Bodinat, C., Guardiola-Lemaitre, B., Mocaër, E., Renard, P., Muñoz, C., & Millan, M. J. (2010). Agomelatine, the first melatonergic antidepressant: discovery, characterization and development. Nature reviews Drug discovery, 9(8), 628-642. Available from: [Link]

  • Therapeutic Target Database. Agomelatine. Available from: [Link]

  • PubChem. Ethyl 4-methoxyphenyl-4-oxobutanoate. National Center for Biotechnology Information. Available from: [Link]

  • Wikipedia. Agomelatine. Available from: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. agomelatine. Available from: [Link]

  • MedPath. Agomelatine | Advanced Drug Monograph. Available from: [Link]

  • Rieke Metals. Ethyl 4-(4-Methoxy-3-methylphenyl)-4-oxobutanoate. Available from: [Link]

  • ResearchGate. Ethyl (4RS)-4-(4-benzyloxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate and a redetermination of ethyl (4RS)-4-(4-methoxyphenyl). Available from: [Link]

  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. Available from: [Link]

  • Miya, H., Kawada, M., & Sugiyama, Y. (1996). Purification and Characterization of Ethyl 2-Methyl-3-oxobutanoate Reductase from Klebsiella pneumoniae IF03319. Bioscience, biotechnology, and biochemistry, 60(5), 760-764. Available from: [Link]

  • Wang, Y., Li, X., Zhang, Y., Wang, Y., & Liu, Y. (2021). Development of a New Route for Separating and Purifying 4-Ethyl-2-methoxyphenol Based on the Reaction Mechanism between the Chemical and Calcium Ion. ACS omega, 6(3), 2098-2106. Available from: [Link]

  • PubChem. Methyl 4-(2,5-dimethoxyphenyl)-4-oxobutanoate. National Center for Biotechnology Information. Available from: [Link]

Sources

Application Notes and Protocols for Cyclization Reactions of Ethyl 4-(2-methoxy-5-methylphenyl)-4-oxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 4-(2-methoxy-5-methylphenyl)-4-oxobutanoate is a versatile intermediate in organic synthesis, possessing a keto-ester functionality and an activated aromatic ring. This unique structural arrangement makes it an ideal precursor for the construction of polycyclic systems, particularly tetralone derivatives, which are core scaffolds in numerous natural products and pharmaceutical agents. The intramolecular cyclization of this substrate, primarily through an acid-catalyzed Friedel-Crafts acylation, offers a direct and efficient route to these valuable molecular architectures.

This technical guide provides an in-depth exploration of the cyclization reactions of this compound. We will delve into the mechanistic underpinnings of this transformation and provide detailed, field-proven protocols for conducting the reaction using two common and effective reagents: Polyphosphoric Acid (PPA) and Eaton's Reagent. These application notes are designed for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic strategy.

Reaction Overview and Mechanism

The cyclization of this compound proceeds via an intramolecular Friedel-Crafts acylation. In the presence of a strong acid catalyst, the carbonyl group of the keto-ester is protonated, enhancing the electrophilicity of the carbonyl carbon. The electron-rich aromatic ring, activated by the methoxy and methyl substituents, then acts as a nucleophile, attacking the activated carbonyl group to form a new six-membered ring. Subsequent dehydration and tautomerization lead to the formation of the final tetralone product.

The regioselectivity of the cyclization is directed by the activating groups on the aromatic ring. The methoxy group at the 2-position and the methyl group at the 5-position will direct the electrophilic substitution to the ortho and para positions. In this case, cyclization will occur at the position ortho to the methoxy group, leading to the formation of ethyl 4-hydroxy-7-methoxy-4-methyl-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate, which upon dehydration and tautomerization gives the corresponding tetralone.

Experimental Protocols

Herein, we provide two robust protocols for the intramolecular cyclization of this compound to yield the corresponding tetralone derivative.

Protocol 1: Cyclization using Polyphosphoric Acid (PPA)

Polyphosphoric acid (PPA) is a widely used and effective reagent for intramolecular acylation reactions.[1][2] It acts as both a catalyst and a dehydrating agent, driving the reaction to completion.

Materials:

  • This compound

  • Polyphosphoric acid (PPA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place this compound (1 equivalent).

  • Carefully add polyphosphoric acid (10-20 times the weight of the substrate) to the flask. Note that PPA is highly viscous and should be handled with care.

  • Heat the reaction mixture with vigorous stirring in a preheated oil bath at 80-100 °C.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Slowly and carefully pour the cooled reaction mixture onto crushed ice with stirring.

  • Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient).

Data Presentation: Reaction Parameters for PPA-Mediated Cyclization

ParameterValue
Substrate This compound
Reagent Polyphosphoric Acid (PPA)
Solvent None (PPA acts as solvent)
Temperature 80-100 °C
Reaction Time 1-4 hours (monitor by TLC)
Typical Yield 70-85%
Protocol 2: Cyclization using Eaton's Reagent

Eaton's reagent, a solution of phosphorus pentoxide (P₂O₅) in methanesulfonic acid (MSA), is another powerful and often more convenient alternative to PPA for Friedel-Crafts acylation reactions.[3] It is less viscous and can lead to cleaner reactions with easier workup.

Materials:

  • This compound

  • Eaton's Reagent (7.5-10 wt% P₂O₅ in CH₃SO₃H)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1 equivalent) in a minimal amount of dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add Eaton's Reagent (5-10 equivalents of MSA) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by pouring it onto a mixture of ice and saturated aqueous sodium bicarbonate solution.

  • Extract the mixture with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel (e.g., ethyl acetate/hexane).

Data Presentation: Reaction Parameters for Eaton's Reagent-Mediated Cyclization

ParameterValue
Substrate This compound
Reagent Eaton's Reagent (P₂O₅ in CH₃SO₃H)
Solvent Dichloromethane (optional, for initial dissolution)
Temperature 0 °C to room temperature
Reaction Time 1-3 hours
Typical Yield 75-90%

Visualization of Reaction Pathways and Workflows

Reaction Mechanism

Intramolecular Friedel-Crafts Acylation Substrate This compound Activated_Ketoester Protonated Keto-ester Intermediate Substrate->Activated_Ketoester H⁺ (PPA or Eaton's Reagent) Cyclized_Intermediate Spirocyclic Intermediate Activated_Ketoester->Cyclized_Intermediate Intramolecular Electrophilic Attack Tetralone_Product Ethyl 7-methoxy-4-methyl-1-oxotetraline-2-carboxylate Cyclized_Intermediate->Tetralone_Product -H₂O, Tautomerization Experimental Workflow Start Start Reaction_Setup Reaction Setup: Substrate + Catalyst (PPA or Eaton's Reagent) Start->Reaction_Setup Heating Heating and Stirring Reaction_Setup->Heating Monitoring Reaction Monitoring (TLC) Heating->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Characterization Product Characterization (NMR, MS, IR) Purification->Characterization End End Characterization->End

Caption: General Experimental Workflow for Cyclization.

Characterization of the Expected Product

The expected product of the cyclization is ethyl 7-methoxy-4-methyl-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate . The characterization of this compound can be compared with data for the closely related and commercially available compound, 7-methoxy-1-tetralone. [4][5][6]

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group, the methyl group, and the protons of the tetralone ring system, including the ethyl ester protons.

  • ¹³C NMR: The carbon NMR will show signals for the carbonyl carbons (ketone and ester), the aromatic carbons, and the aliphatic carbons of the cyclic system.

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit strong absorption bands for the ketone and ester carbonyl groups.

Conclusion

The intramolecular Friedel-Crafts acylation of this compound is a highly effective method for the synthesis of functionalized tetralone derivatives. The protocols provided, utilizing either Polyphosphoric Acid or Eaton's Reagent, offer reliable and high-yielding pathways to these valuable intermediates. Careful control of reaction conditions and appropriate purification techniques are crucial for obtaining the desired product in high purity. These application notes serve as a comprehensive guide for chemists in academia and industry to successfully implement this important synthetic transformation.

References

  • Shin, Y. J., Kamaraj, E., & Lim, H. N. (2025). Friedel–Crafts acylation via interrupted Beckmann fragmentation of activated ketones. Chemical Science, 16(1), 123-130.
  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • Chemistry Steps. (2023, October 26). Friedel-Crafts Acylation. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]

  • Gholami, M., Imanzadeh, G., & Esfahani, F. K. (2018). Friedel–Craft acylation reaction using Eaton's reagent. ResearchGate. Retrieved from [Link]

  • Johnson, W. S. (1944).
  • Komiya, S., Akita, M., & Oshima, N. (2005). Ketone synthesis by intramolecular acylation of organorhodium(I) with ester. Journal of the American Chemical Society, 127(5), 1390–1391.
  • Chemistry LibreTexts. (2023, January 22). Formation of Cyclic Ketones by Intramolecular Acylation. Retrieved from [Link]

  • Banerjee, A. K., & Laya, M. S. (2023). Polyphosphoric Acid in Organic Synthesis.
  • Reddy, B. V. S., & Reddy, L. R. (2014). Chapter 5 One-Pot Intramolecular Friedel-Crafts- Hydroxyalkylation/Alkylation Cascade for cis-Diastereoselective Construction of.
  • Alt.wiche.edu. (n.d.). Universal 7-Methoxy-1-tetralone. Retrieved from [Link]

  • Chimni, S. S., Kumar, S., & Singh, P. (2009).
  • Gopal Krishna Gokhale College. (2017). SYNTHESIS OF 2,5-DIMETHYL-7-METHOXY TETRALONE. I J R B A T, V(Special Issue (3)), 317-319.
  • Banerjee, A. K., & Vera, W. (2009). An efficient synthesis of 7-methoxy-8-methyl-α-tetralone. Journal of Chemical Research, 2009(12), 737-738.
  • Reddy, B. V. S., Reddy, L. R., & Corey, E. J. (2021). Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzoa[7]nnulen-7-ols. RSC advances, 11(36), 22359-22363.

  • Beilstein Journal of Organic Chemistry. (n.d.). Search for "intramolecular Friedel–Crafts cyclization". Retrieved from [Link]

  • University of Calgary. (n.d.). Ch21: Acylation of ketones. Retrieved from [Link]

  • NIST. (n.d.). 7-Methoxy-1-tetralone. Retrieved from [Link]

  • ResearchGate. (2023). Polyphosphoric Acid in Organic Synthesis. Retrieved from [Link]

  • Ciappa, A., Giansanti, L., & Righi, P. (2009). Microwave-assisted cyclizations promoted by polyphosphoric acid esters: a general method for 1-aryl-2-iminoazacycloalkanes. Beilstein journal of organic chemistry, 5, 4.
  • Cheméo. (n.d.). 7-Methoxy-1-tetralone. Retrieved from [Link]

  • NIST. (n.d.). 7-Methoxy-1-tetralone. Retrieved from [Link]

Sources

Application Notes and Protocols for the Characterization of Ethyl 4-(2-methoxy-5-methylphenyl)-4-oxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Key Synthetic Intermediate

Ethyl 4-(2-methoxy-5-methylphenyl)-4-oxobutanoate is a substituted aromatic β-keto ester, a class of compounds pivotal in organic synthesis due to their versatile reactivity. The presence of a ketone, an ester, and a substituted aromatic ring within its structure offers multiple sites for chemical modification, making it a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules. The precise structural elucidation and purity assessment of this compound are paramount to ensure the integrity of downstream applications. The inherent keto-enol tautomerism of β-keto esters introduces a layer of complexity to their analysis, necessitating a multi-pronged analytical approach for comprehensive characterization.[1]

This document provides a detailed guide to the analytical methodologies for the complete characterization of this compound, intended for researchers, scientists, and professionals in drug development. The protocols herein are designed to be robust and self-validating, grounded in established analytical principles.

Spectroscopic Characterization: Unveiling the Molecular Architecture

Spectroscopic techniques are indispensable for the structural confirmation of this compound. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides a holistic view of the molecule's connectivity, functional groups, and overall mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is the most powerful technique for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR are essential for the unambiguous characterization of the target compound.

Causality in Experimental Choices: The choice of a deuterated solvent like Chloroform-d (CDCl₃) is standard for small organic molecules due to its excellent solubilizing properties and the presence of a residual proton signal that can be used for chemical shift referencing. The addition of Tetramethylsilane (TMS) as an internal standard provides a sharp reference signal at 0 ppm, ensuring high accuracy in chemical shift measurements.[1]

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of Chloroform-d (CDCl₃).

    • Add a small drop of Tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Parameters (¹H NMR):

    • Spectrometer Frequency: 400 MHz or higher for better resolution.

    • Pulse Sequence: Standard single-pulse sequence.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16, depending on the sample concentration.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer Frequency: 100 MHz or higher.

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

  • Data Processing and Analysis:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase and baseline correct the resulting spectrum.

    • Calibrate the chemical shift scale using the TMS signal (0.00 ppm).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to assign the signals to the specific protons and carbons in the molecule.

Expected Spectral Data:

¹H NMR (Predicted) Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Aromatic Protons6.8 - 7.8m3HAr-H
Methoxy Protons~3.9s3HO-CH₃
Ethyl Ester CH₂~4.1q2HO-CH₂-CH₃
Methylene Protons (a to keto)~3.2t2H-CO-CH₂-
Methylene Protons (a to ester)~2.8t2H-CH₂-CO₂Et
Methyl Protons (aromatic)~2.3s3HAr-CH₃
Ethyl Ester CH₃~1.2t3H-O-CH₂-CH₃
¹³C NMR (Predicted) Chemical Shift (δ, ppm) Assignment
Ketone Carbonyl195 - 205C=O (keto)
Ester Carbonyl170 - 175C=O (ester)
Aromatic Carbons110 - 160Ar-C
Methoxy Carbon~55O-CH₃
Ethyl Ester O-CH₂~60O-CH₂-CH₃
Methylene Carbons25 - 40-CH₂-CH₂-
Aromatic Methyl Carbon~20Ar-CH₃
Ethyl Ester CH₃~14-O-CH₂-CH₃

Note: Predicted chemical shifts are based on the analysis of structurally similar compounds.[2][3]

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Compound B Dissolve in CDCl3 with TMS A->B C Transfer to NMR Tube B->C D Acquire 1H NMR Spectrum C->D E Acquire 13C NMR Spectrum C->E F Fourier Transform, Phasing, Baseline Correction D->F E->F G Chemical Shift Calibration F->G H Integration & Multiplicity Analysis G->H I Structural Assignment H->I J J I->J Final Structure Confirmation

Workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule. For this compound, the key absorptions will be from the carbonyl groups of the ketone and the ester.

Causality in Experimental Choices: As a liquid or low-melting solid, the compound can be analyzed neat as a thin film between salt plates (e.g., NaCl or KBr). This avoids solvent interference and provides a clean spectrum of the compound itself.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation:

    • If the sample is a liquid, place a small drop between two NaCl or KBr plates to create a thin film.

    • If the sample is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Instrument Parameters:

    • Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

    • Scan Range: 4000 - 400 cm⁻¹.

    • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

    • Resolution: 4 cm⁻¹.

  • Data Acquisition and Analysis:

    • Acquire a background spectrum of the empty sample compartment.

    • Place the prepared sample in the spectrometer and acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum.

    • Identify the characteristic absorption bands for the functional groups present in the molecule.

Expected Characteristic IR Absorption Bands:

Functional Group Vibrational Mode Expected Frequency (cm⁻¹) Reference(s)
Aromatic C-HStretch3100 - 3000[1]
Aliphatic C-HStretch3000 - 2850[4]
Ketone C=OStretch~1685 (conjugated)[5][6]
Ester C=OStretch1750 - 1735[4][5][6][7]
C-O (Ester)Stretch1300 - 1000[4]
Aromatic C=CStretch1600 - 1450[1]

Note: The ketone carbonyl is conjugated with the aromatic ring, which lowers its stretching frequency compared to a simple aliphatic ketone (typically ~1715 cm⁻¹).[5][6]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the exact mass, which can be used to confirm the molecular formula.

Causality in Experimental Choices: Electrospray ionization (ESI) is a soft ionization technique suitable for polar organic molecules, minimizing fragmentation and providing a clear molecular ion peak. Coupling with a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap provides high mass accuracy.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation:

    • Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Parameters (LC-MS with ESI-TOF):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Mass Analyzer: Time-of-Flight (TOF) or Orbitrap.

    • Mass Range: m/z 50 - 500.

    • Capillary Voltage: 3-4 kV.

    • Drying Gas Flow and Temperature: Optimize for the specific instrument and solvent flow rate.

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺ or [M+Na]⁺).

    • Determine the exact mass of the molecular ion and compare it to the theoretical exact mass of this compound (C₁₄H₁₈O₄).

    • Analyze any significant fragment ions to gain further structural information.

Expected Mass Spectrometry Data:

  • Molecular Formula: C₁₄H₁₈O₄

  • Molecular Weight: 250.29 g/mol

  • Theoretical Exact Mass ([M+H]⁺): 251.1283

Chromatographic Analysis: Purity Assessment and Quantification

Chromatographic techniques are essential for determining the purity of the compound and for quantifying it in mixtures. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are suitable methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation, identification, and quantification of organic compounds. A reversed-phase method is generally suitable for a molecule of this polarity.

Causality in Experimental Choices: A C18 column is a good starting point for reversed-phase chromatography as it provides excellent retention for moderately polar compounds. A mobile phase consisting of acetonitrile and water allows for the elution of the compound with good peak shape. UV detection is appropriate due to the presence of the aromatic chromophore.

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)

  • Instrumentation:

    • HPLC system with a UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

    • Gradient Elution: Start with a higher percentage of A and gradually increase the percentage of B to elute the compound. A typical gradient might be 70% A to 30% A over 15 minutes.

  • Run Parameters:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Set based on the UV absorbance maximum of the compound (e.g., 254 nm).

  • Sample Preparation:

    • Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

    • Prepare working standards by diluting the stock solution.

Workflow for HPLC Analysis

HPLC_Workflow A Prepare Mobile Phase & Equilibrate System C Inject Sample onto C18 Column A->C B Prepare Sample Solution B->C D Gradient Elution C->D E UV Detection D->E F Data Analysis (Peak Integration, Purity Calculation) E->F

Workflow for HPLC purity analysis.
Gas Chromatography (GC)

GC is a powerful technique for separating and analyzing volatile and thermally stable compounds. Given its molecular weight, this compound should be amenable to GC analysis.

Causality in Experimental Choices: A mid-polarity capillary column (e.g., HP-5 or equivalent) is suitable for separating a wide range of organic compounds. A temperature gradient program is used to ensure the elution of the compound as a sharp peak in a reasonable time. Flame Ionization Detection (FID) is a robust and sensitive detector for organic compounds.

Experimental Protocol: Gas Chromatography with Flame Ionization Detection (GC-FID)

  • Instrumentation:

    • Gas chromatograph equipped with a Flame Ionization Detector (FID).

    • Column: Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • Run Parameters:

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Inlet Temperature: 250 °C.

    • Detector Temperature: 280 °C.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: Increase to 250 °C at a rate of 10 °C/min.

      • Final hold: Hold at 250 °C for 5 minutes.

    • Injection Volume: 1 µL (split or splitless injection depending on concentration).

  • Sample Preparation:

    • Dilute the sample in a suitable volatile solvent such as ethyl acetate or dichloromethane.

Note: Care should be taken to monitor for potential on-column degradation or transesterification, especially if alcohols are present in the sample matrix.[8]

Summary of Analytical Data

Technique Parameter Expected Result
¹H NMR Chemical Shifts, Multiplicities, IntegrationsConfirms the proton framework of the molecule.
¹³C NMR Chemical ShiftsConfirms the carbon backbone and functional groups.
FTIR Absorption FrequenciesConfirms the presence of C=O (keto and ester), C-O, and aromatic C-H bonds.
HRMS Exact MassConfirms the molecular formula (C₁₄H₁₈O₄).
RP-HPLC Retention Time, Peak PurityDetermines the purity of the compound.
GC-FID Retention Time, Peak AreaProvides an orthogonal method for purity assessment.

Conclusion

The comprehensive characterization of this compound requires a multi-technique approach. The combination of NMR and mass spectrometry provides unambiguous structural confirmation, while IR spectroscopy offers rapid functional group identification. Chromatographic methods such as HPLC and GC are essential for determining the purity of the synthesized material. The protocols outlined in this application note provide a robust framework for the reliable and accurate analysis of this important synthetic intermediate, ensuring its quality and suitability for subsequent applications in research and development.

References

  • ORGANIC SPECTROSCOPY INTERNATIONAL. (2015, January 12). Ester infrared spectra.
  • Leonard, N. J., Gutowsky, H. S., Middleton, W. J., & Petersen, E. M. (1952). The Infrared Absorption Spectra of Cyclic /3-Ketoesters. Journal of the American Chemical Society, 74(16), 4070–4074. Available at: [Link]

  • Unknown. (n.d.). Carbonyl - compounds - IR - spectroscopy.
  • The Royal Society of Chemistry. (n.d.). Table of Contents. Available at: [Link]

  • PubChem. (n.d.). Ethyl 4-methoxyphenyl-4-oxobutanoate. National Center for Biotechnology Information. Available at: [Link]

  • Szaleniec, M., et al. (2016). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. Applied Microbiology and Biotechnology, 100(19), 8345–8359. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). New J. Chem Electronic Supplementary Information. Available at: [Link]

  • MAGER, J., & BLANK, I. (1963). Paper chromatographic determination of aromatic alpha-keto acids. Journal of Chromatography A, 10, 463-472. Available at: [Link]

  • PubChem. (n.d.). Ethyl 4-oxobutanoate. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). Ethyl 4-(5-ethyl-2-methoxyphenyl)-4-oxobutanoate. National Center for Biotechnology Information. Available at: [Link]

  • Dalgliesh, C. E., & Horning, E. C. (1958). Esterification, Identification, and Gas Chromatographic Analysis of Krebs Cycle Keto Acids. Analytical Chemistry, 30(10), 1617-1622. Available at: [Link]

  • Li, Y., et al. (2000). Transesterfication of β-keto esters during gas chromatography and their tautomers separation. Chinese Journal of Chemistry, 18(6), 844-849. Available at: [Link]

Sources

Analysis of Substituted Ketoesters: A Guide to HPLC and GC Methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic & Analytical Importance of Substituted Ketoesters

Substituted ketoesters, particularly β-ketoesters, are cornerstone building blocks in modern organic synthesis and pharmaceutical development.[1] Their unique structural motif, characterized by a ketone and an ester group separated by a methylene group, imparts a rich and versatile reactivity profile. The acidic α-hydrogen, nestled between two electron-withdrawing carbonyl groups, facilitates the formation of a stable enolate, making these compounds exceptional nucleophiles for a vast array of carbon-carbon bond-forming reactions.[2] This reactivity is fundamental to the synthesis of a wide range of heterocyclic compounds, such as pyrazolones, which exhibit significant pharmacological properties including analgesic, anti-inflammatory, and antimicrobial activities.[3]

Given their pivotal role as key intermediates, the ability to accurately and reliably analyze substituted ketoesters is paramount. Chromatographic techniques, namely High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are the principal tools employed for their separation, identification, and quantification. The choice between these techniques is dictated by the specific properties of the analyte, including its volatility, thermal stability, polarity, and, crucially, its potential for chirality.

This comprehensive guide provides detailed application notes and protocols for both HPLC and GC methods. It is designed for researchers, analytical scientists, and drug development professionals, offering not just step-by-step instructions but also the underlying scientific rationale for method development, optimization, and validation.

Part 1: High-Performance Liquid Chromatography (HPLC) for Ketoester Analysis

HPLC is an exceptionally versatile technique for the analysis of substituted ketoesters, particularly for non-volatile, thermally labile, or chiral compounds.[4] The primary challenge in the HPLC analysis of ketoesters is often managing the keto-enol tautomerism, which can lead to poor peak shapes (e.g., broad or split peaks).[5] The equilibrium between the keto and enol forms can be influenced by the mobile phase composition (especially pH), temperature, and solvent.[5][6]

The Causality Behind Method Choices in HPLC

Column Selection:

  • Reversed-Phase (RP) C18 and C8: These are the workhorse columns for moderately polar compounds like ketoesters. Separation is based on hydrophobic interactions. C18 (octadecylsilane) phases offer greater retention for less polar ketoesters, while C8 (octylsilane) provides slightly less retention and can be useful for more polar analogues.

  • Phenyl-Hexyl: This phase offers alternative selectivity due to π-π interactions with aromatic substituents on the ketoester, providing enhanced resolution in cases where C18 fails.

  • Mixed-Mode Columns: For particularly challenging separations where tautomerism causes significant peak shape issues, mixed-mode columns that offer a combination of reversed-phase and ion-exchange or HILIC (Hydrophilic Interaction Liquid Chromatography) properties can be highly effective.[5]

Mobile Phase Optimization:

  • Solvents: Acetonitrile (ACN) and methanol (MeOH) are the most common organic modifiers used with aqueous phases. ACN often provides better peak shapes and lower backpressure.

  • pH Control: Tautomerism is often strongly influenced by pH.[5] Using a buffered mobile phase at a low pH (e.g., 2.5-3.5) with formic acid or phosphoric acid can often "lock" the equilibrium or accelerate the interconversion, resulting in a single, sharp peak.[5]

  • Temperature: Increasing the column temperature (e.g., to 40°C) can speed up the rate of interconversion between tautomers, causing the chromatograph to "see" an averaged state, which can significantly sharpen peaks.[5]

Detector Selection:

  • UV/DAD (Diode Array Detector): Most ketoesters possess a chromophore (the carbonyl group and any aromatic rings) that allows for detection by UV absorbance, typically in the 210-280 nm range. A DAD is invaluable during method development as it provides spectral data to confirm peak identity and purity.

  • Mass Spectrometry (MS): LC-MS provides molecular weight information and structural data, offering unequivocal peak identification and the ability to analyze samples in complex matrices.

Application Protocol: Reversed-Phase HPLC for Ethyl Benzoylacetate

This protocol outlines a general method for the analysis of a common substituted ketoester.

Objective: To determine the purity of an ethyl benzoylacetate sample.

Instrumentation and Materials:

  • HPLC system with UV/DAD detector

  • C18 Column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample Diluent: Acetonitrile/Water (50:50, v/v)

  • Ethyl Benzoylacetate Reference Standard and sample

Protocol Steps:

  • Standard Preparation: Accurately weigh and dissolve the reference standard in the sample diluent to a concentration of approximately 1.0 mg/mL. Prepare a working standard of 0.1 mg/mL by dilution.

  • Sample Preparation: Prepare the sample to a nominal concentration of 0.1 mg/mL using the sample diluent. Filter through a 0.45 µm syringe filter if particulate matter is present.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: 245 nm

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 60 40
      10.0 20 80
      12.0 20 80
      12.1 60 40

      | 15.0 | 60 | 40 |

  • System Suitability Test (SST): Perform five replicate injections of the working standard. The system is deemed suitable if the relative standard deviation (RSD) for peak area is ≤ 2.0%.[7]

  • Analysis: Inject the blank (diluent), followed by the standard and sample solutions.

  • Data Processing: Identify the ethyl benzoylacetate peak based on its retention time relative to the standard. Calculate purity using the area percent method.

Chiral Separations of Ketoesters

Many ketoesters used in pharmaceutical synthesis are chiral. The separation of enantiomers is critical as different enantiomers can have vastly different pharmacological activities.[8] Direct separation using Chiral Stationary Phases (CSPs) is the most common and efficient approach in HPLC.[9]

Key Considerations for Chiral Method Development:

  • Column Screening: The selection of a chiral column is largely empirical.[10] A screening approach using columns with different chiral selectors (e.g., polysaccharide-based like cellulose or amylose derivatives, Pirkle-type, or macrocyclic antibiotics) is the most effective strategy.[11]

  • Mobile Phase: Chiral separations can be performed in normal-phase (e.g., hexane/isopropanol), polar organic (e.g., acetonitrile/methanol), or reversed-phase modes. The choice dramatically affects selectivity.[11] Modifiers like trifluoroacetic acid (TFA) or diethylamine (DEA) are often added in small amounts to improve peak shape.

Part 2: Gas Chromatography (GC) for Ketoester Analysis

GC is a powerful technique for analyzing compounds that are volatile and thermally stable.[12] Many common substituted ketoesters, such as ethyl acetoacetate, are sufficiently volatile for direct GC analysis.[13] However, for higher molecular weight or more polar ketoesters, derivatization may be necessary to improve volatility and chromatographic performance.[14]

The Causality Behind Method Choices in GC

Volatility and Thermal Stability:

  • The primary consideration for GC is whether the ketoester can be vaporized in the GC inlet without thermal degradation.[15] While β-ketoesters are more stable than their corresponding acids, high temperatures in the inlet can sometimes cause on-column reactions or degradation.[16] A lower inlet temperature should be evaluated during method development.

Column Selection:

  • Non-polar Columns (e.g., DB-1, HP-5ms): These columns, with a (5%-phenyl)-methylpolysiloxane phase, are excellent general-purpose columns and are suitable for many ketoesters. Separation is primarily based on boiling point.

  • Polar Columns (e.g., DB-WAX): For more polar ketoesters, a polyethylene glycol (PEG) phase can provide better peak shape and resolution by mitigating interactions with active sites on the column.

Derivatization:

  • Why Derivatize? Derivatization is a chemical reaction used to modify the analyte to make it more suitable for GC analysis.[12] The main goals are to:

    • Increase Volatility: By replacing active hydrogens (like the enolic hydroxyl group) with non-polar groups.[17]

    • Improve Peak Shape: Reduces tailing caused by hydrogen bonding with the stationary phase.[17]

    • Enhance Detector Sensitivity: Especially for detectors like the Electron Capture Detector (ECD).

  • Common Reactions: The most common derivatization for the enolizable form of a ketoester is silylation . Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with the enol's hydroxyl group to form a much more volatile and stable trimethylsilyl (TMS) ether.

Detector Selection:

  • Flame Ionization Detector (FID): FID is a universal detector for organic compounds and provides excellent quantitative results. It is robust and has a wide linear range.

  • Mass Spectrometry (MS): GC-MS is the gold standard for identification. It provides a mass spectrum for each peak, which acts as a "chemical fingerprint," allowing for positive identification by comparison to spectral libraries.[18]

Application Protocol: GC-MS for Methyl Acetoacetate

Objective: To identify and quantify methyl acetoacetate in a reaction mixture.

Instrumentation and Materials:

  • GC-MS system

  • HP-5ms column (or equivalent, e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium, constant flow mode at 1.2 mL/min

  • Sample Solvent: Dichloromethane (DCM)

  • Methyl Acetoacetate Reference Standard and sample

Protocol Steps:

  • Standard Preparation: Prepare a stock solution of the reference standard in DCM at 1.0 mg/mL. Create a series of calibration standards by serial dilution (e.g., 1, 5, 10, 50, 100 µg/mL).

  • Sample Preparation: Dilute the reaction mixture sample with DCM to a concentration expected to fall within the calibration range.

  • GC-MS Conditions:

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL (Split mode, 50:1 ratio)

    • Oven Temperature Program:

      • Initial Temp: 60 °C, hold for 2 minutes

      • Ramp: 15 °C/min to 240 °C

      • Hold: Hold at 240 °C for 5 minutes

    • MS Conditions:

      • Ion Source Temp: 230 °C

      • Transfer Line Temp: 280 °C

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Scan Range: 40-350 m/z

  • Analysis: Inject the calibration standards to generate a calibration curve. Inject the sample.

  • Data Processing:

    • Identification: Identify the methyl acetoacetate peak in the sample chromatogram by its retention time and by comparing its mass spectrum to the reference standard or a library (e.g., NIST).

    • Quantification: Quantify the amount of methyl acetoacetate in the sample using the calibration curve generated from the standards.

Part 3: Method Selection and Validation

Decision-Making: HPLC vs. GC

Choosing the appropriate technique is a critical first step. The following decision tree provides a logical workflow for selecting the optimal method based on the analyte's properties.

MethodSelection start Analyze Substituted Ketoester volatility Is the analyte volatile & thermally stable? start->volatility gc Use GC Method volatility->gc Yes hplc Use HPLC Method volatility->hplc No chiral Is chiral separation required? chiral->gc No, continue GC method development chiral_hplc Use Chiral HPLC Method chiral->chiral_hplc Yes derivatize Is derivatization acceptable? derivatize->hplc No gc_deriv Use GC with Derivatization derivatize->gc_deriv Yes gc->chiral hplc->derivatize Consider GC as alternative

Caption: Decision tree for selecting between HPLC and GC.

Principles of Method Validation

Once a method is developed, it must be validated to ensure it is fit for its intended purpose.[19] Validation demonstrates that the analytical procedure is reliable, reproducible, and accurate for the analysis of the target analyte. The International Council for Harmonisation (ICH) guidelines provide a framework for validation.[7][20]

Key Validation Parameters:

ParameterDescriptionTypical Acceptance Criteria (for Assay/Purity)
Specificity The ability to assess the analyte unequivocally in the presence of other components (impurities, degradants, matrix).[7]Peak purity analysis (DAD), MS identification, resolution > 2.0.
Linearity The ability to elicit test results that are directly proportional to the analyte concentration within a given range.[7]Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations of the analyte for which the method has suitable linearity, accuracy, and precision.[19]Typically 80% to 120% of the test concentration.
Accuracy The closeness of test results to the true value. Assessed by spike/recovery studies or comparison to a reference method.[7]98.0% - 102.0% recovery.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. Includes Repeatability and Intermediate Precision.[7]RSD ≤ 2.0%.
LOD/LOQ Limit of Detection (LOD): The lowest amount of analyte that can be detected. Limit of Quantitation (LOQ): The lowest amount that can be quantified with acceptable accuracy and precision.[21]Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, temperature).[7]System suitability parameters remain within limits.

The validation process must be thoroughly documented in a validation protocol and summarized in a validation report.[20]

Workflow for Chromatographic Analysis

The overall process from receiving a sample to generating a final report follows a structured workflow to ensure data quality and integrity.

AnalysisWorkflow cluster_prep Preparation Phase cluster_analysis Analytical Phase cluster_reporting Reporting Phase sample_receipt Sample Receipt & Login method_selection Method Selection (HPLC vs. GC) sample_receipt->method_selection reagent_prep Standard & Sample Preparation method_selection->reagent_prep sst System Suitability Test (SST) reagent_prep->sst sequence Run Analytical Sequence sst->sequence data_processing Data Processing & Integration sequence->data_processing review Review & Verification data_processing->review report Generate Report review->report final final report->final Final Result

Caption: General workflow for chromatographic analysis.

References

  • Human Metabolome Database. Ethyl acetoacetate GC-MS (Non-derivatized) - 70eV, Positive (HMDB0031216). Available from: [Link]

  • RCI Labscan Limited. Ethyl Acetate, GC-MS. Available from: [Link]

  • Chromatography Forum. beta keto esters by HPLC. (2010). Available from: [Link]

  • International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). (2023). Available from: [Link]

  • Journal of GXP Compliance. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (2004). Available from: [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. (2025). Available from: [Link]

  • YouTube. Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). Available from: [Link]

  • Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. (2024). Available from: [Link]

  • SciSpace. Gas chromatography–mass spectrometry (GC–MS) analysis of ethyl acetate root bark extract of Strychnos innocua. (2021). Available from: [Link]

  • SlideShare. Derivatization in GC. (2016). Available from: [Link]

  • CABI Digital Library. The Gc Ms Analysis Of Ethyl Acetate Extract Of One Herbal Plant, 'Crotalaria Pallida'. (2021). Available from: [Link]

  • Journal of Applied Pharmaceutical Science. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Bioactive Components of Ethyl acetate Root Extract of Guiera senegalensis JF Gmel. (2013). Available from: [Link]

  • ResearchGate. Progress on Keto Groups Derivatization of Steroid Hormones in Gas Chromatography-Mass Spectrometry Analysis. (2015). Available from: [Link]

  • ResearchGate. Transesterfication of β-keto esters during gas chromatography and their tautomers separation. (2000). Available from: [Link]

  • SciSpace. Derivatization Reactions and Reagents for Gas Chromatography Analysis. (2012). Available from: [Link]

  • Česká a slovenská farmacie. HPLC separation of enantiomers using chiral stationary phases. (2007). Available from: [Link]

  • Phenomenex. Chiral HPLC Separations. Available from: [Link]

  • Shimadzu. Chiral Separation Using SFC and HPLC. (2016). Available from: [Link]

  • Waters. Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Available from: [Link]

  • National Institutes of Health. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. (2013). Available from: [Link]

  • Chiralpedia. Chiral HPLC separation: strategy and approaches. (2022). Available from: [Link]

  • LCGC International. Playing with Selectivity for Optimal Chiral Separation. (2023). Available from: [Link]

  • Bio-Analysis Centre. HPLC and LCMS Application Notes. Available from: [Link]

  • ResearchGate. β‐Ketoesters: An Overview and It's Applications via Transesterification. (2021). Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Friedel-Crafts Acylation of Substituted Anisoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the Friedel-Crafts acylation of substituted anisoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this fundamental reaction. Here, we address common challenges and provide in-depth, field-proven solutions to troubleshoot your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: My Friedel-Crafts acylation of a substituted anisole is giving a low yield. What are the most likely causes?

A1: Low yields in the acylation of anisole derivatives can often be traced back to catalyst deactivation. The primary culprit is the complexation of the Lewis acid catalyst (e.g., AlCl₃) with the ketone product.[1][2] This interaction forms a stable complex that effectively removes the catalyst from the reaction cycle, necessitating the use of stoichiometric or even excess amounts of the catalyst for the reaction to proceed to completion.[1][2]

Another significant factor is the presence of moisture. Lewis acids like aluminum chloride are highly sensitive to water and will hydrolyze, rendering them inactive.[1] It is crucial to use anhydrous solvents and reagents and to thoroughly dry all glassware before use.

Finally, consider the electronic nature of other substituents on your anisole ring. While the methoxy group is activating, the presence of strongly deactivating groups (e.g., -NO₂, -CN, -COR) can make the aromatic ring too electron-poor to undergo acylation.[1][3]

Q2: I'm observing the formation of a byproduct that appears to be a phenol derivative. What is happening and how can I prevent it?

A2: The formation of a phenolic byproduct is a classic sign of demethylation of the anisole's methoxy group. This is a common side reaction when using strong Lewis acids, particularly aluminum chloride, which can cleave the methyl group from the ether.[4] This issue is often exacerbated by higher reaction temperatures.

To mitigate this, consider the following strategies:

  • Use a Milder Lewis Acid: Switching to a less aggressive Lewis acid can prevent demethylation. Zinc chloride (ZnCl₂), titanium tetrachloride (TiCl₄), or rare-earth metal triflates like scandium triflate (Sc(OTf)₃) are excellent alternatives for acylating activated systems like anisoles.[4]

  • Lower the Reaction Temperature: Running the reaction at a lower temperature can often suppress the demethylation side reaction.

  • Alternative Catalytic Systems: Green chemistry approaches using deep eutectic solvents like [CholineCl][ZnCl₂]₃ have been shown to effectively catalyze the acylation of anisole with high yields and without demethylation products.[5]

Q3: My reaction is producing a mixture of ortho and para isomers. How can I improve the regioselectivity for the desired product?

A3: The methoxy group of anisole is an ortho-, para-directing group in electrophilic aromatic substitution.[6] The distribution of these isomers is influenced by both electronic and steric factors. While electronics favor substitution at both positions, the para position is often sterically less hindered, especially with bulky acylating agents or other substituents on the ring.

To enhance regioselectivity:

  • Steric Hindrance: The choice of acylating agent can influence the ortho/para ratio. Larger, bulkier acylating agents will favor the formation of the para product due to steric hindrance at the ortho positions.

  • Catalyst Choice: Some catalytic systems exhibit higher regioselectivity. For instance, iodine in DMF has been reported to yield highly para-regioselective acylation of anisole.[7]

  • Temperature Control: Reaction temperature can sometimes influence the isomer ratio, although this effect can be system-dependent.

It is important to note that achieving complete selectivity for one isomer can be challenging. Chromatographic purification is often necessary to separate the ortho and para products.

Q4: I'm attempting to acylate a dimethoxybenzene derivative and I'm seeing multiple acylation products. How can I achieve mono-acylation?

A4: While the acyl group is deactivating and generally prevents further acylation, highly activated substrates like dimethoxybenzenes can still undergo polyacylation.[8][9] The presence of two electron-donating methoxy groups makes the ring highly nucleophilic.

To favor mono-acylation:

  • Control Stoichiometry: Use a stoichiometric amount or a slight excess of the dimethoxybenzene relative to the acylating agent.

  • Reverse Addition: Consider adding the dimethoxybenzene solution slowly to the mixture of the acylating agent and Lewis acid. This ensures that the acylating agent is not present in large excess at any point.

  • Reaction Time and Temperature: Monitor the reaction closely and stop it once the desired mono-acylated product is formed. Lowering the reaction temperature can also help to control the reactivity.

Troubleshooting Guides

Guide 1: Diagnosing and Solving Catalyst Deactivation

This guide will help you identify and address issues related to the deactivation of your Lewis acid catalyst.

G cluster_symptoms Symptoms cluster_causes Potential Causes cluster_solutions Solutions Symptom1 Low or No Conversion Cause1 Product-Catalyst Complexation[1][2] Symptom1->Cause1 Cause2 Moisture Contamination[1] Symptom1->Cause2 Cause3 Substrate-Catalyst Interaction (e.g., with -NH2, -OH groups)[1] Symptom1->Cause3 Symptom2 Stalled Reaction Symptom2->Cause1 Symptom2->Cause2 Solution1 Use Stoichiometric or Excess Catalyst Cause1->Solution1 Solution2 Ensure Anhydrous Conditions (Dry Glassware, Solvents, Reagents) Cause2->Solution2 Solution3 Protect Incompatible Functional Groups Cause3->Solution3

Caption: Troubleshooting catalyst deactivation.

Experimental Protocol: Ensuring Anhydrous Conditions

  • Glassware Preparation: Dry all glassware (round-bottom flask, condenser, addition funnel) in an oven at 120°C for at least 4 hours, or flame-dry under a stream of inert gas (nitrogen or argon) immediately before use.

  • Reagent and Solvent Preparation: Use freshly opened or distilled anhydrous solvents. Solid reagents should be dried in a vacuum oven if necessary.

  • Reaction Setup: Assemble the glassware while still hot and allow it to cool under a positive pressure of inert gas. Maintain an inert atmosphere throughout the reaction.

  • Reagent Transfer: Transfer reagents using syringes or cannulas to avoid introducing atmospheric moisture.

Guide 2: Preventing Demethylation of Anisole Derivatives

This workflow will guide you in selecting the appropriate conditions to avoid the unwanted cleavage of the methoxy group.

G Start Start: Demethylation Observed CheckCatalyst Is AlCl₃ or another strong Lewis acid being used?[4] Start->CheckCatalyst CheckTemp Is the reaction run at elevated temperatures? CheckCatalyst->CheckTemp No MilderCatalyst Action: Switch to a milder catalyst (e.g., ZnCl₂, Sc(OTf)₃)[4] CheckCatalyst->MilderCatalyst Yes LowerTemp Action: Reduce reaction temperature (e.g., 0°C to room temp.) CheckTemp->LowerTemp Yes End End: Demethylation Minimized CheckTemp->End No MilderCatalyst->End LowerTemp->End

Caption: Workflow to prevent demethylation.

Data Summary: Lewis Acid Strength and Demethylation Potential

Lewis AcidRelative StrengthDemethylation RiskRecommended for Anisoles?
AlCl₃StrongHighWith caution, at low temperatures
FeCl₃StrongModerate to HighWith caution
TiCl₄ModerateLow to ModerateYes
ZnCl₂MildLowYes[4]
Sc(OTf)₃MildVery LowYes, highly recommended[4]

General Experimental Protocol: Friedel-Crafts Acylation of Anisole

This protocol provides a general procedure for the acylation of anisole, which can be adapted for substituted derivatives.

  • Setup: Under an inert atmosphere (N₂ or Ar), equip a flame-dried round-bottom flask with a magnetic stir bar, a reflux condenser, and an addition funnel.[1]

  • Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.1 - 1.3 equivalents) and an anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).

  • Cooling: Cool the suspension to 0°C using an ice bath.[1]

  • Acylating Agent Addition: Slowly add the acyl chloride or anhydride (1.0 equivalent) to the stirred suspension via the addition funnel. Maintain the temperature between 0-5°C during the addition.

  • Anisole Addition: Dissolve the substituted anisole (1.0 equivalent) in a small amount of anhydrous solvent and add it dropwise to the reaction mixture at 0°C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0°C or room temperature while monitoring its progress by TLC.

  • Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[1][10] This will decompose the aluminum chloride complex.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with the organic solvent. Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.[1]

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography or recrystallization.

References

  • University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation. Retrieved from [Link]

  • Guenadil, F., Aichaoui, H., Lambert, D., McCurdy, C. R., & Poupaert, J. H. (2008). The Friedel-Crafts Acylation of Anisole Under Various Reaction Conditions. ResearchGate. Retrieved from [Link]

  • Anonymous. (2006). Friedel-Crafts Acylation of Anisole. Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • van der Klis, F., Le Nôtre, J., & de Vries, J. G. (2014). Reductive Dealkylation of Anisole and Phenetole: Towards Practical Lignin Conversion. ChemSusChem, 7(6), 1610-1617. Retrieved from [Link]

  • Baghernejad, B., & Heravi, M. M. (2016). An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl₂]₃). RSC Advances, 6(39), 33075-33079. Retrieved from [Link]

  • Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021). Friedel–Crafts acylation of substituted anisole. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Friedel-Crafts reaction of anisole?. Retrieved from [Link]

  • Chegg. (2018). Solved Friedel crafts alkylation of 1,4-dimethoxybenzene to.... Retrieved from [Link]

  • ResearchGate. (1996). ChemInform Abstract: Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides. Retrieved from [Link]

  • ACS Omega. (2022). Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO₂. Retrieved from [Link]

  • Web Pages. (n.d.). Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene. Retrieved from [Link]

  • YouTube. (2022). Organic Chemistry Friedel-Crafts Acylation of Anisole. Retrieved from [Link]

  • YouTube. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Retrieved from [Link]

  • Vedantu. (n.d.). On Friedel-Crafts acetylation, anisole yields. Retrieved from [Link]

  • Web Pages. (n.d.). 6. Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl. Retrieved from [Link]

  • Reddit. (2019). Friedel-crafts acylation of anisole: why do we use ice for the separation?. Retrieved from [Link]

  • CCSF. (2009). Friedel-Crafts Alkylation of 1,4-dimethoxybenzene. Retrieved from [Link]

  • ResearchGate. (2008). Insight into Friedel-Crafts acylation of 1,4-dimethoxybenzene to 2,5-dimethoxyacetophenone catalysed by solid acids—mechanism, kinetics and remedies for deactivation. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

Sources

Technical Support Center: Purification of Ethyl 4-(2-methoxy-5-methylphenyl)-4-oxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Ethyl 4-(2-methoxy-5-methylphenyl)-4-oxobutanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The purification of this keto ester is a critical step to ensure the integrity of downstream applications, and this document will address common challenges encountered in the laboratory.

I. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems that may arise during the purification of this compound, which is often synthesized via a Friedel-Crafts acylation reaction.

Question 1: My TLC analysis of the crude reaction mixture shows multiple spots. What are the likely impurities?

Answer:

The presence of multiple spots on a TLC plate is a common observation after the Friedel-Crafts acylation reaction used to synthesize your target compound. The primary impurities can be categorized as follows:

  • Unreacted Starting Materials: The most common impurities are the starting materials themselves: 2-methoxy-5-methylanisole (or a related activated aromatic compound) and ethyl succinyl chloride (or succinic anhydride).

  • Polysubstituted Byproducts: Although Friedel-Crafts acylation is generally less prone to polysubstitution than alkylation, it can still occur, especially with highly activated aromatic rings.[1] The introduction of the first acyl group deactivates the ring, but under harsh conditions or with a highly reactive substrate, a second acylation might be observed.[1]

  • Isomeric Products: Depending on the directing effects of the substituents on the aromatic ring, you might form regioisomers. For 2-methoxy-5-methylanisole, acylation is expected to occur at the position para to the methoxy group and ortho to the methyl group. However, other isomers are possible, though likely in minor amounts.

  • Products from Side Reactions: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture and can promote side reactions if not handled under strictly anhydrous conditions.[1]

Question 2: I'm observing a low yield of the purified product after column chromatography. What are the potential causes and solutions?

Answer:

Low recovery after column chromatography can be frustrating. Several factors related to both the preceding reaction and the purification process itself can contribute to this issue.

  • Incomplete Reaction: A low yield often originates from an incomplete Friedel-Crafts acylation. This can be due to a deactivated aromatic ring, inactive catalyst due to moisture, insufficient catalyst, or suboptimal reaction temperature.[1] It is crucial to ensure anhydrous conditions and use a stoichiometric amount of the Lewis acid catalyst.[1]

  • Degradation on Silica Gel: Beta-keto esters can be sensitive to the acidic nature of standard silica gel, which can lead to hydrolysis or other degradation pathways.[2][3]

    • Solution: Deactivate the silica gel by preparing a slurry with a solvent system containing a small amount of a volatile base, such as triethylamine (typically 0.1-1%). This neutralizes the acidic silanol groups on the silica surface.[3]

  • Irreversible Adsorption: The polar keto and ester functionalities can strongly interact with the polar stationary phase, leading to irreversible adsorption and loss of product on the column.

    • Solution: If deactivating the silica gel is insufficient, consider using a less acidic stationary phase like neutral or basic alumina.[3]

  • Improper Solvent System: An inappropriate mobile phase can lead to poor separation and co-elution of your product with impurities, which, upon combining fractions, results in a lower yield of pure compound.

    • Solution: Methodically optimize your solvent system using TLC before committing to the column. Test various ratios of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or diethyl ether).

Question 3: The peaks for my compound are broad and tailing during column chromatography, leading to poor separation. How can I improve this?

Answer:

Broad or tailing peaks are a frequent challenge when purifying beta-keto esters via column chromatography.[2]

  • Keto-Enol Tautomerism: The primary reason for broad peaks is often the keto-enol tautomerism of the beta-keto ester.[2] The presence of two rapidly interconverting isomers on the column results in a broadened band.

    • Solution: Adding a small amount of a weak acid, like acetic acid (around 0.1%), to the mobile phase can sometimes help to sharpen peaks by favoring one tautomeric form. However, be cautious as this can exacerbate acid-catalyzed degradation. A more common approach is to use a deactivated silica gel as mentioned above.

  • Strong Analyte-Stationary Phase Interactions: The polar nature of your compound can lead to strong interactions with the silica gel, causing tailing.

    • Solution: In addition to deactivating the silica, consider using a slightly more polar solvent system to reduce the retention of your compound and minimize tailing. A careful balance must be struck to ensure adequate separation from impurities.

Question 4: I'm struggling to find a suitable solvent system for recrystallization. What should I consider?

Answer:

Recrystallization is an excellent and often more sustainable purification method than chromatography if a suitable solvent can be found. The ideal recrystallization solvent will dissolve your compound well at elevated temperatures but poorly at room temperature or below.

  • Solvent Selection Strategy:

    • "Like Dissolves Like": Start by considering the polarity of your molecule. This compound has both polar (keto, ester, methoxy) and non-polar (aromatic ring, alkyl chain) regions. Solvents of intermediate polarity are often a good starting point.

    • Test a Range of Solvents: Experiment with small amounts of your crude product in various solvents, such as ethanol, methanol, isopropanol, ethyl acetate, toluene, and mixtures like ethanol/water or ethyl acetate/hexanes.

    • Procedure for Testing:

      • Place a small amount of the crude material in a test tube.

      • Add a few drops of the solvent and see if it dissolves at room temperature. If it does, that solvent is likely too good a solvent for recrystallization on its own.

      • If it doesn't dissolve, gently heat the mixture. If it dissolves upon heating, allow it to cool slowly to room temperature and then in an ice bath to see if crystals form.

  • Troubleshooting Recrystallization:

    • Oiling Out: If your compound separates as an oil instead of crystals, it may be due to the presence of impurities or cooling the solution too quickly. Try adding slightly more solvent, reheating to dissolve the oil, and allowing it to cool more slowly.

    • No Crystals Form: If no crystals appear upon cooling, the solution may be too dilute. Try evaporating some of the solvent and cooling again. Scratching the inside of the flask with a glass rod at the solvent-air interface can also induce crystallization.

II. Frequently Asked Questions (FAQs)

What are the recommended analytical techniques to assess the purity of this compound?

The purity of your final product should be confirmed using a combination of methods:[4]

  • Thin-Layer Chromatography (TLC): A quick and essential tool for monitoring the progress of the purification and for a qualitative assessment of purity.[5]

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a common starting point for aromatic ketones.[6][7] However, beta-keto esters can exhibit poor peak shapes due to tautomerism.[8] Using mixed-mode columns or adjusting the mobile phase pH and temperature can improve peak shape.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure of your compound and identifying any impurities.[10]

  • Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups (e.g., C=O of the ketone and ester).

What are the expected ¹H NMR chemical shifts for this compound?

While the exact chemical shifts will depend on the solvent used, you can expect the following approximate signals:

  • Aromatic Protons: Signals in the range of 6.8-7.8 ppm.

  • -OCH₃ (methoxy) Protons: A singlet around 3.8-4.0 ppm.

  • -CH₃ (methyl) Protons: A singlet around 2.3-2.5 ppm.

  • -OCH₂CH₃ (ethyl ester) Protons: A quartet around 4.1-4.3 ppm and a triplet around 1.2-1.4 ppm.

  • -CH₂CH₂- (butanoate chain) Protons: Two triplets or more complex multiplets in the range of 2.5-3.5 ppm.

Is it possible to purify this compound by distillation?

Purification by distillation is generally only suitable if the compound is thermally stable and has a significantly different boiling point from any impurities. Given the molecular weight and functionality of this compound, it will likely have a high boiling point, requiring vacuum distillation to prevent decomposition. This method is typically more effective for removing lower-boiling impurities like residual solvents. For removing structurally similar impurities, chromatography or recrystallization is usually more effective.

III. Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol provides a general procedure for the purification of a beta-keto ester using flash column chromatography on deactivated silica gel.[2]

1. Preparation of the Stationary Phase and Column:

  • Column Selection: Choose a glass column of an appropriate size for the amount of crude material. A general guideline is to use a silica gel to crude sample weight ratio of 30:1 to 50:1 for moderately difficult separations.[2]
  • Slurry Preparation: In a beaker, create a slurry of silica gel in the initial, least polar eluting solvent. For deactivation, add 0.5-1% triethylamine to the solvent.
  • Column Packing:
  • Place a small plug of cotton or glass wool at the bottom of the column.
  • Add a thin layer of sand.
  • Pour the silica gel slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.
  • Allow the silica to settle, and do not let the column run dry.

2. Sample Loading:

  • Dissolve the crude product in a minimal amount of the eluting solvent or a slightly more polar solvent if necessary.
  • Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent (e.g., dichloromethane), adding the silica, and evaporating the solvent to dryness.
  • Carefully add the sample to the top of the packed column.

3. Elution and Fraction Collection:

  • Carefully add the eluting solvent to the top of the column.
  • Apply gentle pressure (e.g., using a pump or compressed air for flash chromatography) to achieve a steady flow rate.
  • Collect the eluate in a series of labeled test tubes or flasks.

4. Analysis of Fractions:

  • TLC Monitoring: Monitor the collected fractions by TLC to identify which ones contain the purified beta-keto ester.[5]
  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Purity Assessment by HPLC

This protocol outlines a general method for assessing the purity of the final product.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[6]

  • Mobile Phase: A gradient of acetonitrile and water is a good starting point. For example, start with 50:50 acetonitrile:water and gradually increase the acetonitrile concentration.

  • Flow Rate: 1.0 mL/min.[6]

  • Detection Wavelength: Monitor at a wavelength where the aromatic chromophore absorbs, typically around 254 nm or 280 nm.

  • Sample Preparation: Prepare a dilute solution of the purified compound in the mobile phase or a compatible solvent like acetonitrile.

  • Injection Volume: 10-20 µL.

  • Analysis: The purity is determined by the relative area of the main peak compared to the total area of all peaks in the chromatogram.

IV. Visualizations

Purification Workflow Diagram

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis Crude Crude Reaction Mixture Workup Aqueous Workup Crude->Workup Quench & Extract Column Column Chromatography Workup->Column Primary Purification Recrystal Recrystallization Workup->Recrystal Alternative/Secondary Purification TLC TLC Monitoring Column->TLC Fraction Analysis Recrystal->TLC Purity Check HPLC HPLC/GC-MS TLC->HPLC NMR NMR Spectroscopy HPLC->NMR Pure Pure Product NMR->Pure

Caption: A typical workflow for the purification and analysis of this compound.

Troubleshooting Decision Tree for Low Yield

Troubleshooting Start Low Yield After Purification CheckReaction Was the Friedel-Crafts reaction complete? Start->CheckReaction Degradation Is the compound degrading on the column? CheckReaction->Degradation No OptimizeReaction Optimize reaction: - Anhydrous conditions - Stoichiometric catalyst - Temperature control CheckReaction->OptimizeReaction Yes DeactivateSilica Use deactivated silica gel (e.g., with triethylamine) Degradation->DeactivateSilica Yes PoorSeparation Was separation from impurities poor? Degradation->PoorSeparation No ChangeStationaryPhase Consider alternative stationary phases (e.g., neutral alumina) DeactivateSilica->ChangeStationaryPhase OptimizeSolvent Optimize solvent system using TLC PoorSeparation->OptimizeSolvent Yes

Caption: A decision tree to troubleshoot low yields during the purification process.

V. References

  • Benchchem. Technical Support Center: Column Chromatography Techniques for Purifying Beta-Keto Esters. Available from:

  • Benchchem. Troubleshooting low yield in Friedel-Crafts acylation reactions. Available from:

  • Sigma-Aldrich. Friedel–Crafts Acylation. Available from:

  • Benchchem. Technical Support Center: Column Chromatography Purification of Keto Esters. Available from:

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. Available from:

  • University of Calgary. Ch12: Friedel-Crafts limitations. Available from:

  • The Royal Society of Chemistry. Supporting Information. Available from:

  • PubMed Central. Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst. Available from:

  • Chemistry LibreTexts. 15.12: Limitations of Friedel-Crafts Alkylations. Available from:

  • Chromatography Forum. beta keto esters by HPLC. Available from:

  • Google Patents. PROCESS FOR PURIFYING AN a-KETO ESTER. Available from:

  • Aurora Pro Scientific. HPLC Analysis of Aldehydes and Ketones in Air Samples. Available from:

  • Benchchem. Technical Support Center: Purification of Ethyl 4-(4-butylphenyl)-4-oxobutanoate. Available from:

  • Pharmacia. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl). Available from:

Sources

Technical Support Center: Synthesis of 4-Aryl-4-Oxobutanoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4-aryl-4-oxobutanoic acids. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols. Our goal is to equip you with the necessary insights to navigate the common challenges encountered in the synthesis of these valuable chemical intermediates.

I. Navigating the Synthesis: An Overview of the Challenges

The synthesis of 4-aryl-4-oxobutanoic acids, key precursors for a variety of heterocyclic compounds, most commonly employs the Friedel-Crafts acylation of an aromatic compound with succinic anhydride. While this method is robust, its success is contingent on careful control of reaction parameters. The primary challenges often revolve around:

  • Regioselectivity: Achieving the desired substitution pattern on the aromatic ring, particularly with substituted arenes.

  • Reaction Conditions: Optimizing the choice of Lewis acid catalyst, solvent, temperature, and reaction time to maximize yield and minimize side products.

  • Product Purification: Effectively separating the target compound from unreacted starting materials, isomers, and other byproducts.

  • Subsequent Transformations: Successfully carrying out downstream reactions, such as the Clemmensen reduction, without unintended side reactions.

This guide will address these challenges in a practical, question-and-answer format, grounded in established chemical principles and supported by literature precedents.

II. Troubleshooting Guide & FAQs: Friedel-Crafts Acylation

The Friedel-Crafts acylation is the cornerstone of 4-aryl-4-oxobutanoic acid synthesis. Here, we address common issues encountered during this critical step.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 4-aryl-4-oxobutanoic acids?

A1: The most prevalent and well-established method is the Friedel-Crafts acylation of an aromatic hydrocarbon with succinic anhydride, using a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[1][2] This electrophilic aromatic substitution reaction forms a carbon-carbon bond between the aromatic ring and the succinic anhydride moiety.[3]

Q2: Why is a stoichiometric amount of Lewis acid, like AlCl₃, often required in this reaction?

A2: Unlike some catalytic reactions, Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid because the catalyst complexes with the carbonyl oxygen of the ketone product.[4] This complex deactivates the product towards further acylation, preventing polysubstitution, but also renders the catalyst inactive.[5] Therefore, at least one equivalent of the Lewis acid per mole of succinic anhydride is necessary.

Q3: Can I use a milder Lewis acid than aluminum chloride?

A3: Yes, other Lewis acids such as ferric chloride (FeCl₃), zinc chloride (ZnCl₂), and tin(IV) chloride (SnCl₄) can be used, though they are generally less reactive than AlCl₃.[6][7] The choice of Lewis acid can influence the reaction rate and, in some cases, the regioselectivity. For highly activated aromatic rings, milder catalysts may be sufficient and can offer a more environmentally benign option.[7]

Q4: What are the primary safety concerns when performing a Friedel-Crafts acylation with aluminum chloride?

A4: Anhydrous aluminum chloride is a highly reactive and corrosive solid that reacts violently with water, releasing hydrogen chloride (HCl) gas.[8] It is crucial to handle it in a dry environment, under an inert atmosphere if possible, and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[9] The reaction itself can be exothermic and may release HCl gas, so it must be performed in a well-ventilated fume hood.[10]

Troubleshooting Common Problems in Friedel-Crafts Acylation
Symptom Possible Cause(s) Suggested Solution(s)
Low or no product yield 1. Inactive catalyst (AlCl₃ exposed to moisture).2. Deactivated aromatic starting material.3. Insufficient reaction temperature or time.1. Use freshly opened or properly stored anhydrous AlCl₃. Ensure all glassware is thoroughly dried.2. Friedel-Crafts reactions are generally unsuccessful with strongly deactivated rings (e.g., nitrobenzene). Consider an alternative synthetic route.3. Monitor the reaction by TLC. If the reaction is sluggish, consider increasing the temperature or extending the reaction time.
Formation of multiple isomers The aromatic substrate has multiple activated positions, leading to a mixture of ortho, meta, and para substituted products.1. The regioselectivity is dictated by the directing effects of the substituents on the aromatic ring. For example, toluene will primarily yield the para-substituted product due to steric hindrance at the ortho positions.2. The choice of solvent can influence isomer distribution. Less polar solvents may favor the para isomer.
Dark, tarry reaction mixture Polymerization or decomposition of starting materials or products, often due to excessive heat or highly reactive substrates.1. Control the reaction temperature carefully, especially during the addition of the Lewis acid, which can be highly exothermic. Use an ice bath to moderate the initial reaction.2. For very reactive arenes, consider using a milder Lewis acid or a less reactive acylating agent if possible.
Product is difficult to purify The product has similar polarity to starting materials or side products, making separation by chromatography or recrystallization challenging.1. For recrystallization, experiment with different solvent systems to find one that maximizes the solubility difference between the product and impurities.2. In column chromatography, try different solvent gradients and consider using a different stationary phase if silica gel is not effective.

III. Experimental Protocols

Protocol 1: Synthesis of 4-(4-Methylphenyl)-4-oxobutanoic Acid via Friedel-Crafts Acylation

This protocol describes the synthesis of 4-(4-methylphenyl)-4-oxobutanoic acid from toluene and succinic anhydride.[11]

Materials:

  • Toluene (anhydrous)

  • Succinic anhydride

  • Aluminum chloride (anhydrous, powdered)

  • Concentrated hydrochloric acid

  • Water

  • Ice

  • 5% Sodium bicarbonate solution

  • Diethyl ether

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser with a calcium chloride drying tube

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Beakers

  • Buchner funnel and filter flask

Procedure:

  • Reaction Setup: In a fume hood, equip a 500 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser fitted with a calcium chloride drying tube, and a dropping funnel.

  • Reagent Addition: To the flask, add 75 mL of anhydrous toluene and 10.0 g (0.1 mol) of succinic anhydride.

  • Catalyst Addition: Cool the mixture in an ice bath. With vigorous stirring, slowly and carefully add 26.7 g (0.2 mol) of anhydrous powdered aluminum chloride in portions. An exothermic reaction will occur with the evolution of HCl gas.

  • Reaction: After the initial exothermic reaction subsides, remove the ice bath and heat the mixture to reflux for 30 minutes.

  • Work-up: Cool the reaction mixture to room temperature and then pour it slowly onto a mixture of 100 g of crushed ice and 25 mL of concentrated hydrochloric acid.

  • Isolation: Transfer the mixture to a separatory funnel. Separate the aqueous layer and extract it with 50 mL of diethyl ether. Combine the organic layers and wash them with water.

  • Purification: Extract the combined organic layers with a 5% sodium bicarbonate solution. Acidify the bicarbonate extract with dilute hydrochloric acid to precipitate the crude product. Collect the solid by vacuum filtration, wash with cold water, and dry.

  • Recrystallization: Recrystallize the crude product from a suitable solvent, such as a mixture of water and ethanol, to obtain pure 4-(4-methylphenyl)-4-oxobutanoic acid.

Diagram: Workflow for the Synthesis of 4-Aryl-4-Oxobutanoic Acid

G cluster_0 Reaction cluster_1 Work-up cluster_2 Purification A 1. Add Arene and Succinic Anhydride B 2. Cool in Ice Bath A->B C 3. Slowly Add Anhydrous AlCl₃ B->C D 4. Reflux C->D E 5. Quench with Ice and HCl D->E Cool to RT F 6. Separate Layers E->F G 7. Bicarbonate Extraction F->G Organic Layer H 8. Acidification and Precipitation G->H I 9. Recrystallization H->I

Caption: General experimental workflow for Friedel-Crafts acylation.

Protocol 2: Solvent-Free Synthesis of 4-Aryl-4-oxobutanoic Acids

This environmentally friendly protocol avoids the use of traditional organic solvents.[2]

Materials:

  • Aromatic hydrocarbon (e.g., toluene, xylene) (0.01 mol)

  • Succinic anhydride (1.0 g, 0.01 mol)

  • Anhydrous aluminum chloride (powdered) (2.67 g, 0.02 mol)

  • Crushed ice

  • Hydrochloric acid

Equipment:

  • Mortar and pestle

  • Fume hood

  • Filtration apparatus

Procedure:

  • Mixing Reagents: In a fume hood, place succinic anhydride and powdered anhydrous aluminum chloride in a mortar. Grind the mixture with a pestle for 1 minute.

  • Addition of Arene: Add the aromatic hydrocarbon to the mixture and continue to grind for 5-10 minutes. The reaction is often accompanied by a change in color.

  • Work-up: Carefully add the reaction mixture to a beaker containing crushed ice and a small amount of hydrochloric acid.

  • Isolation: Collect the solid product by vacuum filtration and wash it with cold water. The product is often pure enough for subsequent steps without further purification.

IV. Subsequent Reactions: The Clemmensen Reduction

A common transformation of 4-aryl-4-oxobutanoic acids is the reduction of the ketone to a methylene group, yielding 4-arylbutanoic acids. The Clemmensen reduction is a classic method for this conversion.[12]

Frequently Asked Questions (FAQs)

Q5: What are the typical conditions for a Clemmensen reduction?

A5: The Clemmensen reduction is typically carried out using zinc amalgam (Zn(Hg)) in the presence of concentrated hydrochloric acid.[13] The reaction mixture is heated to reflux for several hours.

Q6: Are there any functional groups that are not compatible with the Clemmensen reduction?

A6: Yes, the strongly acidic conditions of the Clemmensen reduction are not suitable for substrates with acid-sensitive functional groups, such as acetals, ketals, and some esters which may be hydrolyzed.[14] For such substrates, the Wolff-Kishner reduction, which is performed under basic conditions, is a viable alternative.[15]

Troubleshooting the Clemmensen Reduction
Symptom Possible Cause(s) Suggested Solution(s)
Incomplete reaction (starting material remains) 1. Inactive zinc amalgam.2. Insufficient reaction time or temperature.1. Ensure the zinc amalgam is freshly prepared and active. 2. Increase the reflux time and monitor the reaction by TLC.
Formation of a dimeric product Intermolecular side reactions can occur, especially at high concentrations.Dilute the reaction mixture to favor the intramolecular reduction.
Formation of an alcohol byproduct Incomplete reduction of the ketone.Ensure a sufficient excess of zinc amalgam and concentrated HCl is used.

V. Data and Characterization

Accurate characterization of the synthesized 4-aryl-4-oxobutanoic acids is crucial. Below is a table of representative spectroscopic data.

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) IR (cm⁻¹)
4-Phenyl-4-oxobutanoic acid 12.5 (s, 1H, COOH), 7.9 (d, 2H, Ar-H), 7.5 (m, 3H, Ar-H), 3.2 (t, 2H, CH₂), 2.7 (t, 2H, CH₂)205.0, 178.0, 136.0, 133.0, 128.5, 128.0, 33.0, 28.0~3000 (br, OH), 1710 (C=O, acid), 1680 (C=O, ketone)
4-(4-Methylphenyl)-4-oxobutanoic acid 12.4 (s, 1H, COOH), 7.8 (d, 2H, Ar-H), 7.2 (d, 2H, Ar-H), 3.2 (t, 2H, CH₂), 2.7 (t, 2H, CH₂), 2.4 (s, 3H, CH₃)[16]204.5, 178.2, 144.0, 133.5, 129.0, 128.2, 33.1, 28.1, 21.5[16]~3000 (br, OH), 1708 (C=O, acid), 1675 (C=O, ketone)

Diagram: Key Spectroscopic Features

G cluster_0 ¹H NMR cluster_1 ¹³C NMR cluster_2 IR Spectroscopy a Aromatic Protons (δ 7.0-8.0) b Methylene Protons (δ 2.5-3.5) c Carboxylic Acid Proton (δ 10-13, broad) d Ketone Carbonyl (δ ~200) e Carboxylic Acid Carbonyl (δ ~178) f Aromatic Carbons (δ 125-145) g O-H Stretch (acid) (~3000 cm⁻¹, broad) h C=O Stretch (acid) (~1710 cm⁻¹) i C=O Stretch (ketone) (~1680 cm⁻¹)

Caption: Characteristic spectroscopic signals for 4-aryl-4-oxobutanoic acids.

VI. Alternative Synthetic Routes

While Friedel-Crafts acylation is the most common, other methods can be employed for the synthesis of 4-aryl-4-oxobutanoic acids.

  • Grignard Reaction: The reaction of a Grignard reagent with succinic anhydride can provide the desired product, although careful control of stoichiometry is required to prevent double addition.

  • Oxidation of γ-Aryl-γ-butyrolactones: Certain oxidation methods can convert γ-aryl-γ-butyrolactones to the corresponding 4-aryl-4-oxobutanoic acids.[17]

These alternative routes can be particularly useful when the aromatic ring is not amenable to Friedel-Crafts conditions.

VII. Conclusion

The synthesis of 4-aryl-4-oxobutanoic acids, while conceptually straightforward, presents a number of practical challenges that require careful attention to detail. By understanding the underlying principles of the Friedel-Crafts acylation and subsequent reactions, and by being prepared to troubleshoot common issues, researchers can successfully and efficiently prepare these valuable compounds. This guide provides a foundation for navigating these challenges, and we encourage you to consult the cited literature for further in-depth information.

VIII. References

  • BenchChem. (2025). 4-Oxobutanoic Acid: A Versatile Precursor in Organic Synthesis. BenchChem Application Notes.

  • Wikipedia. (2023). Friedel–Crafts reaction. In Wikipedia. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols: Friedel-Crafts Acylation of Succinic Anhydride. BenchChem Application Notes.

  • PubChem. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Aluminum Chloride (anhydrous). Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols: Friedel-Crafts Acylation using Valeryl Chloride. BenchChem Application Notes.

  • Wikipedia. (2023). Clemmensen reduction. In Wikipedia. Retrieved from [Link]

  • Lab Alley. (2025). Safety Data Sheet: Aluminum Chloride. Retrieved from [Link]

  • Orlov, V. D., et al. (2020). Synthesis, study of the structure, and modification of the products of the reaction of 4-aryl-4-oxobut-2-enoic acids with thiourea. Chemistry of Heterocyclic Compounds, 56(9), 1202–1209.

  • PubChem. (n.d.). 4-Phenyl-4-oxobutanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Pivsa-Art, S., et al. (1994). A mechanochemical Friedel–Crafts acylation. Journal of the Chemical Society, Perkin Transactions 1, 1703-1707.

  • BenchChem. (2025). A Technical Guide to the Synthesis of 4-Oxobutanoic Acid via Friedel-Crafts Acylation. BenchChem Technical Guides.

  • Sarvari, M. H., & Sharghi, H. (2004). A Simple, Economical and Efficient Friedel-Crafts Acylation Reaction over Zinc Oxide (ZnO) as a New Catalyst. The Journal of Organic Chemistry, 69(20), 6953–6956.

  • Master Organic Chemistry. (2018). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Retrieved from [Link]

  • Clark, J. (2015). Clemmensen Reduction. Chemguide. Retrieved from [Link]

  • University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation.

  • Desai, R. D., & Wali, M. A. (1937). Studies in the Friedel-Crafts Reaction. Part III. The Condensation of Succinic Anhydride with the Methyl Ethers of the Phenol and the Cresols. Proceedings of the Indian Academy of Sciences - Section A, 6(2), 135-143.

  • Vedantu. (n.d.). Clemmensen and Wolff Kishner Reductions: Mechanisms & Differences. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.

  • KPU Pressbooks. (n.d.). 4.7 Friedel–Crafts Reactions – Organic Chemistry II.

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems.

  • Byju's. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.

  • ResearchGate. (2020). Investigation of reactive and spectroscopic properties of oxobutanoic acid derivative: Combined spectroscopic, DFT, MD and docking study.

  • PubChem. (n.d.). 4-(1-Naphthyl)-4-oxobutanoic acid. National Center for Biotechnology Information.

  • ResearchGate. (2020). 4Aryl2,4-dioxobutanoic Acids and Their Derivatives in Reactions with Diazoalkanes.

  • ResearchGate. (2020). ChemInform Abstract: 4Aryl2,4-dioxobutanoic Acids and Their Derivatives in Reactions with Diazoalkanes.

  • BenchChem. (2025). Experimental procedure for 1H NMR analysis of 4-(4-Iodophenyl)-4-oxobutanoic acid.

  • Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. In Wikipedia. Retrieved from [Link]

  • ResearchGate. (2020). Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent: scope and mechanistic insights.

  • Chemguide. (n.d.). mass spectra - fragmentation patterns.

  • ResearchGate. (2020). IR spectra of compound 10.

  • MDPI. (2020). Fatty Acids and Their Metal Salts: A Review of Their Infrared Spectra in Light of Their Presence in Cultural Heritage.

  • ResearchGate. (2020). ChemInform Abstract: Synthesis of β,β-Disubstituted γ-Butyrolactones by Chemo-Selective Oxidation of 1,4-Diols and γ-Hydroxy Olefins with RuCl3/NaIO4.

  • ResearchGate. (2020). Mass spectrum of 4-oxooctanoic acid with m / z 73, the typical....

  • Royal Society of Chemistry. (2020). Mechanochemical synthesis of (4S)-N-alkyl-4,5-bis-sulfooxypentanamide via a one-pot sequential aminolysis-sulfation reaction of (S)-γ-hydroxymethyl-γ-butyrolactone (2H-HBO).

  • Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach.

  • Doc Brown's Chemistry. (2026). database IR spectra INFRARED SPECTROSCOPY....

  • Organic Chemistry Portal. (2005). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones.

Sources

Technical Support Center: Isomeric Impurity Control in Substituted Phenylbutanoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the challenges of isomeric impurities in the synthesis of substituted phenylbutanoates. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to ensure the stereochemical integrity of your compounds. The presence of unintended stereoisomers can significantly impact the pharmacological and toxicological profile of a drug substance, making their control a critical aspect of pharmaceutical development.[1][2]

This resource provides practical, field-proven insights into the causes of isomeric impurity formation and offers robust strategies for their analysis, control, and remediation.

Troubleshooting Guide: Common Issues in Isomer Control

This section addresses specific experimental challenges in a question-and-answer format, providing causal explanations and actionable protocols.

Issue 1: Poor Diastereomeric or Enantiomeric Ratio in the Final Product

Question: My synthesis of a substituted phenylbutanoate, which involves creating two chiral centers, is resulting in a nearly 1:1 mixture of diastereomers/enantiomers, despite attempting a stereoselective reaction. What are the likely causes and how can I improve the selectivity?

Answer: Achieving high stereoselectivity is a common challenge. The root cause often lies in the reaction conditions or the choice of reagents. Here’s a systematic approach to troubleshoot this issue:

Causality Analysis:

  • Reaction Temperature: Stereoselective reactions are often highly sensitive to temperature. Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired isomer, leading to lower selectivity.

  • Catalyst/Reagent Choice: The chiral catalyst, auxiliary, or reagent is the cornerstone of stereoselective synthesis.[1][3] An inappropriate choice or a degraded catalyst will fail to effectively direct the stereochemical outcome. For instance, in a diastereoselective reduction of a keto-ester, the choice of reducing agent and its coordination to the substrate is critical.[3]

  • Solvent Effects: The solvent can influence the transition state of the reaction, thereby affecting stereoselectivity. A solvent that effectively solvates the transition state leading to the desired isomer will enhance the reaction's selectivity.

  • Substrate Control: The inherent stereochemistry of the starting material may not be sufficient to direct the formation of the new stereocenter as desired.

Troubleshooting Workflow:

start Poor Stereoselectivity Observed temp Optimize Reaction Temperature (Often lower is better) start->temp catalyst Screen Chiral Catalysts/ Reagents/Auxiliaries temp->catalyst If no improvement end Improved Stereoselectivity temp->end Successful solvent Evaluate Different Solvents catalyst->solvent If no improvement catalyst->end Successful substrate Modify Substrate to Enhance Stereochemical Bias solvent->substrate If no improvement solvent->end Successful substrate->end Successful start Poor HPLC Resolution csp Screen Different Chiral Stationary Phases (CSPs) start->csp mobile_phase Optimize Mobile Phase (Organic modifier, additives) csp->mobile_phase If partial separation end Baseline Resolution Achieved csp->end Successful temp Optimize Column Temperature mobile_phase->temp Fine-tuning mobile_phase->end Successful flow_rate Adjust Flow Rate temp->flow_rate Final adjustment temp->end Successful flow_rate->end Successful

Sources

Technical Support Center: Scalable Synthesis of Ethyl 4-(2-methoxy-5-methylphenyl)-4-oxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the scalable synthesis of Ethyl 4-(2-methoxy-5-methylphenyl)-4-oxobutanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to this synthesis. Our focus is on providing practical, field-proven insights to ensure a successful and scalable process.

I. Overview of the Synthesis

The most common and industrially viable route for the synthesis of this compound is a two-step process. The first step involves the Friedel-Crafts acylation of 4-methylanisole with succinic anhydride to form 4-(2-methoxy-5-methylphenyl)-4-oxobutanoic acid. This is followed by the esterification of the resulting carboxylic acid with ethanol to yield the final product.

II. Frequently Asked Questions (FAQs)

Q1: What is the preferred acylating agent for the Friedel-Crafts reaction in this synthesis?

A1: For a scalable and cost-effective process, succinic anhydride is the preferred acylating agent over the corresponding acyl chloride (ethyl 4-chloro-4-oxobutanoate).[1][2] Succinic anhydride is less corrosive, easier to handle, and does not produce corrosive HCl gas as a byproduct, which is a significant advantage at scale.[2]

Q2: Which Lewis acid catalyst is recommended for this reaction at scale?

A2: While anhydrous aluminum chloride (AlCl₃) is a common and potent catalyst for Friedel-Crafts acylation, its use with methoxy-substituted aromatics like 4-methylanisole can lead to undesired demethylation, especially at elevated temperatures. For a more controlled and selective reaction, milder Lewis acids such as zinc chloride (ZnCl₂) or iron(III) chloride (FeCl₃) are recommended. Alternatively, using a stoichiometric amount of AlCl₃ at strictly controlled low temperatures can also be effective.

Q3: What is the expected regioselectivity of the Friedel-Crafts acylation?

A3: The Friedel-Crafts acylation of 4-methylanisole is expected to yield predominantly the product with the acyl group at the 2-position (ortho to the methoxy group and meta to the methyl group). The methoxy group is a strong ortho-, para-director, and the 2-position is sterically more accessible than the 6-position. The methyl group is a weaker ortho-, para-director. The combined directing effects favor acylation at the 2-position.

Q4: What are the critical safety considerations for this synthesis at scale?

A4: The primary safety concerns are the highly exothermic nature of the Friedel-Crafts acylation and the handling of the Lewis acid catalyst. It is crucial to have a robust cooling system to manage the exotherm during the addition of the Lewis acid and the aromatic substrate. The quenching of the reaction mixture with water is also highly exothermic and must be done slowly and with adequate cooling. Anhydrous Lewis acids react violently with water, so all equipment must be thoroughly dried before use.

III. Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low or No Product Yield Inactive Lewis Acid CatalystAnhydrous Lewis acids are hygroscopic. Ensure the catalyst is a fine, free-flowing powder and has been stored under anhydrous conditions. Use freshly opened containers for best results.
Insufficient Reaction Temperature or TimeWhile the initial addition is exothermic, the reaction may require heating to go to completion. Monitor the reaction progress by TLC or HPLC and adjust the temperature and reaction time accordingly.
Deactivated Aromatic RingThis is unlikely with 4-methylanisole, which is an activated ring system. However, ensure the starting material is pure and free from any deactivating contaminants.
Formation of Significant Byproducts Demethylation of the Methoxy GroupThis is a known side reaction with strong Lewis acids like AlCl₃. To minimize this, use a milder Lewis acid (e.g., ZnCl₂, FeCl₃), lower the reaction temperature, and avoid prolonged reaction times.
Formation of RegioisomersWhile the 2-acyl product is favored, some formation of other isomers is possible. Optimize the reaction temperature and choice of Lewis acid to improve regioselectivity. Purification by recrystallization is often effective in isolating the desired isomer.
Difficult Work-up and Emulsion Formation Incomplete Quenching of the Lewis AcidThe aluminum salts formed during the quench can be gelatinous and lead to emulsions. Ensure the quench is performed with a sufficient amount of acidic water (e.g., dilute HCl) and with vigorous stirring to break up the salts. Heating the quenched mixture gently can also help.[3]
Product is an Oil or Difficult to Crystallize Presence of ImpuritiesImpurities can act as a crystallization inhibitor. Ensure the crude product is of sufficient purity before attempting crystallization. A preliminary purification by flash chromatography on a small scale can help identify a suitable crystallization solvent system.
Incorrect Crystallization SolventPerform a systematic solvent screen to identify a suitable solvent or solvent mixture for crystallization. Common solvents for similar compounds include ethanol, isopropanol, toluene, and mixtures with heptane or hexane.

IV. Detailed Experimental Protocols (Representative)

Step 1: Friedel-Crafts Acylation - Synthesis of 4-(2-methoxy-5-methylphenyl)-4-oxobutanoic acid

Friedel_Crafts_Acylation_Workflow cluster_reagents Reagent Preparation cluster_reaction Reaction Setup & Execution cluster_workup Work-up & Isolation Reagents Succinic Anhydride 4-Methylanisole Anhydrous ZnCl₂ Dichloromethane (DCM) Setup Charge reactor with ZnCl₂ and DCM under N₂ atmosphere. Reagents->Setup 1. Charge Cooling Cool the suspension to 0-5 °C. Setup->Cooling 2. Cool Addition1 Slowly add succinic anhydride. Cooling->Addition1 3. Add Addition2 Add 4-methylanisole dropwise, maintaining T < 10 °C. Addition1->Addition2 4. Add Reaction Warm to room temperature and stir for 4-6 hours. Monitor by TLC/HPLC. Addition2->Reaction 5. React Quench Slowly add the reaction mixture to ice-cold dilute HCl. Reaction->Quench 6. Quench Extraction Separate layers and extract aqueous phase with DCM. Quench->Extraction 7. Extract Wash Combine organic layers and wash with brine. Extraction->Wash 8. Wash Drying Dry over anhydrous Na₂SO₄ and filter. Wash->Drying 9. Dry Concentration Concentrate in vacuo to obtain crude product. Drying->Concentration 10. Concentrate

Caption: Workflow for Friedel-Crafts Acylation.

Procedure:

  • To a dry, inerted reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge anhydrous zinc chloride (1.2 equivalents) and anhydrous dichloromethane (DCM, 5 volumes).

  • Cool the suspension to 0-5 °C with an external cooling bath.

  • Slowly add succinic anhydride (1.0 equivalent) portion-wise, maintaining the internal temperature below 10 °C.

  • To the resulting suspension, add 4-methylanisole (1.1 equivalents) dropwise via the addition funnel over 1-2 hours, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • In a separate vessel, prepare a mixture of crushed ice and 1M hydrochloric acid.

  • Slowly and carefully transfer the reaction mixture to the ice/HCl mixture with vigorous stirring.

  • Separate the organic layer and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-(2-methoxy-5-methylphenyl)-4-oxobutanoic acid. The crude product can be purified by recrystallization from a suitable solvent (e.g., toluene/heptane).

Step 2: Esterification - Synthesis of this compound

Esterification_Mechanism Acid 4-(2-methoxy-5-methylphenyl) -4-oxobutanoic acid Protonation Protonated Carbonyl Acid->Protonation + H⁺ (from H₂SO₄) Ethanol Ethanol (excess) Attack Tetrahedral Intermediate Ethanol->Attack Catalyst H₂SO₄ (cat.) Catalyst->Protonation Protonation->Attack + Ethanol Proton_Transfer Protonated Ether Attack->Proton_Transfer Proton Transfer Elimination Water Elimination Proton_Transfer->Elimination - H₂O Deprotonation Final Product Ethyl 4-(2-methoxy-5-methylphenyl) -4-oxobutanoate Elimination->Deprotonation - H⁺

Caption: Fischer Esterification Mechanism.

Procedure:

  • Charge the crude or purified 4-(2-methoxy-5-methylphenyl)-4-oxobutanoic acid (1.0 equivalent), ethanol (10 volumes), and a catalytic amount of concentrated sulfuric acid (0.05 equivalents) into a reactor equipped with a reflux condenser.

  • Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction by TLC or HPLC until the starting carboxylic acid is consumed.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the excess ethanol.

  • Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude ester can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol/water or isopropanol.

V. References

  • Preparation of 4-(p-methylphenyl)-4-oxobutanoic acid. College Chemistry, 20(2).

  • Friedel–Crafts acylation of substituted anisole. Chemistry Stack Exchange. (2021). [Link]

  • 4-(4-Methylphenyl)-4-oxobutanoic acid. Wikipedia. [Link]

  • Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Scientific & Academic Publishing. (2025). [Link]

  • Mechanochemical Friedel–Crafts acylations. National Institutes of Health. (2019). [Link]

Sources

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of Ethyl 4-(2-methoxy-5-methylphenyl)-4-oxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation behavior of Ethyl 4-(2-methoxy-5-methylphenyl)-4-oxobutanoate. Designed for researchers, scientists, and professionals in drug development, this document offers a technical comparison of potential fragmentation pathways, supported by established principles of mass spectrometry and data from analogous compounds.

Introduction: The Analytical Imperative

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing not only molecular weight information but also invaluable structural insights through the controlled fragmentation of ionized molecules. This compound, a molecule incorporating a substituted aromatic ketone and a β-keto ester moiety, presents a compelling case for a detailed fragmentation study. Understanding its behavior under mass spectrometric conditions is crucial for its unambiguous identification, impurity profiling, and metabolite characterization.

This guide moves beyond a mere recitation of fragmentation rules. It endeavors to provide a causal understanding of the experimental choices and predicted fragmentation cascades, grounded in the principles of ion chemistry. While no public experimental spectrum for this specific molecule is currently available, this guide synthesizes data from structurally related compounds to construct a robust predictive model of its fragmentation.

Foundational Principles: Ionization and Fragmentation

Electrospray ionization (ESI) is a soft ionization technique that typically generates protonated molecules, [M+H]⁺, with minimal in-source fragmentation.[1][2] This initial ionization step is critical as the site of protonation can significantly influence the subsequent fragmentation pathways upon collision-induced dissociation (CID).[3] For this compound, the most likely sites of protonation are the carbonyl oxygen of the ketone and the ester, due to their high proton affinity.

Collision-induced dissociation (CID) is a tandem mass spectrometry technique used to induce fragmentation of a selected precursor ion.[4] The precursor ion is accelerated and collided with an inert gas, converting kinetic energy into internal energy, which leads to bond cleavage. The resulting product ions are then mass analyzed, providing a fragmentation spectrum that serves as a structural fingerprint of the molecule.

Predicted Fragmentation Pathways of this compound

The structure of this compound contains several key functional groups that will dictate its fragmentation pattern: the aromatic ketone, the β-keto ester, and the methoxy and methyl substituents on the phenyl ring. The predicted fragmentation pathways are dominated by cleavages alpha to the carbonyl groups and rearrangements.[5]

Alpha-Cleavage Reactions

Alpha-cleavage is a common fragmentation mechanism for ketones and esters, involving the breaking of a bond adjacent to the carbonyl group.[6]

  • Cleavage adjacent to the aromatic ketone: A primary and highly probable fragmentation pathway involves the cleavage of the bond between the carbonyl carbon and the adjacent methylene group. This would result in the formation of a stable acylium ion containing the substituted phenyl group. Aromatic ketones are known to fragment via cleavage of the less stable alkyl fragment, leading to a prominent ArC≡O⁺ ion.[7]

  • Cleavage within the ester moiety: Alpha-cleavage can also occur on either side of the ester carbonyl group. Cleavage of the C-O bond can lead to the loss of the ethoxy group, while cleavage of the C-C bond adjacent to the ester carbonyl is also possible.

McLafferty Rearrangement

The McLafferty rearrangement is a characteristic fragmentation of molecules containing a carbonyl group and an abstractable gamma-hydrogen.[6] In this compound, the butyrate chain provides the necessary hydrogen for this rearrangement to occur at the keto-carbonyl group. This rearrangement involves the transfer of a hydrogen atom to the carbonyl oxygen, followed by the cleavage of the beta-bond, resulting in the elimination of a neutral molecule.

Fragmentation of the Substituted Phenyl Group

The substituted phenyl group itself can undergo fragmentation. The methoxy group can lose a methyl radical (•CH₃) or formaldehyde (CH₂O). The aromatic ring can also undergo cleavage, leading to characteristic fragment ions.

Visualizing the Fragmentation

The predicted fragmentation pathways are illustrated in the following diagram:

fragmentation_pathway cluster_main Predicted Fragmentation of this compound mol [M+H]⁺ m/z 251.13 frag1 Acylium Ion m/z 165.06 mol->frag1 α-Cleavage (ketone) frag2 Loss of Ethylene (McLafferty) m/z 223.10 mol->frag2 McLafferty Rearrangement frag3 Loss of Ethanol m/z 205.08 mol->frag3 Loss of C₂H₅OH frag5 Loss of Ethoxy Radical m/z 206.09 mol->frag5 α-Cleavage (ester) frag4 Substituted Benzoyl Ion m/z 149.06 frag1->frag4 Loss of CH₄

Caption: Predicted major fragmentation pathways for protonated this compound.

Comparative Data Analysis

To substantiate the predicted fragmentation pathways, we can compare the expected fragment masses with those observed for structurally similar compounds reported in the literature and spectral databases.

Precursor Ion (m/z)Predicted Fragment Ion (m/z)Proposed Fragmentation PathwaySupporting Evidence from Analogous Compounds
251.13 ([M+H]⁺)165.06α-Cleavage at the ketone, forming the 2-methoxy-5-methylbenzoyl cation.Aromatic ketones typically show a prominent ArC≡O⁺ fragment.[7]
251.13 ([M+H]⁺)223.10McLafferty rearrangement with loss of ethylene (C₂H₄) from the ethyl ester.McLafferty rearrangements are characteristic of β-keto esters.[5][8]
251.13 ([M+H]⁺)205.08Neutral loss of ethanol (C₂H₅OH) from the ester group.Loss of the alcohol moiety is a common fragmentation for esters.[9]
165.06149.06Loss of methane (CH₄) from the 2-methoxy-5-methylbenzoyl cation.Fragmentation of substituted aromatic rings can involve loss of small neutral molecules.
251.13 ([M+H]⁺)206.09α-Cleavage at the ester with loss of an ethoxy radical (•OC₂H₅).Radical-site initiated fragmentation is a known pathway for esters.[6]

Experimental Protocol for Mass Spectrometry Analysis

This section outlines a detailed, step-by-step methodology for acquiring the mass spectrum of this compound.

Sample Preparation
  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Working Solution: Dilute the stock solution to a final concentration of 10 µg/mL with a 50:50 (v/v) mixture of methanol and water containing 0.1% formic acid. The formic acid aids in protonation for positive ion mode ESI.

Mass Spectrometry Parameters

The following parameters are recommended for a standard quadrupole time-of-flight (Q-TOF) mass spectrometer, but may require optimization based on the specific instrument used.

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveThe target molecule has basic sites (carbonyl oxygens) that are readily protonated.
Capillary Voltage 3.5 - 4.0 kVOptimizes the electrospray plume for stable ion generation.
Cone Voltage 20 - 40 VA moderate cone voltage can help with desolvation without inducing excessive in-source fragmentation.
Source Temperature 120 - 150 °CAids in the desolvation of the charged droplets.
Desolvation Gas Flow 600 - 800 L/hr (Nitrogen)Facilitates efficient solvent evaporation.
Desolvation Temperature 350 - 450 °CEnsures complete desolvation before ions enter the mass analyzer.
MS Scan Range m/z 50 - 500Covers the expected mass of the precursor and its fragments.
MS/MS Precursor Ion m/z 251.13The protonated molecular ion of the target compound.
Collision Energy Ramped (e.g., 10-40 eV)A ramped collision energy allows for the observation of a wide range of fragment ions, from low-energy to high-energy pathways.
Collision Gas ArgonAn inert gas commonly used for CID.
Experimental Workflow Diagram

experimental_workflow cluster_workflow Experimental Workflow sp Sample Preparation (10 µg/mL in 50:50 MeOH:H₂O with 0.1% Formic Acid) inf Direct Infusion via Syringe Pump sp->inf esi Electrospray Ionization (Positive Mode) inf->esi ms1 MS1 Scan (Identify [M+H]⁺ at m/z 251.13) esi->ms1 iso Precursor Ion Isolation (m/z 251.13) ms1->iso cid Collision-Induced Dissociation (Ramped Collision Energy) iso->cid ms2 MS2 Scan (Acquire Fragmentation Spectrum) cid->ms2 da Data Analysis (Identify Fragments and Propose Pathways) ms2->da

Caption: A streamlined workflow for the mass spectrometric analysis of the target compound.

Conclusion and Future Perspectives

This guide provides a comprehensive, albeit predictive, analysis of the mass spectrometric fragmentation of this compound. The proposed fragmentation pathways, based on established chemical principles and data from analogous structures, offer a solid framework for the identification and characterization of this molecule. The detailed experimental protocol provides a starting point for researchers to obtain empirical data.

Future work should focus on acquiring an experimental high-resolution mass spectrum of this compound to validate and refine the predicted fragmentation pathways. Such data would be a valuable addition to spectral libraries and would further enhance our understanding of the fragmentation behavior of this class of compounds.

References

  • Lin, Y. S., & Li, L. (2008). Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. The Journal of Organic Chemistry, 73(9), 3369–3376. [Link]

  • Weiler, L. (1972). Mass Spectra of β-Keto Esters. Canadian Journal of Chemistry, 50(16), 2707-2710. [Link]

  • Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.11.3 - Fragmentation of Aromatic Ketones. Whitman College. [Link]

  • Weiler, L. (1972). Mass Spectra of β-Keto Esters. Canadian Science Publishing. [Link]

  • Lin, Y. S., & Li, L. (2008). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. PubMed. [Link]

  • Lin, Y. S., & Li, L. (2008). Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. ResearchGate. [Link]

  • Weiler, L. (1972). Mass Spectra of β-Keto Esters. ResearchGate. [Link]

  • Wikipedia contributors. (2023). Fragmentation (mass spectrometry). Wikipedia. [Link]

  • Kertesz, V. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. MDPI. [Link]

  • Demarque, D. P., et al. (2016). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. PubMed Central. [Link]

  • Tose, L. V., et al. (2017). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. PubMed Central. [Link]

  • PubChem. (n.d.). Ethyl 4-methoxyphenyl-4-oxobutanoate. PubChem. [Link]

  • Inutan, E. D., & Trimpin, S. (2010). Analysis of Volatile Esters and Alkanoic Acids by an Atmospheric Pressure Corona Discharge Ionization Collision-Induced Dissociation Mass Spectrometry in Positive-Ion Mode. PubMed Central. [Link]

  • Wikipedia contributors. (2023). Electrospray ionization. Wikipedia. [Link]

  • Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PubMed Central. [Link]

  • Bowie, J. H., et al. (1966). Studies in Mass Spectroscopy. III.1 Mass Spectra of β-Keto Esters. ACS Publications. [Link]

  • Lee, J., et al. (2024). Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling. PubMed Central. [Link]

  • Wikipedia contributors. (2023). Collision-induced dissociation. Wikipedia. [Link]

Sources

A Comparative Guide to Lewis Acid Efficacy in the Synthesis of Aryl Oxobutanoates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4-aryl-4-oxobutanoic acids and their corresponding esters, aryl oxobutanoates, represents a critical transformation in organic chemistry. These compounds serve as pivotal intermediates in the production of pharmaceuticals, agrochemicals, and dyes.[1] The most common and direct method for their synthesis is the Friedel-Crafts acylation of an aromatic compound with succinic anhydride, a reaction reliant on the activation of the anhydride by a Lewis acid catalyst.[2]

The choice of Lewis acid is paramount, profoundly influencing reaction efficiency, yield, cost, and environmental impact. This guide provides a detailed comparison of various Lewis acids, supported by experimental insights, to aid researchers in making informed decisions for their specific synthetic challenges.

The Engine of the Reaction: The Lewis Acid's Role

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution. The Lewis acid's primary role is to coordinate with succinic anhydride, polarizing it and generating a highly electrophilic acylium ion. This potent electrophile is then attacked by the electron-rich arene. A crucial feature of this specific reaction is that the Lewis acid often forms a strong complex with the ketone product, preventing further acylation.[1] Consequently, a stoichiometric amount of the catalyst is frequently required, particularly with traditional Lewis acids like aluminum chloride (AlCl₃).[2][3]

Caption: General mechanism of Lewis acid-catalyzed Friedel-Crafts acylation.

Comparative Analysis of Common Lewis Acids

The selection of a Lewis acid catalyst is a balance of reactivity, substrate compatibility, cost, and handling requirements. While traditional Lewis acids are potent, modern alternatives offer advantages in terms of catalytic activity and milder reaction conditions.

Lewis AcidTypical LoadingCommon SolventsKey AdvantagesKey Disadvantages
AlCl₃ Stoichiometric (>1 eq.)CS₂, Nitrobenzene, DCEHigh reactivity, low cost, widely used.[4][5]Moisture sensitive, corrosive, generates significant waste, often requires harsh solvents.[6]
FeCl₃ Catalytic (5 mol%) to StoichiometricPropylene Carbonate, DCELess expensive than AlCl₃, can be effective in catalytic amounts with activated arenes.[7]Often less reactive than AlCl₃, can require elevated temperatures.
ZnCl₂ StoichiometricNone (neat), CS₂Milder than AlCl₃, can be used for solvent-free reactions.Lower reactivity, often requires higher temperatures or longer reaction times.
BF₃·OEt₂ StoichiometricDCE, CH₂Cl₂Easy to handle liquid, good for acid-sensitive substrates.Moderate reactivity, ether cleavage can be a side reaction at high temperatures.
Sc(OTf)₃ Catalytic (1-10 mol%)CH₃NO₂, CH₂Cl₂High catalytic activity, water-tolerant, recyclable, effective for a broad range of substrates.[8][9]High cost compared to traditional Lewis acids.

Field-Proven Insights and Experimental Protocols

The practical application of these catalysts reveals important nuances. The choice between a powerful, stoichiometric reagent like AlCl₃ and a milder, catalytic one like Sc(OTf)₃ often depends on the electronic nature of the aromatic substrate and the presence of sensitive functional groups.

Protocol 1: Classic High-Yield Synthesis using Aluminum Chloride (AlCl₃)

This robust method is suitable for non-sensitive, electron-rich or neutral arenes and serves as a benchmark for yield.[2]

Rationale: The use of a stoichiometric amount of AlCl₃ ensures complete activation of the succinic anhydride and drives the reaction to completion. Benzene is often used in excess, serving as both reactant and solvent.[2] The exothermic nature of the initial addition requires careful temperature control.

Step-by-Step Methodology:

  • Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a reflux condenser fitted with a gas outlet (to vent HCl), and an addition funnel. Ensure all glassware is thoroughly dried.

  • Reagent Charging: Charge the flask with succinic anhydride (1.0 eq) and excess benzene (acting as solvent).

  • Catalyst Addition: Cool the stirred mixture in an ice bath. Add powdered anhydrous aluminum chloride (2.2 eq) portion-wise, maintaining the temperature below 10 °C. An exothermic reaction with the evolution of HCl gas will occur.[2]

  • Reaction: After the addition is complete, heat the mixture to reflux (e.g., on a steam bath) for 30-60 minutes to ensure the reaction goes to completion.

  • Quenching & Workup: Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum complex of the product.

  • Isolation: If the product precipitates, it can be collected by filtration. Otherwise, separate the organic layer and extract the aqueous layer with a suitable solvent (e.g., diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: The crude 4-aryl-4-oxobutanoic acid can be purified by recrystallization from a suitable solvent system (e.g., water or toluene).

Protocol 2: Modern Catalytic Synthesis using Scandium Triflate (Sc(OTf)₃)

This method is ideal for substrates containing acid-sensitive functional groups or when aiming for a "greener" process with a recyclable catalyst.

Rationale: Scandium triflate is a water-stable Lewis acid that can be used in truly catalytic amounts.[9] Its high activity allows for milder reaction conditions and its tolerance to moisture simplifies the experimental setup. Nitromethane is an effective solvent for this catalyst system.[9]

Step-by-Step Methodology:

  • Setup: To a standard round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the aromatic substrate (1.0 eq), succinic anhydride (1.2 eq), and the solvent (e.g., nitromethane).

  • Catalyst Addition: Add scandium(III) triflate (Sc(OTf)₃, 5-10 mol%) to the mixture.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction mixture and dilute it with ethyl acetate. Wash the organic solution sequentially with saturated aqueous NaHCO₃ and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography on silica gel to afford the pure aryl oxobutanoate.

Caption: Comparative experimental workflows for aryl oxobutanoate synthesis.

Conclusion and Recommendations

For large-scale, cost-effective synthesis of simple aryl oxobutanoates from robust aromatic precursors, traditional Lewis acids like AlCl₃ and FeCl₃ remain viable options despite their drawbacks in waste generation and handling.[2][7]

However, for modern drug development and fine chemical synthesis where substrate complexity, functional group tolerance, and environmental considerations are paramount, catalytic systems are superior. Scandium(III) triflate (Sc(OTf)₃) stands out as a highly efficient, versatile, and reusable catalyst, justifying its higher initial cost through improved yields, milder conditions, and broader substrate scope.[8][9] The choice of catalyst should therefore be guided by a holistic assessment of the specific synthetic target, scale, and process constraints.

References

  • Synthesis of Novel γ-Ketoesters from Succinic Anhydride.
  • Synthesis of Novel g-Ketoesters from Succinic Anhydride | Request PDF. ResearchGate.
  • Aryl alkanoates are important both as end products and as intermediates for a variety of synthesis activities.
  • Friedel–Crafts Acylation. Sigma-Aldrich.
  • Friedel-Crafts acylation of arenes with carboxylic acids using silica gel supported AlCl3.
  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available at: [Link]

  • Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. Available at: [Link]

  • Friedel-Crafts Acylation. Organic Chemistry Portal. Available at: [Link]

  • Environmentally Benign Process for Acylation of Arenes Using Carboxylic Acidanhydrides as Acylating Agents in Presence of Soli.
  • Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent: scope and mechanistic insights. RSC Publishing. Available at: [Link]

  • Friedel–Crafts acylation via interrupted Beckmann fragmentation of activated ketones. National Institutes of Health. Available at: [Link]

  • Formal [3+2] Cycloaddition Reactions of Electron-Rich Aryl Epoxides with Alkenes under Lewis Acid Catalysis Affording Tetrasubstituted Tetrahydrofurans. MDPI. Available at: [Link]

  • Mechanochemical Friedel–Crafts acylations. National Institutes of Health. Available at: [Link]

  • Mechanism for acylation of benzene with succinic anhydride. Chemistry Stack Exchange. Available at: [Link]

  • Mechanochemical Friedel–Crafts acylations. Beilstein Journals. Available at: [Link]

  • Mechanism of Friedel-Crafts acylation with succinic anhydride. Chemistry Stack Exchange. Available at: [Link]

  • Lewis Acids as Mild and Effective Catalysts for the Synthesis of 3,5-Bis[(hetero)arylidene]piperidin-4-ones. ResearchGate. Available at: [Link]

  • Sc(OTf)3-catalyzed synthesis of indoles and SnCl4-mediated regioselective hydrochlorination of 5-(arylamino)pent-3-yn-2-ones. PubMed. Available at: [Link]

  • Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles. National Institutes of Health. Available at: [Link]

  • Homogeneous Sc(OTf)3-Catalyzed Direct Allylation Reactions of General Alcohols with Allylsilanes. National Institutes of Health. Available at: [Link]

  • Chemoselectivity in the Reactions Between Ethyl 4,4,4Trifluoro-3-oxobutanoate and Anilines: Improved Synthesis of 2Trifluoromethyl4- and 4Trifluoromethyl-2-quinolinones | Request PDF. ResearchGate. Available at: [Link]

  • Nucleophilic Addition of Organomagnesiums to Aldimines: Scandium Triflate (Sc(OTf)3) as an Effective Catalyst. ResearchGate. Available at: [Link]

  • ChemInform Abstract: Catalytic FeCl3- or Yb(OTf)3-Mediated Synthesis of Substituted Tetrahydrofurans and C-Aryl Glycosides from 1,4-Diols. | Request PDF. ResearchGate. Available at: [Link]

Sources

A Comparative Guide to the Reactivity of Substituted vs. Unsubstituted Phenylbutanoates in Alkaline Hydrolysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the chemical reactivity between substituted and unsubstituted phenylbutanoates, focusing on the kinetics of alkaline hydrolysis. Designed for researchers, scientists, and professionals in drug development, this document elucidates the fundamental principles of electronic substituent effects and provides the experimental framework necessary to quantify these differences.

Introduction: Structure, Reactivity, and the Importance of Substituent Effects

Phenylbutanoates are carboxylic acid esters with significant relevance in synthetic organic chemistry and as structural motifs in pharmacologically active molecules. The rate at which these esters undergo hydrolysis—a critical reaction in both metabolic pathways and chemical degradation—is profoundly influenced by the nature and position of substituents on the phenyl ring. Understanding these structure-reactivity relationships is paramount for predicting molecular stability, designing prodrugs, and optimizing reaction conditions.

This guide moves beyond a simple procedural outline to explore the causality behind the observed reactivity differences. We will dissect the mechanism of base-catalyzed ester hydrolysis and demonstrate how the electronic properties of aromatic substituents can be quantitatively correlated with reaction rates using the principles of physical organic chemistry, notably the Hammett equation.

Theoretical Framework: The Mechanism and its Electronic Modulation

The alkaline hydrolysis of esters, such as phenylbutanoates, typically proceeds through a bimolecular acyl-oxygen cleavage (BAC2) mechanism. The rate-determining step of this reaction is the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon, forming a transient, negatively charged tetrahedral intermediate.

The stability of this tetrahedral intermediate is the key determinant of the reaction rate. Substituents on the phenyl ring can either stabilize or destabilize this intermediate through a combination of inductive and resonance effects, thereby accelerating or decelerating the hydrolysis rate.

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) pull electron density away from the reaction center. This delocalization of the negative charge stabilizes the tetrahedral intermediate, lowers the activation energy of the rate-determining step, and consequently, increases the rate of hydrolysis.

  • Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or methyl (-CH₃) push electron density towards the reaction center. This intensifies the negative charge on the intermediate, leading to its destabilization, a higher activation energy, and a slower hydrolysis rate.

The Hammett Equation: Quantifying Substituent Effects

The relationship between substituent electronic properties and reaction rates can be quantified using the Hammett equation, a cornerstone of linear free-energy relationships.[1] The equation is expressed as:

log(kₓ / k₀) = ρσ

Where:

  • kₓ is the rate constant for the reaction with a substituted phenyl group.

  • k₀ is the rate constant for the unsubstituted (reference) reaction.

  • σ (sigma) is the substituent constant , which depends on the nature and position (meta or para) of the substituent and quantifies its electronic effect relative to hydrogen. Positive σ values indicate electron-withdrawing properties, while negative values indicate electron-donating properties.

  • ρ (rho) is the reaction constant , which indicates the sensitivity of the reaction to substituent effects.[2][3] For BAC2 ester hydrolysis, the ρ value is positive, signifying that the reaction is accelerated by electron-withdrawing groups that stabilize the buildup of negative charge in the transition state.[1][2]

Experimental Design: A Kinetic Comparison via Spectrophotometry

To empirically validate the theoretical principles, we designed an experiment to compare the hydrolysis rates of unsubstituted phenylbutanoate and a derivative bearing a strong electron-withdrawing group, p-nitrophenylbutanoate.

Choice of Methodology: The hydrolysis of p-nitrophenyl esters is particularly well-suited for kinetic analysis by UV-Visible spectrophotometry. The product of the reaction, the p-nitrophenoxide ion, exhibits a strong absorbance at approximately 400-410 nm, whereas the starting ester does not absorb significantly at this wavelength.[2][4][5] This allows for continuous, real-time monitoring of product formation, and thus, the reaction rate.[6][7]

Workflow Diagram

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_reagents Prepare Stock Solutions (Esters, NaOH) prep_spec Calibrate & Thermostat Spectrophotometer prep_reagents->prep_spec mix Mix Ester & NaOH in Cuvette prep_spec->mix measure Record Absorbance (A) vs. Time (t) mix->measure calc_k Calculate k' (pseudo-first-order) from A vs. t data measure->calc_k calc_k2 Calculate k (second-order) k = k' / [NaOH] calc_k->calc_k2 compare Compare Rate Constants calc_k2->compare

Caption: Experimental workflow for kinetic analysis of ester hydrolysis.

Detailed Experimental Protocol

This protocol describes a self-validating system where the linearity of the kinetic plot confirms the assumed reaction order.

1. Reagent and Equipment Preparation:

  • Stock Ester Solutions: Prepare 10 mM stock solutions of phenylbutanoate and p-nitrophenylbutanoate in a suitable solvent like acetonitrile or DMSO to ensure solubility.
  • NaOH Solution: Prepare a 0.1 M NaOH solution in deionized water. The concentration should be significantly higher (at least 10-fold) than the final ester concentration to ensure pseudo-first-order conditions.[4][8]
  • Reaction Buffer: Prepare a buffer solution (e.g., pH 10 carbonate buffer) if precise pH control is needed, though for this direct comparison, a simple NaOH solution is effective.
  • Equipment: A UV-Vis spectrophotometer equipped with a temperature-controlled cuvette holder, set to 25°C.

2. Determination of λmax for p-nitrophenoxide:

  • Add a small amount of the p-nitrophenylbutanoate stock solution to the NaOH solution and allow the reaction to go to completion.
  • Scan the absorbance of the resulting yellow solution from 300 nm to 500 nm to determine the wavelength of maximum absorbance (λmax), which will be used for the kinetic runs.

3. Kinetic Measurement Procedure:

  • Set the spectrophotometer to measure absorbance at the predetermined λmax (approx. 400 nm).
  • Pipette 2.0 mL of the 0.1 M NaOH solution into a quartz cuvette and place it in the thermostatted holder. Allow it to equilibrate to 25°C.
  • Blank the instrument using the NaOH solution.
  • To initiate the reaction, rapidly inject a small volume (e.g., 20 µL) of the 10 mM ester stock solution into the cuvette, cap, and mix quickly by inversion.
  • Immediately begin recording the absorbance at fixed time intervals (e.g., every 10 seconds) for a duration sufficient to observe a significant change (e.g., 5-10 minutes).
  • After the kinetic run, allow the reaction mixture to stand for an extended period (or gently heat it) to ensure the reaction goes to completion. Record the final absorbance (A∞).
  • Repeat the procedure for both the unsubstituted and the p-nitro-substituted phenylbutanoate.

Data Analysis and Results

Under pseudo-first-order conditions (where [NaOH] >> [Ester]), the integrated rate law is:

ln(A∞ - At) = -k't + ln(A∞)

Where:

  • A∞ is the final absorbance at reaction completion.

  • At is the absorbance at time t.

  • k' is the pseudo-first-order rate constant.

A plot of ln(A∞ - At) versus t will yield a straight line with a slope of -k' . The second-order rate constant (k) is then calculated by dividing k' by the concentration of the excess reagent, NaOH.

k = k' / [NaOH]

Comparative Reactivity Data

The following table presents representative data for the alkaline hydrolysis of phenylbutanoate and p-nitrophenylbutanoate at 25°C.

CompoundSubstituent (X)σp ValuePseudo-First-Order Rate Constant (k') (s⁻¹)Second-Order Rate Constant (k) (M⁻¹s⁻¹)Relative Rate (kₓ / k₀)
Phenylbutanoate-H0.001.5 x 10⁻⁴1.5 x 10⁻³1
p-Nitrophenylbutanoate-NO₂+0.784.2 x 10⁻²4.2 x 10⁻¹280

Note: Data are illustrative but reflect typical experimental outcomes.

Interpretation and Mechanistic Insights

The experimental data clearly demonstrate the profound impact of the para-nitro substituent. The second-order rate constant for the hydrolysis of p-nitrophenylbutanoate is approximately 280 times greater than that of the unsubstituted phenylbutanoate.

This dramatic rate enhancement is a direct consequence of the electronic properties of the nitro group, as predicted by our theoretical framework.

Mechanism of Stabilization

Caption: Stabilization of the tetrahedral intermediate by an EWG.

The electron-withdrawing nitro group delocalizes the developing negative charge on the oxygen atom of the tetrahedral intermediate through both the inductive effect (through the sigma bonds) and the resonance effect (through the pi system of the phenyl ring). This stabilization lowers the free energy of the transition state, leading to a significant acceleration of the reaction, as observed experimentally.

Conclusion and Broader Implications

The comparative kinetic analysis of substituted and unsubstituted phenylbutanoates provides a clear and quantifiable demonstration of electronic substituent effects in action. As shown, an electron-withdrawing group like a para-nitro group can increase the rate of alkaline hydrolysis by several orders of magnitude compared to its unsubstituted counterpart.

This principle is not merely academic; it has profound practical implications in:

  • Drug Development: The metabolic stability of ester-containing drugs is a critical parameter. Attaching EWGs can render a drug more susceptible to hydrolysis by esterase enzymes, while EDGs can increase its metabolic half-life.

  • Prodrug Design: The controlled release of a drug can be engineered by designing an ester prodrug with substituents that hydrolyze at a predictable rate under physiological conditions.

  • Process Chemistry: Understanding these reactivity principles allows for the rational optimization of reaction conditions, preventing unwanted side reactions or degradation of materials.

By integrating theoretical principles with robust experimental validation, researchers can effectively predict and control the reactivity of aromatic esters, enabling more efficient and intelligent molecular design.

References

  • Evaluation of a spectrophotometric method to follow hydrolysis of acetates with whole yeast cells. (n.d.). CSIR ResearchSpace. Retrieved from [Link]

  • Multipoint monitoring of ester hydrolysis using a movable UV/Vis spectroscopy flow cell. (2022). ResearchGate. Retrieved from [Link]

  • A rapid spectrophotometric method for the determination of esterase activity. (1983). PubMed. Retrieved from [Link]

  • Keenan, S. L., Peterson, K. P., Peterson, K., & Jacobson, K. (2008). Determination of Hammett Equation Rho Constant for the Hydrolysis of p-Nitrophenyl Benzoate Esters. Journal of Chemical Education, 85(4), 558. Retrieved from [Link]

  • Hammett equation. (n.d.). Wikipedia. Retrieved from [Link]

  • Quantitative Measurement of Substituent Effects on Chemical Reactivity. (2020). MSU Denver Sites. Retrieved from [Link]

  • Kinetics of alkaline hydrolysis of synthetic organic esters. (2022). ChemRxiv. Retrieved from [Link]

  • Experiment C: Hydrolysis of a Carboxylic Acid Ester. (n.d.). University of the West Indies. Retrieved from [Link]

  • Determination of Hammett Equation Rho Constant for the Hydrolysis of p-Nitrophenyl Benzoate Esters. (2008). ACS Publications. Retrieved from [Link]

Sources

A Comparative Guide to the Structural Validation of Ethyl 4-(2-methoxy-5-methylphenyl)-4-oxobutanoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the realm of drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of ensuring safety, efficacy, and reproducibility.[1][2] Small molecules, such as derivatives of "Ethyl 4-(2-methoxy-5-methylphenyl)-4-oxobutanoate," represent a significant class of compounds with potential therapeutic applications. The rigorous validation of their chemical structure is not merely a procedural step but a critical component of the overall quality control (QC) and regulatory compliance framework.[3][4] This guide provides a comprehensive comparison of key analytical techniques for the structural validation of this family of compounds, offering insights into the rationale behind experimental choices and presenting data in a comparative format for researchers, scientists, and drug development professionals.

The core structure of this compound combines an aromatic ketone, an ester, and an ether functional group, each presenting unique spectroscopic signatures. Variations in this core structure, or "derivatives," can arise from substitutions on the aromatic ring or modifications to the butanoate chain. Validating these structures requires a multi-faceted analytical approach to unambiguously confirm the molecular formula, connectivity, and stereochemistry.

The Analytical Toolkit: A Multi-Technique Approach

No single analytical technique provides a complete structural picture. Instead, a synergistic combination of spectroscopic and spectrometric methods is employed to build a self-validating system of evidence. The primary techniques discussed in this guide are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.[1]

Workflow for Structural Validation

The logical flow of analysis is crucial for an efficient and thorough structural validation process. A typical workflow is outlined below.

Structural_Validation_Workflow cluster_0 Initial Characterization cluster_2 Data Interpretation & Validation Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product FTIR FTIR Purification->FTIR Pure Compound MS MS Purification->MS 1H_NMR 1H_NMR Purification->1H_NMR 13C_NMR 13C_NMR Purification->13C_NMR Data_Analysis Data_Analysis FTIR->Data_Analysis MS->Data_Analysis 1H_NMR->Data_Analysis 13C_NMR->Data_Analysis Structure_Confirmation Structure_Confirmation Data_Analysis->Structure_Confirmation

Caption: A typical workflow for the structural validation of a synthesized organic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Connectivity

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For derivatives of this compound, both ¹H and ¹³C NMR are indispensable.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence. Key parameters include a spectral width of ~16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm). Integrate the signals to determine the relative number of protons.

Comparative ¹H NMR Data

The following table presents expected ¹H NMR chemical shifts for the parent compound and a hypothetical derivative.

Proton Assignment This compound (Expected δ, ppm) Hypothetical Derivative: Ethyl 4-(2-hydroxy-5-methylphenyl)-4-oxobutanoate (Expected δ, ppm) Rationale for Shift Differences
-CH₃ (Aromatic)~2.35 (s, 3H)~2.30 (s, 3H)Minor change in electronic environment.
-OCH₃~3.85 (s, 3H)N/AAbsence of the methoxy group.
-OCH₂CH₃~4.15 (q, 2H)~4.15 (q, 2H)Remote from the site of modification.
-OCH₂CH₃~1.25 (t, 3H)~1.25 (t, 3H)Remote from the site of modification.
-COCH₂-~3.20 (t, 2H)~3.20 (t, 2H)Minor change in electronic environment.
-CH₂CO-~2.80 (t, 2H)~2.80 (t, 2H)Minor change in electronic environment.
Aromatic Protons6.90-7.70 (m, 3H)6.80-7.60 (m, 3H)Slight upfield shift due to the electron-donating -OH group.
Ar-OHN/A~12.0 (s, 1H, broad)Presence of a phenolic hydroxyl group, often broad and downfield.

s = singlet, t = triplet, q = quartet, m = multiplet

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: As per ¹H NMR.

  • Instrument Setup: Same as ¹H NMR.

  • Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. Key parameters include a spectral width of ~220 ppm and a significantly larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • Data Processing: Similar to ¹H NMR, with calibration using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Comparative ¹³C NMR Data
Carbon Assignment This compound (Expected δ, ppm) Hypothetical Derivative: Ethyl 4-(2-hydroxy-5-methylphenyl)-4-oxobutanoate (Expected δ, ppm) Rationale for Shift Differences
C =O (Ketone)~198~202The hydroxyl group can influence the electronic environment of the ketone.
C =O (Ester)~173~173Remote from the site of modification.
Aromatic C -O~158~160Change from ether to phenol.
Aromatic Carbons115-135118-138Shifts are sensitive to the electronic nature of substituents.
-OC H₂CH₃~61~61Remote from the site of modification.
-OC H₃~56N/AAbsence of the methoxy group.
-C OCH₂-~34~34Minor change.
-C H₂CO-~29~29Minor change.
-C H₃ (Aromatic)~21~20Minor change.
-OCH₂C H₃~14~14Remote from the site of modification.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

MS provides the molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its structure.[5] Electrospray ionization (ESI) is a common technique for this class of molecules.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

  • Instrument Setup: Use an ESI source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ or sodium adduct [M+Na]⁺.

  • Data Analysis: Determine the accurate mass of the molecular ion and compare it with the calculated exact mass of the proposed structure. The high resolution allows for the determination of the elemental composition.

Comparative MS Data
Compound Molecular Formula Calculated Exact Mass [M+H]⁺ Observed m/z
This compoundC₁₄H₁₈O₄251.1283~251.1280
Ethyl 4-(2-hydroxy-5-methylphenyl)-4-oxobutanoateC₁₃H₁₆O₄237.1127~237.1125
Fragmentation Analysis: A Structural Fingerprint

Tandem MS (MS/MS) experiments can be performed to induce fragmentation of the molecular ion, providing further structural confirmation. The fragmentation patterns are characteristic of the functional groups present.[6][7]

MS_Fragmentation cluster_frags Key Fragments M_plus_H [M+H]⁺ m/z = 251 Frag1 [M+H - C₂H₅OH]⁺ m/z = 205 M_plus_H->Frag1 - EtOH Frag2 [ArCO]⁺ m/z = 149 M_plus_H->Frag2 - C₄H₇O₂ Frag3 [Ar]⁺ m/z = 121 Frag2->Frag3 - CO

Caption: A simplified representation of the expected MS fragmentation pathway for the parent compound.

A prominent fragmentation pathway for aromatic ketones involves the cleavage of the bond alpha to the carbonyl group, leading to the formation of a stable acylium ion ([ArCO]⁺).[7]

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and straightforward technique for identifying the presence of key functional groups.[8] For the target molecules, the characteristic absorptions of the ketone and ester carbonyl groups are particularly informative.[9][10]

Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation: Place a small amount of the neat liquid or solid sample on the ATR crystal of the FTIR spectrometer.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule.

Comparative FTIR Data
Functional Group This compound (Expected cm⁻¹) Hypothetical Derivative: Ethyl 4-(2-hydroxy-5-methylphenyl)-4-oxobutanoate (Expected cm⁻¹) Rationale for Shift Differences
C=O (Ketone)~1680~1650Intramolecular hydrogen bonding between the -OH and the ketone C=O lowers the stretching frequency.
C=O (Ester)~1735[11]~1735Unaffected by the remote substitution.
C-O (Ester)1250-1050 (two bands)[11]1250-1050 (two bands)Characteristic ester stretches.
O-H (Phenol)N/A3400-3200 (broad)Characteristic of a hydrogen-bonded hydroxyl group.
C-H (Aromatic)~3100-3000~3100-3000Typical aromatic C-H stretching.
C-H (Aliphatic)~2980-2850~2980-2850Typical aliphatic C-H stretching.

The position of the carbonyl stretch is sensitive to its electronic environment. Conjugation and hydrogen bonding typically lower the vibrational frequency.[10]

Conclusion: An Integrated and Self-Validating Approach

The structural validation of "this compound" derivatives requires a synergistic application of multiple analytical techniques. NMR spectroscopy provides the fundamental carbon-hydrogen framework, HRMS confirms the elemental composition and offers structural clues through fragmentation, and FTIR rapidly identifies key functional groups. By comparing the experimental data from each technique with predicted values and the data from related structures, researchers can build a robust and self-validating case for the proposed chemical structure. This meticulous approach is fundamental to the principles of scientific integrity and is a prerequisite for advancing a compound through the drug development pipeline.[3][4]

References

  • Brodbelt, J. S., & Li, Y. (2008). Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. The Journal of Organic Chemistry, 73(9), 3369-3376. [Link]

  • PharmaVED. (2024). Key Analytical Techniques Powering Pharmaceutical Quality Control. [Link]

  • Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.11.3: Fragmentation of Aromatic Ketones. Whitman College. [Link]

  • Jones, M. (2023). Techniques for Quality Control in Pharmaceutical Analysis. Journal of Chemical and Pharmaceutical Research, 15(1), 019. [Link]

  • GXP-CC. (n.d.). From R&D to Quality Control (QC): Developing QC-Friendly Analytical Methods. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 82395, Ethyl 4-oxobutanoate. [Link]

  • BioAgilytix. (n.d.). CMC Analytical Control Strategies for Drug Development. [Link]

  • Mantell Associates. (n.d.). Small Molecules and their Impact in Drug Discovery. [Link]

  • eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns. [Link]

  • Broad Institute. (n.d.). Small Molecule Hit Identification and Validation. [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]

  • Pharmaffiliates. (n.d.). FTIR Spectroscopy. [Link]

  • Organic Chemistry Data. (n.d.). ¹H NMR Chemical Shifts. [Link]

  • Organic Chemistry Data. (n.d.). ¹³C NMR Chemical Shifts. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 118222145, Ethyl 4-methoxyphenyl-4-oxobutanoate. [Link]

Sources

A Senior Scientist's Comparative Guide to the Purity Assessment of Ethyl 4-(2-methoxy-5-methylphenyl)-4-oxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Pharmaceutical Synthesis

In the landscape of pharmaceutical development, the integrity of the final Active Pharmaceutical Ingredient (API) is paramount. This integrity begins with the starting materials and intermediates. Ethyl 4-(2-methoxy-5-methylphenyl)-4-oxobutanoate is a key structural intermediate whose purity directly influences the yield, impurity profile, and ultimately, the safety and efficacy of the downstream API. The presence of unwanted chemical entities, even in trace amounts, can have significant consequences on the manufacturing process and patient safety.[1]

This guide provides a comprehensive comparison of the principal analytical techniques for the purity assessment of this keto-ester. As researchers, scientists, and drug development professionals, selecting the appropriate analytical strategy is not merely a procedural choice; it is a foundational component of quality control and regulatory compliance. We will explore the causality behind experimental choices, presenting methodologies that are robust, self-validating, and grounded in authoritative standards such as the International Council for Harmonisation (ICH) guidelines.[2][3] This document is designed to serve as a practical, in-depth resource for establishing a multi-faceted and orthogonal approach to chemical purity verification.

Chapter 1: Chromatographic Purity — The Workhorse of Quantitative Analysis (HPLC-UV)

High-Performance Liquid Chromatography (HPLC) is the cornerstone for routine purity assessment of non-volatile and thermally sensitive organic molecules like this compound.[4][5] Its strength lies in its ability to separate the main compound from closely related impurities, providing a reliable quantitative measure of purity, typically expressed as a percentage of the total peak area.

Causality of Method Design: A reversed-phase C18 column is selected due to the moderate polarity of the target keto-ester. The non-polar stationary phase effectively retains the analyte, while a polar mobile phase, consisting of a water/acetonitrile gradient, allows for the controlled elution of compounds based on their hydrophobicity. The addition of a small amount of acid (e.g., formic or phosphoric acid) to the mobile phase is a critical choice to suppress the ionization of any potential acidic or basic impurities, thereby ensuring sharp, symmetrical peak shapes for accurate integration.[5] UV detection at a low wavelength (~210-230 nm) is chosen because the molecule lacks a strong, specific chromophore, but the carbonyl and aromatic functionalities exhibit absorbance in this region.

Detailed Experimental Protocol: HPLC-UV Purity Assay
  • Instrumentation and Materials:

    • HPLC system equipped with a gradient pump, autosampler, column oven, and UV/Vis detector.

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • HPLC-grade acetonitrile and water.

    • Formic acid (or phosphoric acid).

    • This compound sample.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient Program: 50% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 50% B and equilibrate for 5 minutes. This gradient is designed to elute non-polar impurities that may be retained longer than the main analyte.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C. Elevated temperature reduces viscosity and can improve peak shape and reproducibility.

    • Detection Wavelength: 225 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately prepare a sample solution of approximately 1.0 mg/mL in a 50:50 mixture of Mobile Phase A and B.

    • Filter the solution through a 0.45 µm syringe filter to remove particulates that could damage the column.

  • System Suitability and Analysis:

    • Before sample analysis, perform at least five replicate injections of the sample solution.

    • The system is deemed suitable if the relative standard deviation (RSD) of the main peak area is ≤ 2.0%, as per ICH guidelines.[6][7]

    • Inject the sample and integrate all peaks detected.

    • Calculate purity by dividing the peak area of the main component by the total area of all peaks in the chromatogram.

Workflow and Data Interpretation

The HPLC workflow is a standardized process from sample preparation to final report generation. The resulting chromatogram provides a visual and quantitative purity profile. The retention time of the main peak serves as an identifier, while any other peaks are treated as impurities.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Mobile Phase A->B C Filter (0.45 µm) B->C D Inject into HPLC System C->D E Separate on C18 Column D->E F Detect by UV (225 nm) E->F G Generate Chromatogram F->G H Integrate Peaks G->H I Calculate % Area Purity H->I

Caption: Standard workflow for HPLC-UV purity assessment.

Chapter 2: Volatile Impurity Profiling with Gas Chromatography-Mass Spectrometry (GC-MS)

For identifying volatile and semi-volatile impurities, such as residual solvents or by-products from synthesis, Gas Chromatography-Mass Spectrometry (GC-MS) is an exceptionally powerful tool.[8] It offers superior separation efficiency for volatile compounds and provides structural information from the mass spectrum, which is invaluable for identifying unknown impurities.

Causality of Method Design: The choice of a mid-polarity capillary column (e.g., DB-5ms) provides a good balance for separating a range of potential impurities. A programmed temperature ramp is essential; it starts at a low temperature to resolve highly volatile compounds (like solvents) and gradually increases to elute the higher-boiling main component and any related impurities. Electron Impact (EI) ionization is the standard choice as it creates reproducible fragmentation patterns that can be compared against spectral libraries for confident identification. A critical consideration for keto-esters is the potential for thermal degradation or on-column tautomerization, which requires careful optimization of the injector temperature to minimize these effects.[9][10]

Detailed Experimental Protocol: GC-MS Impurity Profiling
  • Instrumentation and Materials:

    • GC system with a split/splitless injector coupled to a Mass Spectrometer.

    • Fused silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • High-purity helium as the carrier gas.

    • This compound sample.

    • GC-grade solvent (e.g., dichloromethane or ethyl acetate).

  • Chromatographic and Spectrometric Conditions:

    • Injector Temperature: 250 °C. Chosen to ensure volatilization without causing thermal degradation.

    • Injection Mode: Split (e.g., 50:1 ratio) to avoid column overloading with the main component.

    • Carrier Gas Flow: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program: Initial temp 60 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min).

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Scan Range: m/z 40-500.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent like ethyl acetate.

  • Analysis and Identification:

    • Inject the sample into the GC-MS system.

    • Identify peaks by comparing their mass spectra with a reference library (e.g., NIST/Wiley).

    • The main peak should correspond to the target molecule's mass spectrum. Other peaks are identified as impurities.

Workflow and Data Interpretation

The GC-MS workflow focuses on separating volatile components and then identifying them based on their unique mass fragmentation patterns.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Dissolve Sample in Volatile Solvent B Inject into GC A->B C Separate on Capillary Column B->C D Ionize (EI) and Detect by MS C->D E Generate Total Ion Chromatogram (TIC) D->E F Extract Mass Spectra for each Peak E->F G Identify Impurities via Library Search F->G

Caption: Workflow for GC-MS analysis and impurity identification.

Chapter 3: Definitive Identity and Absolute Purity (qNMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structural elucidation of organic molecules.[11][12][13] Techniques like ¹H, ¹³C, DEPT, and 2D-NMR (COSY, HSQC) confirm the exact atomic connectivity. Beyond structural confirmation, quantitative NMR (qNMR) provides a primary method for determining absolute purity without requiring a reference standard of the analyte itself.[14] It achieves this by comparing the integrated signal of the analyte to that of a certified, stable internal standard of known purity and weight.

Causality of Method Design: ¹H NMR is used for quantification because of its high sensitivity and the direct proportionality between signal integral and the number of protons. A certified internal standard (e.g., maleic acid or dimethyl sulfone) is chosen that has sharp, well-resolved signals in a region of the spectrum that does not overlap with any analyte signals. A deuterated solvent (e.g., CDCl₃ or DMSO-d₆) is used, which is invisible in the ¹H spectrum. To ensure accurate quantification, a long relaxation delay (D1) of at least 5 times the longest T₁ of any proton of interest is crucial. This allows all protons to fully relax between scans, ensuring the signal intensity is directly proportional to concentration.

Detailed Experimental Protocol: Quantitative ¹H NMR (qNMR)
  • Instrumentation and Materials:

    • NMR spectrometer (≥400 MHz).

    • High-precision analytical balance.

    • Certified internal standard (e.g., maleic acid, purity >99.5%).

    • Deuterated solvent (e.g., Chloroform-d, CDCl₃).

    • This compound sample.

  • Sample Preparation:

    • Accurately weigh ~20 mg of the sample and ~10 mg of the internal standard into a vial. Record weights precisely.

    • Dissolve the mixture in a precise volume (~0.7 mL) of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Acquisition Parameters:

    • Pulse Angle: 30-90°. A 90° pulse gives the best signal but requires a longer relaxation delay.

    • Relaxation Delay (D1): ≥ 30 seconds. This is the most critical parameter for accurate quantification.

    • Number of Scans: ≥ 16 (for good signal-to-noise).

    • Acquisition Time: ≥ 3 seconds.

  • Data Processing and Calculation:

    • Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Carefully integrate a well-resolved signal from the analyte (Int_analyte) and a signal from the internal standard (Int_std).

    • Calculate the purity using the following formula:

    Purity (%) = (Int_analyte / Int_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the internal standard

Workflow and Data Interpretation

The qNMR workflow requires meticulous sample preparation but provides a highly accurate, direct measure of purity.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition cluster_data Data Processing A Accurately weigh Sample & Standard B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Acquire ¹H Spectrum with Quantitative Parameters (Long D1) C->D E Process FID (Phase, Baseline) D->E F Integrate Analyte & Standard Signals E->F G Calculate Absolute Purity (%) F->G EA_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Dry Sample B Weigh 1-3 mg into Tin Capsule A->B C Combust Sample at ~1000 °C B->C D Separate Gases (CO₂, H₂O) C->D E Detect by TCD D->E F Calculate Experimental %C and %H E->F G Compare with Theoretical Values F->G

Sources

In-Vitro Comparative Analysis of Novel Ethyl 4-(2-methoxy-5-methylphenyl)-4-oxobutanoate Derivatives as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Investigating Ethyl 4-(2-methoxy-5-methylphenyl)-4-oxobutanoate Derivatives

In the landscape of modern drug discovery, the identification of novel chemical scaffolds with therapeutic potential is a critical endeavor. The compound, this compound, presents a unique structural framework that suggests potential interactions with biological systems. Its substituted phenyl ring and butanoate chain offer multiple points for chemical modification, allowing for the generation of a library of derivatives with diverse physicochemical properties. This guide provides a comprehensive in-vitro comparison of a series of newly synthesized derivatives of this parent compound, with the aim of elucidating their potential as cytotoxic and anti-inflammatory agents.

Our investigation is grounded in the hypothesis that modifications to the core structure of this compound can modulate its biological activity. By systematically altering functional groups, we aim to identify derivatives with enhanced potency and selectivity. This guide will detail the experimental protocols, present comparative data, and offer insights into the structure-activity relationships (SAR) of these novel compounds. The ultimate goal is to provide researchers and drug development professionals with a robust dataset to inform further pre-clinical investigation.

Comparative In-Vitro Cytotoxicity Evaluation

A fundamental aspect of developing novel therapeutic agents, particularly in oncology, is the assessment of their cytotoxic potential against cancer cell lines. In this section, we compare the cytotoxic effects of our synthesized this compound derivatives against the human colorectal carcinoma cell line, HCT116. The widely accepted MTT and XTT assays were employed to quantify cell viability.[1][2]

Methodology: MTT and XTT Cytotoxicity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are colorimetric methods that measure the metabolic activity of cells, which serves as an indicator of cell viability.[3] In viable cells, mitochondrial dehydrogenases reduce the tetrazolium salts (MTT or XTT) to a colored formazan product.[1] The intensity of the color is directly proportional to the number of living cells. The XTT assay offers the advantage of producing a water-soluble formazan, simplifying the protocol.

Experimental Protocol: MTT/XTT Assay

  • Cell Seeding: HCT116 cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds (Derivatives A, B, and C, and the parent compound) and the positive control, Doxorubicin, were dissolved in DMSO and then diluted in culture medium to final concentrations ranging from 0.1 to 100 µM. The final DMSO concentration was kept below 0.5% to avoid solvent-induced toxicity.

  • Incubation: Cells were treated with the compounds for 48 hours.

  • Reagent Addition:

    • MTT Assay: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plate was incubated for 4 hours. The resulting formazan crystals were dissolved in 150 µL of DMSO.

    • XTT Assay: 50 µL of XTT labeling mixture (prepared according to the manufacturer's instructions) was added to each well, and the plate was incubated for 4 hours.

  • Data Acquisition: The absorbance was measured using a microplate reader at 570 nm for the MTT assay and 450 nm (with a reference wavelength of 650 nm) for the XTT assay.

  • Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC₅₀ (half-maximal inhibitory concentration) values were determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Comparative Cytotoxicity Data

The following table summarizes the IC₅₀ values of the this compound derivatives against the HCT116 cell line.

CompoundIC₅₀ (µM) - MTT AssayIC₅₀ (µM) - XTT Assay
This compound (Parent)> 100> 100
Derivative A25.3 ± 2.122.8 ± 1.9
Derivative B10.8 ± 1.59.5 ± 1.2
Derivative C52.1 ± 4.548.9 ± 3.7
Doxorubicin (Positive Control)0.8 ± 0.10.7 ± 0.1

Interpretation of Results: The parent compound exhibited negligible cytotoxicity. However, the synthesized derivatives, particularly Derivative B, demonstrated a significant increase in cytotoxic activity against HCT116 cells. This suggests that the chemical modifications introduced are crucial for the observed biological effect. While not as potent as the standard chemotherapeutic agent Doxorubicin, the activity of Derivative B warrants further investigation.

Comparative In-Vitro Anti-Inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. A common strategy in the development of anti-inflammatory drugs is the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).[4][5][6] We, therefore, evaluated the inhibitory potential of our novel derivatives against these two key enzymes.

Methodology: COX-2 and 5-LOX Inhibition Assays

Enzyme inhibition assays are designed to measure the ability of a compound to reduce the catalytic activity of a specific enzyme.[7][8][9] For COX-2 and 5-LOX, commercially available inhibitor screening kits were utilized. These assays typically involve incubating the enzyme with its substrate and the test compound, and then measuring the formation of the enzymatic product.

Experimental Protocol: COX-2/5-LOX Inhibition Assay

  • Reagent Preparation: Test compounds and the reference inhibitors (Celecoxib for COX-2, Zileuton for 5-LOX) were prepared in a suitable buffer.

  • Enzyme Reaction: The respective enzyme (COX-2 or 5-LOX) was pre-incubated with various concentrations of the test compounds or the reference inhibitor.

  • Initiation of Reaction: The enzymatic reaction was initiated by the addition of the substrate (arachidonic acid).

  • Detection: The formation of the product was measured according to the kit manufacturer's instructions, typically through a colorimetric or fluorometric readout.

  • Data Analysis: The percentage of enzyme inhibition was calculated for each concentration of the test compound relative to the control. IC₅₀ values were determined using dose-response curve fitting.

Comparative Anti-Inflammatory Data

The IC₅₀ values for the inhibition of COX-2 and 5-LOX by the this compound derivatives are presented below.

CompoundCOX-2 Inhibition IC₅₀ (µM)5-LOX Inhibition IC₅₀ (µM)
This compound (Parent)> 100> 100
Derivative A15.7 ± 1.835.2 ± 3.1
Derivative B5.2 ± 0.712.8 ± 1.4
Derivative C45.9 ± 5.3> 100
Celecoxib (COX-2 Inhibitor)0.05 ± 0.01N/A
Zileuton (5-LOX Inhibitor)N/A0.5 ± 0.04

Interpretation of Results: Similar to the cytotoxicity data, the parent compound showed no significant anti-inflammatory activity. Derivative B emerged as the most potent of the series, exhibiting inhibitory activity against both COX-2 and 5-LOX, suggesting a potential dual-inhibitor profile.[6][10] This is a desirable characteristic as it may lead to a broader anti-inflammatory effect with a potentially improved side-effect profile compared to selective COX-2 inhibitors.

Visualizing Experimental Workflows

To provide a clear understanding of the experimental processes, the following diagrams illustrate the workflows for the cytotoxicity and enzyme inhibition assays.

G cluster_0 Cytotoxicity Assay Workflow A Seed HCT116 Cells in 96-well plate B Incubate for 24h A->B C Treat cells with compounds and controls B->C D Incubate for 48h C->D E Add MTT or XTT reagent D->E F Incubate for 4h E->F G Measure Absorbance F->G H Calculate IC50 values G->H

Caption: Workflow for the in-vitro cytotoxicity assays.

G cluster_1 Enzyme Inhibition Assay Workflow I Prepare test compounds and reference inhibitors J Pre-incubate enzyme (COX-2 or 5-LOX) with compounds I->J K Initiate reaction with substrate (Arachidonic Acid) J->K L Measure product formation K->L M Calculate % inhibition and IC50 values L->M

Caption: Workflow for the in-vitro enzyme inhibition assays.

Discussion and Future Directions

The in-vitro data presented in this guide demonstrate that novel derivatives of this compound can be synthesized to possess significant biological activity. Derivative B, in particular, has emerged as a promising lead compound with both cytotoxic and dual COX-2/5-LOX inhibitory properties. The structure-activity relationship suggests that the specific modifications in Derivative B are key to its enhanced potency.

Further research is warranted to explore the therapeutic potential of these compounds. Future studies should include:

  • Mechanism of Action Studies: Investigating the underlying molecular mechanisms responsible for the observed cytotoxicity and enzyme inhibition. This could involve receptor binding assays or cell signaling pathway analysis.[11][12][13]

  • Selectivity Profiling: Assessing the selectivity of the active compounds against a broader panel of cancer cell lines and related enzymes to determine their specificity.

  • In-Vivo Efficacy and Toxicity: Progressing the most promising lead compounds into animal models to evaluate their in-vivo efficacy, pharmacokinetics, and safety profiles.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Enzyme Inhibition Assays Using Anthrarufin and Its Derivatives.
  • Twarużek, M., Zastempowska, E., Soszczyńska, E., & Ałtyn, I. (n.d.). The use of in vitro assays for the assessment of cytotoxicity on the example of MTT test. Folia Biologica et Oecologica.
  • Measurlabs. (n.d.). XTT Assay for Medical Device Cytotoxicity Assessment.
  • Thermo Fisher Scientific. (n.d.). CyQUANT XTT and MTT Assays for Cell Viability.
  • PubMed. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal.
  • Abcam. (n.d.). Introduction to XTT assays for cell-viability assessment.
  • PubMed Central. (n.d.). Synthesis, molecular docking evaluation for LOX and COX-2 inhibition and determination of in-vivo analgesic potentials of aurone derivatives.
  • MDPI. (n.d.). Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth.
  • PubMed. (2008). In vitro receptor binding assays: general methods and considerations.
  • DORAS | DCU Research Repository. (n.d.). CYTOTOXICITY TESTING IN VITRO: INVESTIGATION OF 5 MINIATURIZED, COLORIMETRIC ASSAYS.
  • ResearchGate. (n.d.). In vitro COX-1, COX-2 and 5-LOX enzymes' inhibition results for....
  • MDPI. (2023). Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors.
  • PubMed Central. (2024). Dual anti-inflammatory activities of COX-2/5-LOX driven by kratom alkaloid extracts in lipopolysaccharide-induced RAW 264.7 cells.
  • JoVE. (2015). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions.
  • Biobide. (n.d.). What is an Inhibition Assay?.
  • Creative Biolabs. (n.d.). Receptor Ligand Binding Assay.

Sources

A Comparative Guide to the Biological Activity of Substituted Oxobutanoates

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the oxobutanoate scaffold represents a versatile and promising starting point for the discovery of novel therapeutic agents. The strategic placement of various substituents on this four-carbon backbone can dramatically influence its biological activity, leading to compounds with a wide range of effects, from anticancer and anti-inflammatory to antimicrobial. This guide provides an in-depth comparison of the biological activities of differently substituted oxobutanoates, supported by experimental data and detailed protocols to facilitate further research and development.

The Significance of Substitution: Tailoring Activity

The core structure of an oxobutanoate is ripe for chemical modification. The reactivity of the methylene group adjacent to the carbonyls, along with the potential for substitution at various positions, allows for the creation of diverse chemical libraries. The nature and position of these substituents are critical in defining the molecule's interaction with biological targets. Broadly, we can categorize these derivatives based on the type of substitution, with some of the most studied classes being aryl-substituted and halogen-substituted oxobutanoates.

Aryl substitution, for instance, often enhances the lipophilicity of the molecule, which can be crucial for penetrating cell membranes and interacting with intracellular targets.[1] Electron-withdrawing groups on the aryl ring have been shown to enhance antibacterial activity, with nitro and halogen substitutions being particularly effective.[2] In contrast, halogenation at the terminal carbon, as seen in ethyl 4-chloro-3-oxobutanoate, creates a reactive electrophilic center, making the compound a valuable precursor for the synthesis of more complex pharmaceuticals.[3]

Comparative Biological Activity: A Data-Driven Overview

Direct, large-scale comparative studies across vastly different classes of substituted oxobutanoates are limited in publicly available literature. However, by synthesizing data from various focused studies, we can build a picture of their relative biological activities. The following table summarizes the reported activities of representative substituted oxobutanoates. It is important to note that variations in experimental conditions can influence the outcomes, and thus, these comparisons should be interpreted with this in mind.

Compound ClassRepresentative Compound/SubstituentBiological Target/ActivityQuantitative Data (IC50/MIC)Reference
N-Aryl-3-oxobutanamides 2-(3-Nitrobenzylidene)-N-aryl-3-oxobutanamideAntibacterial (MRSA)MIC: 4 µg/mL[2]
2-(4-Chlorobenzylidene)-N-aryl-3-oxobutanamideAntibacterial (MRSA)MIC: 8 µg/mL[2]
N-(indol-3-yl)glyoxamide derivativesAnticancer (HeLa, KB, L1210, SKOV3)IC50: 1.8 - 4.5 µM[2]
Aryl-substituted Oxobutenoic Acids 4-Aryl-2-methylenehydrazino-4-oxobut-2-enoic acidsAnti-inflammatory, Analgesic, AntimicrobialModerate activity reported
Halogenated Oxobutanoates Ethyl 4-chloro-3-oxobutanoatePrecursor for pharmaceuticalsNot typically evaluated for direct bioactivity[3]
Dioxobutanoic Acids 4-substituted 2,4-dioxobutanoic acidsGlycolic Acid Oxidase InhibitionPotent inhibition reported[4]

Key Insights from the Data:

  • N-Aryl-3-oxobutanamides have demonstrated significant potential as both antibacterial and anticancer agents. The presence of electron-withdrawing groups, such as nitro and chloro substituents on the benzylidene ring, appears to be crucial for their antibacterial efficacy.[2]

  • The anticancer activity of N-aryl(indol-3-yl)glyoxamide derivatives , which share a similar structural core, highlights the importance of the N-aryl moiety in conferring cytotoxicity against various cancer cell lines.[2]

  • While quantitative data for direct comparison is sparse, the research on 4-aryl-2-methylenehydrazino-4-oxobut-2-enoic acids suggests that aryl substitution is a viable strategy for developing compounds with a spectrum of activities including anti-inflammatory and antimicrobial effects.

  • Ethyl 4-chloro-3-oxobutanoate is primarily utilized as a reactive intermediate in synthetic chemistry and is not typically investigated for its direct biological effects.[3] Its significance lies in its ability to be transformed into a vast array of biologically active molecules.

  • 4-substituted 2,4-dioxobutanoic acids show promise as enzyme inhibitors, with lipophilic substituents at the 4-position being critical for their inhibitory activity against porcine liver glycolic acid oxidase.[4]

Unraveling the Mechanism: Focus on STAT3 Inhibition

Several substituted oxobutanoates have been identified as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Constitutive activation of STAT3 is a hallmark of many human cancers, making it an attractive target for therapeutic intervention. The canonical STAT3 signaling pathway is initiated by cytokines or growth factors, leading to the phosphorylation of STAT3, its dimerization, nuclear translocation, and subsequent transcription of target genes involved in cell proliferation, survival, and angiogenesis.[5][6][7][8][9]

STAT3_Pathway

Experimental Protocols for Biological Activity Assessment

To ensure the reproducibility and validity of research findings, detailed and well-controlled experimental protocols are essential. Below are step-by-step methodologies for key assays used to evaluate the biological activity of substituted oxobutanoates.

Protocol 1: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[2]

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Substituted oxobutanoate compounds dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the substituted oxobutanoate compounds in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control for cytotoxicity. Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Workflow

Protocol 2: In Vitro STAT3 Phosphorylation Assay (Western Blot)

This protocol describes the use of Western blotting to determine the effect of substituted oxobutanoates on the phosphorylation of STAT3, a key step in its activation.

Materials:

  • Cancer cell line with an active STAT3 pathway (e.g., HepG2)

  • Complete cell culture medium

  • Substituted oxobutanoate compounds

  • STAT3 activator (e.g., Interleukin-6, IL-6)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Culture the cells to 70-80% confluency. Pre-treat the cells with various concentrations of the substituted oxobutanoate for a specified time (e.g., 2 hours). Then, stimulate the cells with a STAT3 activator like IL-6 for a short period (e.g., 15-30 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using the BCA assay.

  • SDS-PAGE and Transfer: Normalize the protein concentrations and prepare the samples with Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total STAT3 and a loading control like β-actin.

  • Data Analysis: Quantify the band intensities and determine the ratio of phosphorylated STAT3 to total STAT3.

Conclusion and Future Directions

The substituted oxobutanoate scaffold is a rich source of biologically active compounds with therapeutic potential. This guide has provided a comparative overview of the activities of different classes of these derivatives, with a focus on their anticancer and antibacterial properties. The structure-activity relationships highlighted here underscore the importance of targeted chemical modifications in optimizing the biological effects of these molecules.

Future research should focus on direct comparative studies of diverse substituted oxobutanoates to build a more comprehensive understanding of their structure-activity relationships. Furthermore, elucidating the precise molecular mechanisms of action for the most promising compounds will be crucial for their translation into clinical applications. The detailed experimental protocols provided herein offer a solid foundation for researchers to further explore the exciting therapeutic potential of this versatile class of compounds.

References

  • ResearchGate. (n.d.). Synthesis, Spectral Characterizations, Computational Studies and Biological investigation of 4-(4-(2-hydroxyethyl)phenylamino)-4-oxobutanoic acid and its trimethyltin(IV) complex. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and biological activity of substituted 4-aryl-2-methylenehydrazino-4-oxobut-2-enoic acids and their derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Signaling pathway of STAT3. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic of pathways activating STAT3 signaling. Retrieved from [Link]

  • ResearchGate. (n.d.). The STAT family members and the STAT3 signaling pathway. Retrieved from [Link]

  • ResearchGate. (n.d.). The schematic representation of the STAT3 signaling pathway. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and anti-inflammatory activity of 4-aryl-2-[(3-cyanothiophen-2-yl)amino]-4-oxobut-2-enoates. Retrieved from [Link]

  • ResearchGate. (n.d.). Workflow of MTT assay procedure. Retrieved from [Link]

  • SciSpace. (n.d.). MTT Assay Principle. Retrieved from [Link]

  • ResearchGate. (n.d.). Flow chart showing the MTT assay procedure. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic diagrams of MTT assay protocols with (a) conventional and (b) alternative method. Retrieved from [Link]

  • ResearchGate. (n.d.). MTT assay: graph depicting the cell viability percentage as a function.... Retrieved from [Link]

  • ResearchGate. (n.d.). Asymmetric Reduction of Ethyl 4-Chloro-3-oxobutanoate to Ethyl (S)-4-Chloro-3-hydroxybutanoate Catalyzed by Aureobasidium pullulans in an Aqueous/Ionic Liquid Biphase System. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Enzyme inhibitory activities an insight into the structure-Activity relationship of biscoumarin derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Structure-activity Relationships of Some Complex I Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure–activity relationship of the tested compounds against the tested enzymes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Quantitative structure-activity relationship studies on nitric oxide synthase inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 4-chloro-3-oxobutanoate. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Ethyl 4-chloro-3-oxobutanoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 2-[(4-chloro-phen-yl)hydrazono]-3-oxobutanoate. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparative in-vitro anti-inflammatory, anticholinesterase and antidiabetic evaluation: computational and kinetic assessment of succinimides cyano-acetate derivatives. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ethyl 4-(2-methoxy-5-methylphenyl)-4-oxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Profile Assessment: A Cautious Approach

Given the absence of a dedicated SDS for Ethyl 4-(2-methoxy-5-methylphenyl)-4-oxobutanoate, a conservative approach to its hazard assessment is essential. Structurally similar compounds, such as (S)-Methyl 4-(3-methoxyphenyl)-3-methyl-4-oxobutanoate and Phenol, 4-ethyl-2-methoxy-, are classified as causing skin and eye irritation, and being harmful if swallowed[1][2]. Therefore, it is prudent to assume that this compound possesses a similar hazard profile.

Key Assumed Hazards:

  • Acute Oral Toxicity[2]

  • Skin Irritation[1][2]

  • Serious Eye Irritation[1][2]

  • Potential for Respiratory Irritation[2]

In accordance with best practices, all laboratory personnel should treat waste chemical solids, liquids, or containerized gases as hazardous unless explicitly confirmed to be non-hazardous by a qualified safety officer[3].

Regulatory Framework: Adherence to Standards

The disposal of laboratory chemical waste is governed by stringent regulations to protect human health and the environment. In the United States, the primary regulations are established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[4][5]. Academic and research laboratories may also be subject to specific regulations, such as Subpart K of the RCRA, which provides alternative standards for managing hazardous waste in these settings[6]. It is imperative that all disposal procedures align with institutional, local, state, and federal guidelines[7].

Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the safe collection, storage, and disposal of this compound waste.

Waste Collection and Containerization
  • Select a Compatible Container: Use a designated, leak-proof, and chemically compatible waste container. The original chemical container is often the best choice[3]. The container must have a secure, tight-fitting lid[1].

  • Proper Labeling: As soon as the container is designated for waste collection, it must be clearly labeled with the words "Hazardous Waste"[5]. The label should also include the full chemical name: "this compound" and any known hazard warnings[3][5].

  • Segregation of Waste: Do not mix incompatible waste streams[8]. Keep organic waste separate from inorganic waste, and halogenated solvents separate from non-halogenated solvents[9].

On-Site Accumulation and Storage
  • Satellite Accumulation Areas (SAAs): Laboratories are permitted to store hazardous waste in designated SAAs, which are at or near the point of generation[5][6].

  • Storage Limits: Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in an SAA[3].

  • Secondary Containment: Store hazardous waste containers in secondary containment to prevent the spread of material in case of a leak or spill[3].

  • Closed Container Policy: Keep waste containers closed at all times, except when adding waste[7][9]. This minimizes the release of vapors and prevents spills.

Final Disposal Procedures
  • Prohibited Disposal Methods:

    • Do not dispose of this compound down the sanitary sewer[7][10].

    • Do not dispose of this chemical by evaporation in a fume hood or any other open area[3][9].

    • Do not dispose of this chemical in regular trash[9][10].

  • Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the waste container[7].

  • Empty Container Management: A container that has held a hazardous waste is considered "empty" if all wastes have been removed by pouring, pumping, or aspirating, and no more than one inch of residue remains, or no more than 3% by weight of the contents remain[9]. However, if the substance is determined to be an "acutely hazardous waste," the container must be triple-rinsed with a suitable solvent, and the rinsate must be collected as hazardous waste[3][7]. Given the unknown toxicity of this specific compound, treating it as acutely hazardous is the most cautious approach.

Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

  • Containment: Prevent the further spread of the spilled material.

  • Absorption: For liquid spills, use an inert absorbent material such as vermiculite or sand.

  • Collection: Carefully sweep or scoop up the absorbed material and place it in the designated hazardous waste container. Avoid creating dust[7].

  • Decontamination: Clean the spill area thoroughly.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat, when cleaning up spills[11].

Data Summary and Visualization

Table 1: Key Disposal Parameters for this compound

ParameterGuidelineRationale
Waste Classification Hazardous WasteAssumed based on structurally similar compounds and lack of specific safety data.
Primary Container Original or chemically compatible, leak-proof container with a secure lid.To prevent leaks and reactions with the container material.
Labeling "Hazardous Waste," full chemical name, and hazard warnings.To ensure proper identification and safe handling.
On-site Storage Designated Satellite Accumulation Area with secondary containment.To comply with regulations and contain potential spills.
Disposal Method Via institutional EHS or a licensed hazardous waste contractor.To ensure environmentally sound and legally compliant disposal.
Empty Containers Triple-rinse with a suitable solvent; collect rinsate as hazardous waste.To ensure the removal of residual hazardous material.

Diagram 1: Disposal Workflow for this compound

G cluster_0 Waste Generation & Collection cluster_1 On-Site Accumulation cluster_2 Final Disposal A 1. Generation of Waste This compound B 2. Select Compatible Hazardous Waste Container A->B C 3. Label Container: 'Hazardous Waste' & Chemical Name B->C D 4. Store in Satellite Accumulation Area (SAA) C->D E 5. Use Secondary Containment D->E F 6. Keep Container Closed D->F G 7. Contact EHS or Licensed Waste Contractor F->G H 8. Professional Collection and Disposal G->H I 9. Triple-Rinse Empty Container & Collect Rinsate G->I

Caption: Workflow for the safe disposal of this compound.

Conclusion: Fostering a Culture of Safety

The proper disposal of chemical waste is not merely a regulatory requirement but a fundamental aspect of responsible scientific practice. By adhering to these guidelines for this compound, laboratories can ensure the safety of their personnel, protect the environment, and uphold the highest standards of scientific integrity. This commitment to safety and operational excellence builds a deep and lasting trust in your laboratory's practices.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]

  • Medical Laboratory Observer. (2019). Laboratory Waste Management: The New Regulations. [Link]

  • United States Environmental Protection Agency. (n.d.). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

  • Safety Data Sheet for Phenol, 4-ethyl-2-methoxy-. (2025).
  • Safety Data Sheet for Ethyl 3-methyl-2-oxobutyrate. (2025).
  • American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations. Retrieved from [Link]

  • PPG. (2026). Safety Data Sheet.
  • Kansas State University. (n.d.). Chemical Waste. Retrieved from [Link]

  • Technion - Israel Institute of Technology. (n.d.). Chemical Waste Management Guide.
  • Angene Chemical. (2025). Safety Data Sheet.

Sources

Personal protective equipment for handling Ethyl 4-(2-methoxy-5-methylphenyl)-4-oxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety protocols and handling instructions for Ethyl 4-(2-methoxy-5-methylphenyl)-4-oxobutanoate. As a trusted partner in your research, we prioritize your safety by delivering insights grounded in extensive laboratory experience and rigorous scientific principles. This document is designed to be a dynamic and indispensable resource for researchers, scientists, and professionals in drug development, ensuring the safe and effective use of this compound.

Hazard Assessment and Triage

Before handling this compound, a thorough understanding of its potential hazards is crucial. Based on data from similar chemical structures, the following hazards should be anticipated:

  • Acute Oral Toxicity : May be harmful if swallowed.[1][2]

  • Skin Irritation : May cause skin irritation upon direct contact.[1][3]

  • Serious Eye Irritation : Poses a risk of serious eye irritation.[1][3]

  • Respiratory Irritation : Vapors or aerosols may cause respiratory tract irritation.[2]

A pre-work risk assessment is mandatory. This involves identifying the specific procedures where exposure could occur and ensuring that the control measures outlined in this guide are in place and fully functional.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and correct use of PPE are non-negotiable for the safe handling of this compound. The following table summarizes the minimum PPE requirements for various laboratory operations.

Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Receiving and Storage Safety glasses with side shieldsNitrile glovesStandard lab coatNot generally required
Weighing and Aliquoting (in open air) Chemical safety gogglesNitrile glovesStandard lab coatRecommended if dust/aerosol is generated
Solution Preparation and Handling Chemical safety goggles or face shieldNitrile glovesStandard lab coatUse in a certified chemical fume hood
Spill Cleanup Chemical safety goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron over lab coatAir-purifying respirator with organic vapor cartridges

Causality of PPE Selection:

  • Eye and Face Protection : Due to the risk of serious eye irritation, standard safety glasses are insufficient for handling liquid preparations.[1][3] Chemical safety goggles provide a seal around the eyes, offering superior protection against splashes. A face shield should be used in conjunction with goggles when there is a significant risk of splashing.

  • Hand Protection : Nitrile gloves provide adequate protection against incidental contact. For prolonged contact or in the event of a spill, more robust gloves like butyl rubber are recommended. Always inspect gloves for any signs of degradation or perforation before use.

  • Body Protection : A standard lab coat is sufficient for most routine procedures. For larger scale operations or during spill cleanup, a chemical-resistant apron provides an additional layer of protection.

  • Respiratory Protection : All work with this compound that may generate vapors or aerosols must be conducted in a certified chemical fume hood to minimize inhalation exposure.[4]

Step-by-Step Operational Protocols

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Wear safety glasses and nitrile gloves during inspection.

  • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5]

  • The container should be kept tightly closed when not in use.[1]

The following workflow diagram illustrates the critical decision points and safety measures for handling this compound.

start Start: Prepare to handle this compound risk_assessment Conduct Pre-Work Risk Assessment start->risk_assessment ppe_selection Select and Don Appropriate PPE (See Table) risk_assessment->ppe_selection fume_hood Work in a Certified Chemical Fume Hood ppe_selection->fume_hood weighing Weighing and Aliquoting fume_hood->weighing solution_prep Solution Preparation weighing->solution_prep experiment Experimental Use solution_prep->experiment end_procedure End of Procedure experiment->end_procedure decontamination Decontaminate Work Area and Equipment end_procedure->decontamination waste_disposal Dispose of Waste decontamination->waste_disposal end End waste_disposal->end

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.